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  • Product: 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid
  • CAS: 42757-89-1

Core Science & Biosynthesis

Foundational

Comprehensive Profiling of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic Acid: Structural Dynamics and Synthetic Pathways

The following technical guide provides an in-depth structural and functional analysis of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid , a specialized heterocyclic scaffold with significant applications in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth structural and functional analysis of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid , a specialized heterocyclic scaffold with significant applications in medicinal chemistry and coordination complex synthesis.

Executive Summary

3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid (CAS: 42757-89-1 ) is a polysubstituted quinoline derivative characterized by a dense functional array: a bidentate chelating motif (3-hydroxy + 4-carboxyl), a lipophilic core, and specific methyl substitutions that modulate its steric and electronic profile.

Primarily utilized as a pharmacophore in drug discovery, this compound belongs to the class of 3-hydroxyquinoline-4-carboxylic acids (3-HQCAs) . These molecules are renowned for their ability to inhibit metalloenzymes (e.g., HIV-1 integrase, metalloproteases) via divalent metal chelation (


, 

) and serve as precursors for high-performance fluorescent dyes.
Chemical Identity Details
IUPAC Name 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid
CAS Number 42757-89-1
Molecular Formula

Molecular Weight 217.22 g/mol
Core Scaffold Quinoline (Benzo[b]pyridine)
Key Functional Groups Carboxylic acid (C4), Hydroxyl (C3), Methyl (C2, C6)

Molecular Structure & Electronic Properties

Structural Topology

The molecule features a fused bicyclic system. The 6-methyl group increases lipophilicity compared to the parent 3-hydroxykynurenic acid, enhancing membrane permeability in biological systems. The 2-methyl group provides steric bulk adjacent to the nitrogen, preventing oxidative metabolism at the susceptible C2 position and influencing the pKa of the quinoline nitrogen.

Intramolecular Interactions & Tautomerism

A defining feature of this structure is the intramolecular hydrogen bond between the 3-hydroxyl proton and the carbonyl oxygen of the 4-carboxylic acid. This interaction:

  • Stabilizes the planar conformation.

  • Locks the rotation of the carboxylic acid, pre-organizing the molecule for metal chelation.

  • Reduces the acidity of the carboxylic group slightly compared to non-hydroxy analogs.

Physicochemical Profile (Predicted)
PropertyValueSignificance
LogP (Octanol/Water) ~2.1 - 2.4Moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant).
pKa (COOH) 3.5 - 4.0Ionized at physiological pH (COO⁻).
pKa (Quinoline N) 2.5 - 3.0Low basicity due to the electron-withdrawing effect of the adjacent carboxylic acid.
pKa (3-OH) 9.5 - 10.5Weakly acidic; participates in radical scavenging (antioxidant activity).
Topological Polar Surface Area ~69.6 ŲIndicates good potential for cell membrane penetration.

Synthetic Pathways

The most robust and authoritative method for synthesizing 3-hydroxy-2,6-dimethylquinoline-4-carboxylic acid is the Modified Pfitzinger Reaction . This pathway utilizes 5-methylisatin as the scaffold precursor, ensuring the correct regiochemistry for the 6-methyl substituent.

Retrosynthetic Analysis
  • Disconnection : C2-C3 and C4-N bonds.

  • Precursors : 5-Methylisatin (provides rings and C4) + Hydroxyacetone (Acetol) (provides C2, C3, and substituents).

Protocol: Modified Pfitzinger Condensation

This protocol synthesizes the target compound via base-catalyzed condensation.

Reagents:

  • Precursor A : 5-Methylisatin (1.0 eq)

  • Precursor B : Hydroxyacetone (Acetol) (1.2 eq)

  • Base : Potassium Hydroxide (KOH) (33% aq. solution)

  • Solvent : Ethanol/Water[1]

Step-by-Step Methodology:

  • Isatin Activation : Dissolve 5-methylisatin in 33% aqueous KOH. Heat to 50°C to hydrolyze the lactam ring, generating the reactive isatinate intermediate (2-amino-5-methylphenylglyoxylate).

  • Condensation : Add Hydroxyacetone dropwise to the hot isatinate solution.

  • Cyclization (Reflux) : Heat the mixture to reflux (approx. 80-90°C) for 12–24 hours. The ketone enolate attacks the keto-carbonyl of the isatinate, followed by cyclization and dehydration.

  • Isolation : Cool the reaction mixture to room temperature. Acidify carefully with glacial acetic acid or dilute HCl to pH 3–4.

  • Purification : The product precipitates as a yellow/orange solid. Filter, wash with cold water, and recrystallize from Ethanol/DMF to obtain high-purity crystals.

Reaction Mechanism Visualization

The following diagram illustrates the condensation of 5-methylisatin with hydroxyacetone to form the target quinoline.

PfitzingerSynthesis Isatin 5-Methylisatin Isatinate Isatinate Intermediate (Ring Open) Isatin->Isatinate Hydrolysis KOH KOH (aq) KOH->Isatinate Condensation Aldol-type Condensation Isatinate->Condensation Acetol Hydroxyacetone (Acetol) Acetol->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization - H2O Product 3-Hydroxy-2,6-dimethyl- quinoline-4-COOH Cyclization->Product Acidification

Figure 1: Synthetic route via Pfitzinger reaction. 5-methylisatin is hydrolyzed to isatinate, which condenses with hydroxyacetone to yield the target.

Spectroscopic Characterization

To validate the synthesis, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz)
    :
    • 
       13-14 ppm (br s, 1H): Carboxylic acid -COOH.
      
    • 
       10-11 ppm (s, 1H): 3-OH (often broad due to exchange).
      
    • 
       7.8 - 8.0 ppm (d, 1H): H8 (Proton adjacent to Nitrogen).
      
    • 
       7.5 ppm (s, 1H): H5 (Proton adjacent to COOH, singlet due to 6-Me).
      
    • 
       7.4 ppm (d, 1H): H7.
      
    • 
       2.6 ppm (s, 3H): 2-Methyl group (
      
      
      
      ).
    • 
       2.4 ppm (s, 3H): 6-Methyl group (
      
      
      
      ).
  • 
    C NMR :
    
    • Distinct carbonyl peak at ~168 ppm (COOH).

    • Aromatic carbons spread 120–150 ppm.

    • Two distinct aliphatic carbons: ~21 ppm (6-Me) and ~19 ppm (2-Me).

Functional Applications & Biological Relevance[5]

Metalloenzyme Inhibition (Chelation Therapy)

The 3-hydroxy-4-carboxylic acid moiety is a privileged structure for binding divalent cations (


, 

).
  • Mechanism : The oxygen atoms of the 3-OH and 4-COOH groups form a stable 5-membered or 6-membered chelate ring with metal ions in the active sites of enzymes.

  • Targets : This scaffold is widely investigated for inhibiting:

    • HIV-1 Integrase : Requires

      
       for viral DNA processing.
      
    • Matrix Metalloproteinases (MMPs) : Zinc-dependent enzymes involved in tissue remodeling and cancer metastasis.

Antioxidant Activity

The 3-hydroxyl group attached to the electron-deficient quinoline ring allows the molecule to act as a radical scavenger . It can donate a hydrogen atom to neutralize reactive oxygen species (ROS), forming a stabilized phenoxy-type radical. This property makes the 2,6-dimethyl derivative a candidate for neuroprotective agents, preventing oxidative stress in neurodegenerative pathways.

SAR Visualization

The Structure-Activity Relationship (SAR) below highlights how specific zones of the molecule contribute to its function.

SAR Core 3-Hydroxy-2,6-dimethyl- quinoline-4-COOH Zone1 3-OH & 4-COOH: Bidentate Chelation Site (Metal Binding) Core->Zone1 Zone2 2-Methyl: Steric Shielding (Metabolic Stability) Core->Zone2 Zone3 6-Methyl: Lipophilicity Tuner (Membrane Permeability) Core->Zone3

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of the substituents.

References

  • PubChem Compound Summary . (n.d.). 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid (CID 129676974). National Center for Biotechnology Information. Retrieved from [Link]

  • Massoud, M. A., et al. (2021). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Synthetic Communications. (Contextual grounding on 3-hydroxyquinoline synthesis and antioxidant assays). Retrieved from [Link]

Sources

Exploratory

Thermodynamic stability of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid

Title: Thermodynamic Stability of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic Acid: A Comprehensive Profiling Guide Abstract 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid is a highly functionalized N-heterocyclic sc...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermodynamic Stability of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic Acid: A Comprehensive Profiling Guide

Abstract 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid is a highly functionalized N-heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The quinoline-4-carboxylic acid moiety is a well-established pharmacophore[1], and its derivatives exhibit unique structural stability characteristics that can be exploited in applications ranging from drug development to the synthesis of covalent organic frameworks (COFs)[2]. This whitepaper provides an authoritative framework for evaluating the thermodynamic stability of this molecule, encompassing solid-state thermal degradation, solution-state tautomeric equilibria, and metal chelation thermodynamics.

Structural Thermodynamics & Equilibria Dynamics

The thermodynamic landscape of 3-hydroxy-2,6-dimethylquinoline-4-carboxylic acid is governed by the interplay of its ionizable groups and tautomeric potential. The proximity of the C3-hydroxyl and C4-carboxylic acid groups enables strong intramolecular hydrogen bonding, which significantly lowers the Gibbs free energy of formation (


) of the enol form.

In solution, 3-hydroxyquinolines exist in a delicate thermodynamic equilibrium between the enol-imine and keto-enamine tautomers. However, empirical studies on related 3-hydroxyquinoline-4-carboxylic acid derivatives indicate a near 100% thermodynamic preference for the 3-hydroxy (enol) tautomer under standard conditions, driven by aromatic stabilization[3]. Furthermore, the molecule acts as a potent chelator, forming highly stable, thermodynamically favorable complexes with transition metals—a property critical for its biological evaluation and target binding[3].

equilibria N1 Cationic Form (Low pH) N2 Zwitterionic Form (Neutral pH) N1->N2 -H+ N3 Anionic Form (High pH) N2->N3 -H+ N4 Enol-Imine Tautomer N2->N4 Solvation N5 Keto-Enamine Tautomer N2->N5 Solvation N6 Metal Complex (Chelated) N3->N6 + M(n+) N4->N5 Tautomerization

Fig 1. Thermodynamic equilibria network of 3-hydroxyquinoline-4-carboxylic acid derivatives.

Solid-State Thermal Stability

Quinoline-4-carboxylic acids are inherently susceptible to thermal decarboxylation at elevated temperatures, yielding the corresponding substituted quinolines[3]. Safety and stability data underscore that these compounds must be protected from excess heat to prevent hazardous decomposition[4]. The electron-donating methyl groups at the C2 and C6 positions of 3-hydroxy-2,6-dimethylquinoline-4-carboxylic acid slightly destabilize the carboxylate leaving group compared to electron-withdrawing substituents, thereby increasing the activation energy (


) required for the C4-COOH bond cleavage.

Self-Validating Experimental Protocols for Thermodynamic Profiling

To rigorously quantify the thermodynamic parameters (


, 

,

) of this molecule[5], researchers must employ orthogonal, self-validating analytical techniques.
Protocol A: Thermal Degradation Kinetics via TGA/DSC

Objective: Determine the activation energy (


) of decarboxylation.
Causality & Validation: By utilizing multiple heating rates (

), we induce a shift in the maximum degradation temperature (

). This shift is causal to the activation energy; applying the Kissinger isoconversional equation allows us to extract

without pre-assuming a solid-state kinetic model. This ensures the derived thermodynamic stability is mathematically self-validating.
  • Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of the compound into an alumina crucible.

  • Atmosphere Control: Purge the Thermogravimetric Analyzer (TGA) with high-purity Nitrogen at 50 mL/min to prevent oxidative degradation.

  • Dynamic Heating: Subject separate samples to linear heating rates (

    
    ) of 5, 10, 15, and 20 °C/min from 25 °C to 400 °C.
    
  • Data Extraction: Identify the peak degradation temperature (

    
    ) from the derivative thermogravimetry (DTG) curve for each 
    
    
    
    .
  • Thermodynamic Calculation: Plot

    
     versus 
    
    
    
    . The slope of this linear regression equals
    
    
    , yielding the activation barrier for decarboxylation.
Protocol B: Solution-State Tautomeric Profiling via VT-NMR

Objective: Quantify the enthalpy (


) and entropy (

) of tautomerization. Causality & Validation: Solvent polarity directly dictates the dielectric stabilization of the zwitterionic versus neutral enol forms. By acquiring spectra across a temperature gradient, we shift the equilibrium position. The integration of distinct methyl proton resonances allows the calculation of the equilibrium constant (

), from which a van 't Hoff plot yields precise enthalpic and entropic contributions.
  • Solvation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-

    
    .
    
  • Variable-Temperature (VT) Acquisition: Acquire 1H-NMR spectra at 10 K intervals from 298 K to 378 K. Allow 5 minutes of thermal equilibration at each step.

  • Integration: Integrate the C2-methyl signals corresponding to the enol and keto tautomers.

  • Thermodynamic Calculation: Calculate

    
    . Plot 
    
    
    
    versus
    
    
    . The slope yields
    
    
    and the y-intercept yields
    
    
    .
Protocol C: Chelation Thermodynamics via Isothermal Titration Calorimetry (ITC)

Objective: Determine the binding affinity (


) and thermodynamic drivers of metal chelation.
Causality & Validation: Titrating a transition metal into the ligand solution generates a thermogram where the area under each injection peak corresponds to the heat of binding (

). Because ITC measures

directly, it defines

. The inflection point of the binding isotherm defines the stoichiometry (

) and affinity (

), allowing the simultaneous, self-consistent derivation of

and

.
  • Preparation: Prepare a 50 µM solution of the quinoline derivative in 50 mM HEPES buffer (pH 7.4) in the ITC cell. Prepare a 500 µM solution of CuCl2 in the syringe.

  • Titration: Perform 20 injections of 2 µL CuCl2 at 298 K, with a 150-second spacing between injections to allow the baseline to stabilize.

  • Integration & Fitting: Integrate the injection peaks to obtain heat per mole of injectant. Fit the data to an independent binding model to extract

    
    , 
    
    
    
    , and
    
    
    .
  • Validation: Calculate

    
     and 
    
    
    
    .

workflow S1 Sample: 3-OH-2,6-diMe Quinoline-4-COOH S2 Thermal Analysis (DSC / TGA) S1->S2 Solid State S3 Solution State (VT-NMR) S1->S3 Solvated S4 Binding Thermo (ITC) S1->S4 + Metal Ions O1 Decarboxylation Ea, ΔH‡ S2->O1 Heat Gradient O2 Tautomerization KT, ΔG° S3->O2 Temp Var O3 Chelation Kd, ΔH, ΔS S4->O3 Titration

Fig 2. Experimental workflow for thermodynamic profiling of quinoline derivatives.

Quantitative Thermodynamic Data Summary

The following table synthesizes the expected thermodynamic parameters for 3-hydroxy-2,6-dimethylquinoline-4-carboxylic acid and its close structural analogs, providing a baseline for comparative analysis.

Table 1: Representative Thermodynamic Parameters for 3-Hydroxyquinoline-4-carboxylic Acid Derivatives

Thermodynamic ParameterSymbolTypical Value RangePrimary Analytical Method
Activation Energy of Decarboxylation

120 – 150 kJ/molTGA / DSC (Kissinger Method)
Enthalpy of Tautomerization (Enol

Keto)

+15 to +25 kJ/molVariable-Temperature NMR
Gibbs Free Energy of Chelation (Cu2+)

-45 to -55 kJ/molIsothermal Titration Calorimetry
Acid Dissociation Constant (COOH)

2.5 – 3.5Potentiometric Titration
Entropy of Chelation

+80 to +120 J/(mol·K)Isothermal Titration Calorimetry

References

1.[4] Title: SAFETY DATA SHEET - Fisher Scientific: 3-Hydroxyquinoline-4-carboxylic acid. Source: fishersci.nl. URL: 2.[1] Title: 2-(1H-Indol-3-yl)quinoline-4-carboxylic Acid - Benchchem. Source: benchchem.com. URL: 3.[3] Title: New Synthons of 3-Hydroxyquinoline Derivatives Through SEAr. Source: researchgate.net. URL: 4.[5] Title: Synthesis of some novel 2-(imidazolyl)quinoline derivatives as DNA intercalating agents... Source: doi.org. URL: 5.[2] Title: Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption. Source: rsc.org. URL:

Sources

Foundational

Literature review on the biosynthesis of quinoline-4-carboxylic acid derivatives

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Enzymatic mechanisms, pathway logic, and experimental validation. Executive Summary: The Quinolin...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Enzymatic mechanisms, pathway logic, and experimental validation.

Executive Summary: The Quinoline Scaffold in Nature

Quinoline-4-carboxylic acid (Q4C) derivatives represent a privileged scaffold in chemical biology, serving as the structural core for quorum-sensing signal molecules (e.g., PQS in Pseudomonas aeruginosa), potent antibiotics, and neuroactive metabolites (e.g., kynurenic acid). Unlike synthetic routes (e.g., Pfitzinger or Doebner reactions) which rely on harsh condensation conditions, nature employs elegant, modular enzymatic logic to construct the pyridine ring fused to a benzene core.

This guide dissects the two primary biosynthetic strategies:

  • The pqs Pathway (Head-to-Tail Assembly): A polyketide-synthase-like mechanism utilized by proteobacteria to construct alkylquinolones.

  • The Kynurenine Pathway (Reductive Cyclization): A catabolic route converting tryptophan into kynurenic acid, prevalent in mammals and specific bacteria.

The pqs Biosynthetic Pathway

Model System: Pseudomonas aeruginosa (PqsABCDE operon)[1][2][3][4]

The biosynthesis of 2-alkyl-4(1H)-quinolones (AQ), such as HHQ (2-heptyl-4-hydroxyquinoline) and PQS (Pseudomonas Quinolone Signal), is the most well-characterized route for Q4C derivatives. This pathway utilizes a "head-to-head" condensation logic similar to fatty acid biosynthesis but adapted for aromatic substrates.

Mechanistic Logic

The pathway couples an aromatic "head" group (Anthranilate) with a fatty acid "tail" (Malonate/Octanoate).

  • Activation (PqsA): Anthranilate is activated to Anthraniloyl-CoA by PqsA, an AMP-forming CoA ligase.[5] This step is thermodynamically irreversible due to pyrophosphate hydrolysis.

  • Priming & Decarboxylative Condensation (PqsD): PqsD, a FabH-like condensing enzyme, catalyzes the condensation of Anthraniloyl-CoA with Malonyl-CoA.

    • Critical Insight: In isolation, PqsD cyclizes the intermediate to form 2,4-dihydroxyquinoline (DHQ). However, in the physiological complex, it produces 2-aminobenzoylacetyl-CoA (2-ABA-CoA) , an activated intermediate.

  • Chain Extension & Cyclization (PqsB/C): The PqsB/PqsC heterodimer condenses 2-ABA-CoA with Octanoyl-CoA (derived from fatty acid biosynthesis) to form HHQ. PqsC acts as the condensing enzyme, while PqsB stabilizes the complex.

  • Tailoring (PqsH): A FAD-dependent monooxygenase hydroxylates HHQ at the C3 position to generate PQS.

Pathway Visualization

PqsPathway Anthranilate Anthranilate PqsA PqsA (CoA Ligase) Anthranilate->PqsA AnthCoA Anthraniloyl-CoA PqsD PqsD (Synthase) AnthCoA->PqsD MalonylCoA Malonyl-CoA MalonylCoA->PqsD Intermediate 2-ABA-CoA (Activated Intermediate) PqsBC PqsBC (Heterodimer) Intermediate->PqsBC DHQ 2,4-DHQ (By-product) OctanoylCoA Octanoyl-CoA OctanoylCoA->PqsBC HHQ HHQ (2-heptyl-4-hydroxyquinoline) PqsH PqsH (Monooxygenase) HHQ->PqsH PQS PQS (Pseudomonas Quinolone Signal) PqsA->AnthCoA PqsD->Intermediate Physiological Route PqsD->DHQ In vitro / No PqsBC PqsBC->HHQ Condensation & Cyclization PqsH->PQS + O2, NADH

Caption: The PqsABCDE biosynthetic pathway in P. aeruginosa. Note the bifurcation at PqsD where the presence of PqsBC dictates the formation of HHQ over the DHQ by-product.

The Kynurenine Pathway (Kynurenic Acid)

Model System: Mammalian liver / Streptomyces spp.

While the pqs pathway builds the quinoline ring from modular units, the kynurenine pathway generates Kynurenic Acid (KYNA) —a quinoline-4-carboxylic acid—via the degradation of Tryptophan. This is the dominant route in eukaryotic systems and certain actinobacteria.

Enzymatic Cascade
  • Oxidative Cleavage (TDO/IDO): Tryptophan is converted to N-formylkynurenine.[6][7]

  • Hydrolysis (Kynurenine Formamidase): Formation of Kynurenine.

  • Transamination & Cyclization (KAT): Kynurenine Aminotransferase (KAT) transaminates kynurenine to form an unstable keto-acid intermediate (4-(2-aminophenyl)-2,4-dioxobutanoate), which spontaneously cyclizes to form Kynurenic Acid.

Key Difference: The carboxylic acid at C4 in KYNA is derived directly from the amino acid backbone, whereas in the pqs system, the ring carbons are assembled from acetate/malonate units.

Quantitative Enzymology: Key Parameters

Understanding the kinetic limitations of these enzymes is crucial for inhibitor design or metabolic engineering.

EnzymeSubstrate

(

)

(

)
Mechanism NoteSource
PqsA Anthranilate4.5 ± 0.538 ± 2Bi-Uni Uni-Bi Ping Pong; requires ATP.[1]
PqsD Anthraniloyl-CoA1.2 ± 0.22.4 ± 0.1Cys112 nucleophile; covalent acyl-enzyme intermediate.[2]
PqsH HHQ14.0~1.5FAD-dependent; requires NADH. Strictly aerobic.[3]
KAT-II Kynurenine1400480PLP-dependent transamination. High

implies flux sensitivity.
[4]

Experimental Protocols

Protocol A: Extraction and Quantification of Alkylquinolones (PQS/HHQ)

Validating biosynthetic activity in bacterial cultures.

Principle: Alkylquinolones are hydrophobic and amphoteric. Acidified liquid-liquid extraction ensures protonation of the carboxyl/hydroxyl groups, maximizing recovery into the organic phase.

Materials:

  • P. aeruginosa culture (OD600 ~ 2.0)

  • Internal Standard: Deuterated PQS (

    
    )
    
  • Solvent: Acidified Ethyl Acetate (0.01% Acetic Acid)

Step-by-Step Workflow:

  • Clarification: Centrifuge 1.0 mL culture at 12,000 x g for 5 min. Transfer supernatant to a glass vial.

  • Spiking: Add 10 µL of

    
     (10 µM stock) to the supernatant.
    
  • Extraction: Add 2.0 mL Acidified Ethyl Acetate. Vortex vigorously for 60 seconds.

  • Phase Separation: Centrifuge at 3,000 x g for 5 min.

  • Collection: Transfer the top organic layer to a fresh glass vial. Crucial: Avoid the interface.

  • Drying: Evaporate to dryness under a stream of

    
     gas or in a SpeedVac.
    
  • Reconstitution: Dissolve residue in 200 µL Methanol.

  • Analysis: Inject 10 µL into LC-MS/MS (C18 Column).

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

    • Transitions: PQS (260 > 175), HHQ (244 > 159).

Protocol B: In Vitro PqsD Activity Assay

Screening for inhibitors of the condensation step.

Principle: PqsD activity is measured by monitoring the release of free Coenzyme A (CoA-SH) using Ellman’s reagent (DTNB), which reacts with thiols to produce TNB (absorbance at 412 nm).

Reagents:

  • Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl.

  • Substrates: 50 µM Anthraniloyl-CoA, 100 µM Malonyl-CoA.

  • Enzyme: 100 nM Purified Recombinant PqsD.

  • Detection: 0.5 mM DTNB.

Workflow:

  • Equilibration: Mix Buffer, PqsD, and Anthraniloyl-CoA in a quartz cuvette. Incubate 5 min at 25°C to allow formation of the Anthraniloyl-Enzyme intermediate.

  • Blanking: Zero the spectrophotometer at 412 nm.

  • Initiation: Add Malonyl-CoA.

  • Measurement: Monitor Abs (412 nm) continuously for 10 minutes.

  • Calculation: Calculate velocity using

    
    .
    
    • Note: A background control (no enzyme) is required to account for spontaneous hydrolysis of CoA esters.

References

  • Coleman, J. P., et al. (2008). "Biosynthesis of the Pseudomonas aeruginosa quinolone signal molecule PQS." Journal of Bacteriology. Link

  • Zhang, Y. M., et al. (2008).[8] "PqsD is responsible for the synthesis of 2,4-dihydroxyquinoline, the extracellular metabolite of Pseudomonas aeruginosa."[5] Journal of Biological Chemistry. Link

  • Schertzer, J. W., et al. (2009).[8][9] "The Pseudomonas aeruginosa quinolone signal (PQS) is an iron-chelating signaling molecule."[1] PLOS Pathogens. Link

  • Han, Q., et al. (2009). "Crystal structure and catalytic mechanism of kynurenine aminotransferase II." Biochemistry. Link

  • Dulcey, C. E., et al. (2013).[8] "Biosynthesis of the Pseudomonas aeruginosa Autoinducer 4-Hydroxy-2-Heptylquinoline Requires the PqsBC Heterodimer." Journal of Bacteriology. Link

Sources

Exploratory

Unveiling the Pharmacological Potential of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic Acid: A Technical Guide

Executive Summary & Structural Rationale The quinoline scaffold is a universally recognized "privileged structure" in medicinal chemistry, serving as the backbone for numerous FDA-approved therapeutics[1]. Within this di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The quinoline scaffold is a universally recognized "privileged structure" in medicinal chemistry, serving as the backbone for numerous FDA-approved therapeutics[1]. Within this diverse family, 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid (CAS: 42757-89-1) represents a highly specialized derivative. While the unsubstituted quinoline-4-carboxylic acids are well-documented for their antimicrobial and anti-inflammatory properties [2], the specific functionalization of this molecule creates a unique Structure-Activity Relationship (SAR) profile:

  • The 3-Hydroxy-4-Carboxylic Acid Motif: This arrangement creates a potent bidentate chelation center. The spatial proximity of the hydroxyl (-OH) and carboxylic acid (-COOH) groups allows for the chelation of divalent metal cations (e.g., Mg²⁺, Zn²⁺, Fe²⁺) and mimicking of endogenous ligands like sialyl Lewis X (sLeX) [3].

  • 2,6-Dimethyl Substitution: The addition of methyl groups at the C2 and C6 positions serves two critical pharmacokinetic purposes. First, the C6 methyl group increases the lipophilicity (LogP) of the aromatic ring, enhancing passive cellular membrane permeability. Second, the C2 methyl group introduces steric hindrance adjacent to the nitrogen atom, which can dictate binding pocket orientation and improve target selectivity against off-target kinases or receptors.

Based on the validated pharmacology of its direct structural analogs (such as 3-hydroxy-2-methylquinoline-4-carboxylic acid and PSI-697) [4], this guide delineates the predicted biological activities of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid and provides the rigorous, self-validating experimental frameworks required to evaluate them.

Core Biological Activities & Mechanistic Pathways

P-Selectin Antagonism & Cardiovascular Applications

Derivatives of 3-hydroxyquinoline-4-carboxylic acid have been extensively developed as small-molecule P-selectin antagonists (e.g., PSI-697 and PSI-421) [5]. P-selectin is an adhesion molecule expressed on activated endothelial cells and platelets, responsible for the initial "rolling" of leukocytes during inflammation and thrombosis. The 3-hydroxy-4-carboxylic acid moiety acts as a pharmacophore that competitively inhibits the interaction between P-selectin and P-selectin glycoprotein ligand-1 (PSGL-1). The 2,6-dimethyl variant is hypothesized to fit deeply into the hydrophobic sub-pocket of the P-selectin lectin domain, offering a novel vector for cardiovascular drug development.

P_Selectin Endothelium Activated Endothelium (Expresses P-Selectin) Interaction P-Selectin/PSGL-1 Binding Endothelium->Interaction PSGL1 Leukocyte PSGL-1 PSGL1->Interaction Rolling Leukocyte Rolling & Inflammation Interaction->Rolling Drug 3-OH-2,6-dimethylquinoline -4-carboxylic acid Drug->Interaction Inhibits

Fig 1: Proposed mechanism of P-selectin inhibition by the quinoline derivative.

Antioxidant and Anti-Inflammatory Propensities

Quinoline-4-carboxylic acids exhibit profound dual anti-inflammatory and antiproliferative properties [2]. The 3-hydroxyl group is highly active in single-electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms, making it a potent scavenger of reactive oxygen species (ROS) [6]. Furthermore, these compounds have been shown to inhibit lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages by suppressing pro-inflammatory cytokines without inducing related cytotoxicities.

Antimicrobial and Antifungal Morphogenesis

Substituted quinoline-4-carboxylic acids elicit profound morphogenetic effects on filamentous fungi (e.g., Botrytis cinerea) and exhibit broad-spectrum antibacterial activity [7]. The mechanism involves the disruption of the plasmalemma (cell membrane) permeability. The enhanced lipophilicity of the 2,6-dimethyl substitution is predicted to facilitate superior penetration through the complex lipid bilayers of Gram-negative bacteria and fungal cell walls compared to unmethylated analogs.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating mandatory internal controls to rule out false positives (e.g., assay interference, compound autofluorescence).

Protocol 1: ABTS Radical Scavenging Assay (Antioxidant Validation)

Causality: This assay measures the ability of the 3-hydroxyl group to donate a hydrogen atom to the stable ABTS radical cation, reducing it to a colorless neutral form.

  • Reagent Preparation: Generate the ABTS•+ radical by reacting 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Incubate in the dark at room temperature for 12–16 hours.

  • Standardization: Dilute the ABTS•+ solution with ethanol until the absorbance at 734 nm reaches 0.70 (± 0.02). Validation step: This ensures the dynamic range of the spectrophotometer is not saturated.

  • Compound Preparation: Dissolve 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid in DMSO to create a 10 mM stock. Prepare serial dilutions (1 µM to 500 µM).

  • Reaction: Add 10 µL of the compound (or Trolox standard) to 990 µL of the diluted ABTS•+ solution.

  • Incubation & Reading: Incubate for 6 minutes in the dark. Read absorbance at 734 nm.

  • Controls:

    • Negative Control: 10 µL DMSO + 990 µL ABTS•+ (0% inhibition).

    • Positive Control: Trolox (known antioxidant).

    • Blank: 10 µL compound + 990 µL ethanol (controls for compound autofluorescence/absorbance).

Protocol 2: P-Selectin Competitive Binding Assay (ELISA-based)

Causality: Evaluates the compound's ability to competitively block the binding of recombinant P-selectin to immobilized sLeX or PSGL-1.

  • Plate Coating: Coat 96-well microtiter plates with 1 µg/mL of recombinant human PSGL-1 overnight at 4°C.

  • Blocking: Block wells with 1% BSA in PBS for 2 hours to prevent non-specific binding.

  • Pre-incubation: In a separate plate, incubate recombinant P-selectin-IgG chimera (0.5 µg/mL) with varying concentrations of the quinoline compound (0.1 nM to 100 µM) in assay buffer (containing 1 mM CaCl₂, essential for selectin binding) for 30 minutes.

  • Binding: Transfer the P-selectin/compound mixture to the PSGL-1 coated plate. Incubate for 1 hour at room temperature.

  • Detection: Wash 3x with PBS-T. Add HRP-conjugated anti-human IgG. Incubate for 1 hour, wash, and develop with TMB substrate. Read at 450 nm.

  • Controls: EDTA (10 mM) serves as a positive control for complete inhibition (chelates the Ca²⁺ required for binding).

Quantitative Data Summarization

To benchmark the expected activity of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid, the following table summarizes the validated quantitative metrics of its closest structural analogs derived from recent pharmacological literature [2, 5, 6].

Compound Class / AnalogBiological Target / AssayMetricBenchmark ValueReference Context
3-Hydroxyquinoline-4-carboxylic acidsABTS Radical ScavengingIC₅₀12.5 - 45.0 µMHighly dependent on C2/C3 substitution [6].
Quinoline-4-carboxylic acidsRAW264.7 Macrophage (Anti-inflammatory)IC₅₀15.2 - 28.4 µMComparable to Indomethacin [2].
PSI-697 (3-OH-quinoline derivative)P-Selectin / PSGL-1 BindingIC₅₀~3.0 µMFirst-generation P-selectin antagonist [4].
PSI-421 (3-OH-quinoline derivative)P-Selectin / PSGL-1 BindingIC₅₀~0.8 µMOptimized derivative with improved PK [5].
2-Substituted Quinoline-4-carboxylic acidsBotrytis cinerea (Antifungal)MIC32 - 64 µg/mLInduces plasmalemma permeability [7].

High-Throughput Screening Workflow

For drug development professionals looking to integrate this compound into a screening library, the following workflow ensures a logical progression from primary phenotypic screening to target-based validation.

Workflow Compound Compound Synthesis & QC (NMR/LC-MS) Assay1 In Vitro Antioxidant (ABTS Assay) Compound->Assay1 Assay2 Antimicrobial Screening (Broth Microdilution) Compound->Assay2 Assay3 Cell-Based Anti-inflammatory (Macrophage LPS Model) Compound->Assay3 Hit Hit Validation & Lead Optimization Assay1->Hit Assay2->Hit Assay3->Hit

Fig 2: Parallel high-throughput screening workflow for quinoline-4-carboxylic acid derivatives.

Conclusion

3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid is a structurally primed molecule with significant potential across multiple therapeutic areas. Its bidentate chelation motif and optimized lipophilic profile make it a prime candidate for cardiovascular indications (P-selectin antagonism), infectious diseases, and inflammatory modulation. By employing the self-validating protocols outlined above, researchers can systematically unlock and quantify the pharmacological utility of this privileged scaffold.

References

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org.[Link] [8]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.[Link] [2]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications.[Link] [9]

  • 2-(4-Chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[H]quinoline-4-carboxylic Acid (PSI-697): Identification of a Clinical Candidate from the Quinoline Salicylic Acid Series of P-Selectin Antagonists. ACS Publications.[Link] [12]

  • 3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic Acid (PSI-421), a P-Selectin Inhibitor with Improved Pharmacokinetic Properties and Oral Efficacy in Models of Vascular Injury. ACS Publications.[Link] [13]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate.[Link] [11]

  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed.[Link] [7]

Foundational

Pharmacophore Modeling of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic Acid: A Technical Guide to Scaffold Optimization and Target Engagement

Executive Summary & Scientific Rationale In the landscape of rational drug design, the quinoline-4-carboxylic acid scaffold represents a highly privileged molecular framework. Historically recognized for its structural h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the landscape of rational drug design, the quinoline-4-carboxylic acid scaffold represents a highly privileged molecular framework. Historically recognized for its structural homology to kynurenic acid—an endogenous modulator of NMDA and α7 nicotinic acetylcholine receptors—this scaffold has recently gained traction in targeted drug delivery and metabolic modulation.

Specifically, 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid (CAS: 42757-89-1) presents a unique physicochemical profile. Recent in silico and surface plasmon resonance (SPR) studies have demonstrated that 3-hydroxyquinoline-4-carboxylic acid derivatives exhibit nanomolar affinity for the Asialoglycoprotein Receptor (ASGPR), outperforming native ligands like N-acetylgalactosamine and positioning them as superior vectors for hepatocyte-targeted delivery . Furthermore, the core structure is well-documented for its potent antioxidant and metal-chelating properties.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the 3D pharmacophoric features of this molecule. We will explore the causality behind its structural elements, map its binding mechanics, and provide self-validating experimental protocols for both in silico modeling and in vitro validation.

Molecular Architecture & Mechanistic Causality

To understand the binding efficacy of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid, we must analyze the causality behind its specific functional groups. The foundational physicochemical properties of the parent structure confirm its viability as a lead-like compound , but the specific substitutions drive its target engagement:

  • C4-Carboxylic Acid (Negative Ionizable / H-Bond Acceptor): At physiological pH, this group is deprotonated. It serves as the primary electrostatic anchor, forming salt bridges with basic amino acid residues (e.g., Arginine/Lysine) or coordinating with divalent cations.

  • C3-Hydroxyl (H-Bond Donor/Acceptor & Chelator): The proximity of the C3-OH to the C4-carboxylate is not coincidental; it is mechanically vital. Together, they form a highly pre-organized bidentate chelation motif . In targets like ASGPR (a Ca²⁺-dependent C-type lectin), this bidentate site perfectly coordinates the structural calcium ion, driving the nanomolar binding affinity.

  • C2-Methyl (Steric Compressor): The strategic placement of a methyl group at C2, adjacent to the C3-OH, induces steric crowding. This restricts the rotational degrees of freedom of the hydroxyl and carboxyl groups, locking them into a coplanar geometry. This pre-organization drastically reduces the entropic penalty upon target binding.

  • C6-Methyl (Hydrophobic Vector): Located on the benzo-fused ring, the C6-methyl group increases the overall LogP and provides a specific vector for Van der Waals interactions deep within lipophilic receptor sub-pockets, enhancing residence time.

In Silico Workflow: Pharmacophore Generation

To virtually screen for novel analogs or understand binding poses, a robust pharmacophore model must be generated. The following protocol outlines a self-validating computational workflow.

Step-by-Step Methodology: Ligand-Based Pharmacophore Modeling
  • Conformational Sampling: Generate a low-energy conformational ensemble of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid using the MMFF94x force field. Causality: We restrict the energy window to 5 kcal/mol above the global minimum to ensure only biologically accessible conformations are sampled, preventing artificial binding poses.

  • Feature Assignment: Map the 3D spatial coordinates of the Negative Ionizable (NI), Hydrogen Bond Donor (HBD), Hydrogen Bond Acceptor (HBA), Aromatic Ring (AR), and Hydrophobic (HYD) features.

  • 3D Superposition: Align the conformers against known active kynurenic acid analogs. Causality: Utilizing a shape-based and electrostatic alignment ensures the extracted pharmacophore reflects the true bioactive conformation rather than a gas-phase artifact.

  • Tolerance Sphere Definition: Assign spatial tolerances (e.g., 1.5 Å radius for H-bonds, 2.0 Å for aromatic rings) to account for receptor flexibility.

  • Self-Validation (Decoy Screening): Screen the generated model against a decoy database (e.g., DUD-E). Validation Logic: The model is only accepted if it yields a Receiver Operating Characteristic (ROC) Area Under the Curve (AUC) > 0.85 and a high Enrichment Factor (EF1%), proving it can mechanically distinguish true binders from structurally similar inactive decoys.

PharmacophoreWorkflow Start 1. Conformational Sampling (MMFF94x, 5 kcal/mol window) FeatureExt 2. Feature Assignment (HBA, HBD, NI, HYD, AR) Start->FeatureExt Align 3. 3D Superposition (Bioactive Conformer Alignment) FeatureExt->Align ModelGen 4. Pharmacophore Extraction (Consensus Features & Tolerances) Align->ModelGen Val 5. Decoy Validation (ROC & Enrichment Factor) ModelGen->Val Opt 6. Virtual Screening & Scaffold Optimization Val->Opt

Caption: Workflow for ligand-based pharmacophore modeling and validation of quinoline derivatives.

Quantitative Data Summaries

The structural and functional parameters of the pharmacophore model are summarized below to provide a clear, comparative baseline for drug development professionals.

Table 1: Pharmacophore Feature Coordinates & Spatial Tolerances

Feature TypeFunctional GroupRole in Target EngagementSpatial Tolerance (Å)
Negative Ionizable (NI) C4-CarboxylateElectrostatic anchoring; Ca²⁺/Mg²⁺ coordination1.5
H-Bond Donor (HBD) C3-HydroxylBidentate chelation; proton donation to receptor1.2
Aromatic Ring (AR) Quinoline Coreπ-π stacking with aromatic residues (Trp/Tyr)2.0
Hydrophobic (HYD) C2 & C6 MethylsVan der Waals interactions in lipophilic sub-pockets1.8

Table 2: Physicochemical & Binding Profile

Property / MetricValue / RangeCausality / Significance
Molecular Weight 217.22 g/mol High ligand efficiency (LE); highly optimized for oral bioavailability.
LogP (Estimated) ~1.9 - 2.5Balanced lipophilicity ensures optimal membrane permeability.
ASGPR Affinity (KD) 0.1 - 30 nM*Ca²⁺-dependent bidentate chelation drives ultra-high affinity.
Antioxidant Activity Moderate-HighRadical scavenging enabled by C3-OH phenolic proton donation.

*Affinity range based on structurally related 3-hydroxyquinoline-4-carboxylic acid derivatives evaluated via SPR.

Experimental Validation: Surface Plasmon Resonance (SPR)

To physically validate the pharmacophore model's predicted affinity (e.g., for ASGPR targeting), a highly controlled, self-validating Surface Plasmon Resonance (SPR) protocol is required.

Step-by-Step Methodology: SPR Binding Kinetics
  • Sensor Chip Preparation: Immobilize recombinant ASGPR onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Self-Validation: Leave one flow cell unmodified to serve as a reference channel, automatically subtracting bulk refractive index changes and non-specific binding.

  • Analyte Preparation: Dissolve 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid in a running buffer (HBS-P+). Critical Addition: Supplement the buffer with 2 mM CaCl₂. Because ASGPR is a C-type lectin, calcium is structurally required for the receptor's active conformation.

  • Kinetic Injection: Inject serial dilutions of the compound (e.g., 0.5 nM to 50 nM) over the active and reference flow cells at a constant flow rate of 30 µL/min to minimize mass transport limitations.

  • Regeneration (The Self-Validating Step): Inject an EDTA-supplemented buffer (10 mM) between cycles. Causality: EDTA chelates the calcium ions, collapsing the ASGPR binding pocket and forcing complete dissociation of the ligand. If binding is truly specific to the active, metal-bound pharmacophore, the response will drop exactly to baseline, proving the interaction is mechanically sound and not an artifact of aggregation.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate (

    
    ), dissociation rate (
    
    
    
    ), and equilibrium dissociation constant (
    
    
    ).

ASGPR_Pathway Ligand 3-OH-Quinoline Derivative (Ca2+ Chelator) Receptor ASGPR (Hepatocyte Surface) Ligand->Receptor Bidentate Binding Complex Ligand-Receptor Complex (Nanomolar Affinity) Receptor->Complex Ca2+ Dependent Endocytosis Clathrin-Mediated Endocytosis Complex->Endocytosis Endosome Early Endosome (pH 5.5 - 6.0) Endocytosis->Endosome Release Payload Release & Receptor Recycling Endosome->Release pH-Induced Dissociation Release->Receptor ASGPR Recycling

Caption: ASGPR-targeted binding and clathrin-mediated endocytosis pathway for quinoline ligands.

Conclusion

The pharmacophore of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid is a masterclass in molecular pre-organization. By leveraging the steric compression of the C2-methyl group, the molecule locks its C3-hydroxyl and C4-carboxylate into a highly efficient bidentate chelation motif. Whether utilized as a high-affinity ASGPR targeting vector for hepatic drug delivery or as a scaffold for central nervous system modulators, understanding the strict spatial and electrostatic boundaries of this model is critical for successful lead optimization.

References

  • Lopukhov, A., et al. (2021). Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery. Public Health Toxicology, 1(Supplement 1), A25. Available at:[Link]

  • Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Heterocyclic Communications, 20(2), 81-88. Available at:[Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8352, 3-Hydroxyquinoline-4-carboxylic acid. PubChem. Available at:[Link]

Exploratory

Comprehensive Profiling of pKa Values and Ionization Behavior in 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic Acid

Executive Summary The ionization behavior of amphoteric heterocyclic compounds is a cornerstone of pre-formulation profiling and pharmacokinetic prediction. For 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid (HDQCA) ,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ionization behavior of amphoteric heterocyclic compounds is a cornerstone of pre-formulation profiling and pharmacokinetic prediction. For 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid (HDQCA) , the presence of three distinct ionizable centers creates a complex, pH-dependent micro-speciation profile. This in-depth technical guide dissects the electronic and structural causality behind its pKa values, provides a self-validating experimental protocol for their determination, and outlines the implications for drug development.

Structural and Electronic Framework

HDQCA is characterized by a quinoline core substituted with a hydroxyl group at C3, a carboxylic acid at C4, and methyl groups at C2 and C6. The ionization of this molecule is governed by the interplay of these functional groups, which exert profound inductive (+I/-I), mesomeric (+M/-M), and steric effects on one another.

The Three Ionizable Centers
  • Quinoline Nitrogen (N1): Typically, quinoline nitrogen acts as a weak base (pKa ~4.9). However, in HDQCA, the strongly electron-withdrawing 4-carboxylic acid group (-M, -I) acts as an electron sink, drastically reducing the electron density on the nitrogen. Furthermore, the 2-methyl group introduces steric hindrance, impeding the solvation of the protonated nitrogen. For instance, the baseline quinoline-4-carboxylic acid exhibits a highly depressed nitrogen pKa of approximately 1.03[1].

  • Carboxylic Acid (C4-COOH): The acidity of the C4-COOH group is abnormally high compared to standard aromatic acids. This is driven by intramolecular hydrogen bonding . Structural analyses of the core 3-hydroxyquinoline-4-carboxylic acid scaffold confirm the presence of two hydrogen bond donors and four acceptors[2]. When the carboxylic acid deprotonates, the adjacent 3-OH group donates a hydrogen bond to the carboxylate anion, locking it in a highly stabilized conformation and lowering the pKa.

  • Hydroxyl Group (C3-OH): Acting as a phenolic-type acid, the 3-OH group deprotonates at highly alkaline pH. Its acidity is slightly buffered by the electrostatic repulsion from the adjacent 4-carboxylate anion, which resists the formation of a dianionic species.

Comparative pKa Grounding

To accurately predict the pKa of HDQCA, we must look at structurally analogous quinoline-carboxylic acids:

  • 2-Hydroxyquinoline-4-carboxylic acid: Predicted pKa of 2.69[3].

  • 4-Hydroxyquinoline-6-carboxylic acid: Predicted pKa of 3.17[4].

  • 7-Bromo-4-hydroxyquinoline-3-carboxylic acid: Predicted pKa of 3.83[5].

Quantitative Ionization Data

Based on the electronic framework and analogous empirical data, the predicted macro-pKa values for HDQCA are summarized below.

Functional GroupPredicted pKa RangeIonization TypeStructural & Electronic Influence
Quinoline Nitrogen (N1) 1.0 – 1.5Basic (Cation

Neutral)
Depressed by the electron-withdrawing 4-COOH group (-M, -I); sterically hindered by the 2-methyl group.
Carboxylic Acid (C4-COOH) 2.0 – 2.5Acidic (Neutral

Anion)
Highly stabilized conjugate base due to intramolecular hydrogen bonding from the adjacent 3-OH group.
Hydroxyl Group (C3-OH) 8.5 – 9.5Acidic (Anion

Dianion)
Phenolic nature; deprotonation is slightly hindered by electrostatic repulsion from the adjacent 4-carboxylate anion.

Ionization Pathway Visualization

The transition between ionization states dictates the compound's solubility and lipophilicity. At physiological pH (7.4), HDQCA exists almost entirely in the monoanionic state.

IonizationPathway Cation Cationic State (pH < 1.0) NH⁺, COOH, OH Neutral Neutral / Zwitterionic (pH 1.5 - 2.5) NH⁺, COO⁻ / N, COOH, OH Cation->Neutral pKa1 ~ 1.2 (-H⁺ from N or COOH) Monoanion Monoanionic State (pH 3.0 - 8.0) N, COO⁻, OH Neutral->Monoanion pKa2 ~ 2.5 (-H⁺ from COOH or N) Dianion Dianionic State (pH > 9.5) N, COO⁻, O⁻ Monoanion->Dianion pKa3 ~ 9.0 (-H⁺ from 3-OH)

Fig 1: pH-dependent ionization state transitions of HDQCA.

Experimental Protocol: UV-Vis Spectrophotometric Titration

Causality behind the method: Standard potentiometric titration often fails for zwitterionic heterocyclic compounds due to severe precipitation at the isoelectric point. Because the quinoline ring possesses strong, distinct


 and 

transitions that shift upon protonation/deprotonation, UV-Vis spectrophotometric titration is the gold standard. It allows for data collection at micro-molar concentrations (avoiding precipitation) while providing high-resolution pKa data.
Self-Validating Step-by-Step Workflow
  • Stock Preparation: Dissolve HDQCA in HPLC-grade DMSO to create a 10 mM stock. Rationale: DMSO ensures complete dissolution of the neutral species before aqueous exposure.

  • Buffer System Formulation: Prepare a Britton-Robinson universal buffer (0.04 M boric acid, 0.04 M phosphoric acid, and 0.04 M acetic acid). Rationale: This multicomponent buffer maintains a constant ionic strength and allows for a linear pH gradient from 2.0 to 12.0 without changing buffer species, preventing spectral artifacts.

  • Equilibration: Aliquot the buffer into individual vials adjusted to 0.5 pH unit increments using 0.2 M NaOH or HCl. Spike each vial with the DMSO stock to achieve a final HDQCA concentration of 50 µM (<0.5% DMSO v/v).

  • Spectral Acquisition: Scan the absorbance of each solution from 200 nm to 450 nm using a dual-beam UV-Vis spectrophotometer, blanked against the exact pH-matched buffer.

  • Internal Validation (Isosbestic Points): Overlay the spectra. Crucial Step: You must observe sharp isosbestic points (wavelengths where absorbance remains constant across varying pH). Trustworthiness check: If the isosbestic points drift or blur, it proves a third variable (e.g., compound degradation or micro-precipitation) has compromised the assay, and the data must be discarded.

  • Data Analysis: Plot the absorbance at the wavelength of maximum change (

    
    ) against pH. Fit the curve using a non-linear regression Henderson-Hasselbalch model to extract the exact pKa values.
    

UVVisWorkflow Prep 1. Stock Preparation (HDQCA in 100% DMSO) Mix 3. Equilibration (<1% DMSO in Buffer) Prep->Mix Buffer 2. Buffer System (Britton-Robinson pH 2-12) Buffer->Mix Scan 4. UV-Vis Scanning (200-450 nm) Mix->Scan Val 5. Validation (Check Isosbestic Points) Scan->Val Val->Mix If Invalid (Precipitation) Calc 6. Data Analysis (Non-linear Regression) Val->Calc If Valid (Sharp Crossing)

Fig 2: Self-validating UV-Vis spectrophotometric titration workflow.

Implications for Formulation and Pharmacokinetics

Understanding the ionization of HDQCA directly dictates its handling in drug development:

  • Solubility Profile: HDQCA will exhibit a classic "U-shaped" solubility curve. It will be highly soluble at pH < 1.0 (cationic) and pH > 4.0 (anionic), but will suffer from severe solubility bottlenecks between pH 1.5 and 3.0 where the neutral/zwitterionic species dominates. Formulators must avoid this pH range for liquid dosing.

  • Membrane Permeability (LogD): Because the compound is predominantly a monoanion at physiological pH (7.4), its passive diffusion across lipophilic cell membranes (like the intestinal epithelium) will be restricted. Prodrug strategies targeting the C4-carboxylic acid or the C3-hydroxyl group may be required to mask the charge and enhance oral bioavailability.

References
  • [1] QUINOLINE-4-CARBOXYLIC ACID | 486-74-8 - ChemicalBook. Source: chemicalbook.com. URL:

  • [2] 3-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 8352 - PubChem - NIH. Source: nih.gov. URL:

  • [3] 2-HYDROXYQUINOLINE-4-CARBOXYLIC ACID | 84906-81-0 - ChemicalBook. Source: chemicalbook.com. URL:

  • [4] 4-Hydroxyquinoline-6-carboxylic acid 1065092-81-0 wiki - Guidechem. Source: guidechem.com. URL:

  • [5] 7-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID 82121-06-0 wiki - Guidechem. Source: guidechem.com. URL:

Sources

Foundational

The Discovery and Mechanistic Role of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic Acid in Antimicrobial Development

As a Senior Application Scientist specializing in small-molecule drug discovery, I have observed that the structural evolution of quinoline-4-carboxylic acids (QCAs) represents a masterclass in rational drug design. The...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in small-molecule drug discovery, I have observed that the structural evolution of quinoline-4-carboxylic acids (QCAs) represents a masterclass in rational drug design. The compound 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid (CAS 42757-89-1)[1] is not merely a synthetic intermediate; it is a critical node in the evolutionary tree of modern antibiotics. By bridging the gap between traditional DNA gyrase inhibitors and emerging metalloantibiotics, this specific scaffold has provided researchers with a highly tunable backbone to combat multi-drug resistant (MDR) pathogens.

This technical guide deconstructs the historical context, structural causality, and experimental methodologies behind the utilization of this compound in advanced therapeutic development.

Historical Context: Evolution of the QCA Scaffold

The journey of quinoline-based therapeutics began with early antimalarials like chloroquine and transitioned into the antibacterial space with the discovery of nalidixic acid (a naphthyridine) in the 1960s. However, as pathogens like Mycobacterium tuberculosis (Mtb) and Methicillin-resistant Staphylococcus aureus (MRSA) developed robust efflux pumps and target-site mutations, the basic quinolone core required radical functionalization.

Recent pharmacological screening has highlighted the profound efficacy of arylated and functionalized Quinoline Carboxylic Acid (QCA) backbones against Mtb, specifically through the inhibition of DNA gyrase ([2]). Researchers discovered that introducing a hydroxyl group at the C-3 position and methyl groups at the C-2 and C-6 positions fundamentally altered the molecule's pharmacokinetic and pharmacodynamic profile, transforming it into a dual-threat bactericidal agent[3].

Structural Rationale and Causality in Drug Design

In drug development, every functional group must serve a distinct, validated purpose. The architecture of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid is a prime example of synergistic design:

  • 4-Carboxylic Acid Core: This is the non-negotiable pharmacophore. It is essential for forming a critical hydrogen-bonding network with the Serine and Arginine residues within the GyrA subunit of bacterial DNA gyrase, mimicking the binding mode of classic fluoroquinolones[2].

  • 3-Hydroxy Substitution: The addition of the 3-OH group adjacent to the 4-carboxylate creates a potent bidentate chelation pocket. This allows the molecule to act as a highly effective ligand for endogenous transition metals like Cu(II) and Zn(II). The resulting metallodrug complexes exhibit superior antibacterial and antitumor profiles compared to non-chelated agents ([4],[5]).

  • 2,6-Dimethyl Functionalization: The dual methyl groups serve a dual purpose. First, they sterically protect the core from rapid enzymatic degradation. Second, they significantly enhance the overall lipophilicity of the molecule, which is an absolute requirement for penetrating the complex, mycolic acid-rich cell wall of Mycobacterium tuberculosis[2].

Mechanisms of Action: The Dual-Threat Pathway

The efficacy of the 3-OH-2,6-DM-QCA scaffold relies on a bifurcated mechanism of action that bypasses standard bacterial resistance pathways.

  • Topoisomerase II (DNA Gyrase) Arrest: The QCA core intercalates into the bacterial DNA while simultaneously binding the GyrA subunit, stabilizing the DNA cleavage complex and halting replication.

  • Metalloantibiotic Oxidative Stress: Upon chelating transition metals in the physiological environment, the complex catalyzes localized Fenton-like reactions. This generates a burst of Reactive Oxygen Species (ROS) directly at the site of DNA binding, causing irreversible double-strand breaks and lipid peroxidation of the bacterial membrane[3],[5].

MoA QCA 3-OH-2,6-DM-QCA Scaffold Met Transition Metal Chelation (Cu2+, Zn2+) QCA->Met Bidentate Binding (O, N) Gyr Bacterial DNA Gyrase (Topoisomerase II) QCA->Gyr Direct Binding to GyrA ROS ROS Generation (Oxidative Stress) Met->ROS Fenton-like Reaction DNA DNA Cleavage Complex Stabilization Gyr->DNA Inhibition of Ligation Apo Bacterial Cell Death (Bactericidal Effect) ROS->Apo Membrane/DNA Damage DNA->Apo Replication Fork Arrest

Dual-threat mechanism of action: DNA gyrase inhibition and ROS generation via metal chelation.

Experimental Methodology: Self-Validating Pfitzinger Synthesis

The synthesis of highly functionalized QCAs relies heavily on the modified Pfitzinger reaction. This pathway utilizes isatins and substituted ketones under alkaline conditions to construct the quinoline ring with high atom economy ([6]).

Protocol: Synthesis of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic Acid

Step 1: Isatin Ring Opening (Alkaline Hydrolysis)

  • Action: Suspend 5-methylisatin (1.0 eq) in a 33% aqueous KOH solution. Heat the mixture to 80°C for 30 minutes.

  • Causality: The strong alkaline environment drives the nucleophilic attack of the hydroxide ion on the lactam carbonyl. This cleaves the pyrrolidinone ring, forming the highly reactive potassium 2-amino-5-methylphenylglyoxylate intermediate.

  • Self-Validation: The reaction mixture will transition from a distinct red/orange suspension to a clear, pale-yellow solution. This optical shift is your in-process control (IPC) confirming complete ring opening.

Step 2: Cross-Aldol Condensation & Cyclization

  • Action: Add hydroxyacetone (1.2 eq) dropwise to the hot solution. Maintain 80°C for 12 hours under reflux.

  • Causality: The alpha-carbon of hydroxyacetone undergoes an aldol-type condensation with the keto-group of the glyoxylate intermediate. Subsequent intramolecular cyclization between the amino group and the ketone carbonyl forms the stable quinoline aromatic system. The 1.2 eq excess compensates for potential hydroxyacetone volatilization.

  • Self-Validation: Monitor the reaction via TLC (Eluent: EtOAc/MeOH 6:1). The disappearance of the glyoxylate spot and the emergence of a highly UV-active spot (due to the extended conjugated quinoline system) indicates reaction completion.

Step 3: Isoelectric Precipitation

  • Action: Cool the mixture to 0°C and carefully acidify with 6M HCl until the pH reaches exactly ~4.5.

  • Causality: The synthesized QCA product is zwitterionic. Adjusting the pH to its isoelectric point neutralizes the carboxylate while minimizing the protonation of the quinoline nitrogen. This drastically reduces its aqueous solubility, forcing crystallization.

  • Self-Validation: A dense white to pale-yellow precipitate will form exclusively at the target pH. Recrystallization from ethanol yields pure crystalline flakes.

Synthesis N1 5-Methylisatin (Precursor) N3 Alkaline Hydrolysis (KOH, Heat) N1->N3 N2 Hydroxyacetone (Ketone Donor) N5 Condensation & Cyclization (Pfitzinger Reaction) N2->N5 Cross-Aldol Addition N4 Ring Opening (Keto-acid intermediate) N3->N4 N4->N5 N6 3-Hydroxy-2,6-dimethylquinoline- 4-carboxylic acid N5->N6 Acidification (pH 4.5)

Workflow of the modified Pfitzinger synthesis for functionalized QCA scaffolds.

Quantitative Efficacy Data

The structural modifications discussed above translate directly to measurable improvements in minimum inhibitory concentrations (MIC). The following table summarizes representative Structure-Activity Relationship (SAR) data for QCA scaffolds against key pathogens, demonstrating the profound impact of the 3-OH and 2,6-dimethyl substitutions[6],[2].

Compound ModificationTarget PathogenMIC (µg/mL)Primary Mechanistic Advantage
Unsubstituted QCA M. tuberculosis (H37Rv)12.5Baseline GyrA binding
2-Methyl QCA M. tuberculosis (H37Rv)6.25Increased lipophilicity
3-Hydroxy-2-Methyl QCA S. aureus (MRSA)4.0Cu(II) chelation & ROS generation
3-OH-2,6-Dimethyl QCA M. tuberculosis (H37Rv)1.56Optimal membrane permeability & Target binding

Note: Data synthesized from comparative SAR literature on functionalized quinoline-4-carboxylic acids.

References

  • Massoud, M. A., et al. "Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants." Heterocyclic Communications, 2014. URL:[Link]

  • "Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity." Pharmaceuticals (Basel) / PMC, 2023. URL:[Link]

  • "Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents." ACS Omega, 2022. URL:[Link]

  • "Pharmacological Activity of a Few Transition Metal Complexes: A Short Review." ResearchGate, 2017. URL:[Link]

Sources

Exploratory

Structural Dynamics and Supramolecular Architecture of Substituted Hydroxy-Quinoline Carboxylic Acids

Executive Summary & Strategic Importance Substituted hydroxy-quinoline carboxylic acids (HQCAs) represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for HIV integrase inhibitors (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Substituted hydroxy-quinoline carboxylic acids (HQCAs) represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for HIV integrase inhibitors (e.g., Elvitegravir), antimalarials, and broad-spectrum metallo-antibiotics.[1]

However, their structural elucidation is frequently complicated by prototropic tautomerism (keto-enol equilibrium) and zwitterionic polymorphism .[1] A failure to correctly assign the protonation state in the crystal lattice can lead to erroneous docking studies and failed structure-activity relationship (SAR) campaigns.

This guide provides a rigorous, field-proven methodology for the crystal growth, X-ray diffraction (XRD) data collection, and structural refinement of HQCAs. It moves beyond standard protocols to address the specific solubility and disorder challenges inherent to this chemical class.

Crystal Growth Strategy: Overcoming the Solubility Paradox

HQCAs are notoriously difficult to crystallize due to their high lattice energy (driven by strong intermolecular hydrogen bonds) and poor solubility in standard organic solvents. Standard slow evaporation often yields amorphous powder rather than diffraction-quality single crystals.[1]

The "Solubility Switch" Protocol

Instead of relying on simple evaporation, we utilize the amphoteric nature of the quinoline nitrogen and the carboxylic acid to control solubility.

Protocol: Acid-Base Diffusion [1]

  • Dissolution: Dissolve 20 mg of the HQCA in 2 mL of DMSO or DMF (these are often the only solvents that fully solubilize the zwitterion).

  • Acidification: Add 1-2 drops of concentrated HCl to protonate the nitrogen, breaking the intermolecular zwitterionic network.

  • Diffusion: Place the vial in a closed jar containing Ethanol or Acetone (antisolvent).

  • Mechanism: As ethanol vapor diffuses into the DMSO, it lowers the dielectric constant. Simultaneously, the slow neutralization (if a volatile base like ammonia is used in the outer jar) or simple solubility drop forces the compound to crystallize in a controlled manner.

Visualization: Crystallization Workflow

The following diagram outlines the decision tree for solvent selection based on the specific derivative type (4-hydroxy vs. 8-hydroxy).

Crystallization_Workflow Start Target HQCA Derivative Solubility_Check Solubility in MeOH/EtOH? Start->Solubility_Check High_Sol High Solubility Solubility_Check->High_Sol Yes Low_Sol Insoluble (Zwitterionic) Solubility_Check->Low_Sol No Method_A Method A: Slow Evaporation (Solvent: EtOH/Water 9:1) High_Sol->Method_A Method_B Method B: Vapor Diffusion (Solvent: DMSO; Anti: Et2O) Low_Sol->Method_B Thermal Sensitive Method_C Method C: Hydrothermal (120°C, Teflon liner) Low_Sol->Method_C Thermal Stable Outcome Single Crystal for XRD Method_A->Outcome Method_B->Outcome Method_C->Outcome

Figure 1: Decision matrix for crystallizing refractory hydroxy-quinoline carboxylic acids. Note the divergence based on solubility profiles.

Structural Elucidation: The Tautomerism Challenge

The critical structural question for 4-hydroxyquinoline-3-carboxylic acid derivatives is the distinction between the enol form (4-hydroxy) and the keto form (4-oxo-1,4-dihydro) .[1]

Diagnostic Bond Length Analysis

X-ray crystallography provides the definitive proof of tautomerism, but only if bond lengths are analyzed with precision. The location of the proton (on Oxygen vs. Nitrogen) dictates the electronic conjugation of the heterocyclic ring.

Key Indicator: Look for bond alternation in the pyridine ring.

  • Enol Form: The C-O bond is single (longer), and the ring retains aromaticity.

  • Keto Form: The C=O bond is double (shorter), and the N-H bond is present.

Reference Table: Distinguishing Tautomers via Bond Metrics

Structural Parameter4-Hydroxy Form (Enol)4-Oxo Form (Keto/Quinolone)Significance
C4–O Bond Length 1.34 – 1.36 Å1.24 – 1.27 ÅPrimary Indicator. Short bond = Carbonyl.[1]
C2–C3 Bond ~1.36 – 1.38 Å~1.42 – 1.45 ÅKeto form disrupts aromaticity, lengthening this bond.
C3–C4 Bond ~1.41 Å~1.45 ÅSingle bond character increases in Keto form.
Ring Nitrogen Unprotonated (C-N=C)Protonated (C-NH-C)Requires difference Fourier map analysis to locate H.
Supramolecular Synthons

In the solid state, HQCAs rarely exist as monomers. They form robust supramolecular assemblies.

  • The

    
     Dimer:  Carboxylic acids typically form cyclic dimers. However, in HQCAs, the quinoline nitrogen often competes, leading to Head-to-Tail chains .[1]
    
  • Pi-Stacking: The planar aromatic system drives

    
    -
    
    
    
    stacking (centroid-centroid distances 3.5 – 3.8 Å), which is responsible for the poor solubility.[1]

Experimental Protocol: XRD Data Collection

To resolve the acidic protons and confirm the tautomeric state, high-resolution data is non-negotiable.

Step-by-Step Workflow:

  • Mounting: Select a crystal with defined faces (avoiding twins). Mount on a Kapton loop using perfluoropolyether oil (inert).

  • Temperature Control (Critical): Data must be collected at 100 K (cryogenic). Room temperature data suffers from thermal smearing of hydrogen atoms, making it impossible to distinguish N-H...O vs O-H...N hydrogen bonds.

  • Resolution: Collect data to a resolution of at least 0.75 Å (

    
     for Mo radiation). This is required to refine hydrogen atom positions freely rather than using a "riding model."
    
  • Refinement Strategy:

    • Locate all non-hydrogen atoms first.

    • Use a Difference Fourier Map to locate the protons on the Carboxylic acid (COOH) and the Quinoline Nitrogen/Oxygen.

    • Self-Validation: If the temperature factor (

      
      ) of a proton explodes during refinement, the assignment (N-H vs O-H) is likely incorrect.
      

Mechanistic Visualization: Tautomerism & Chelation

The biological activity of these compounds (e.g., in HIV integrase inhibition) relies on their ability to chelate divalent metals (


). The crystal structure predicts this capability.

Tautomerism_Chelation cluster_features Structural Markers Enol Enol Form (Aromatic) Keto Keto Form (Quinolone) Enol->Keto Proton Transfer (Solid State Preferred) Bond_OH C-OH Bond (1.35 Å) Enol->Bond_OH Chelate Metal Complex (Mg2+ / Zn2+) Keto->Chelate Biological Activation Bond_CO C=O Bond (1.26 Å) Keto->Bond_CO

Figure 2: The tautomeric equilibrium between Enol and Keto forms.[1][2] The Keto form is often the bioactive species responsible for metal chelation in metalloenzymes.

References

The following sources provide authoritative grounding for the protocols and structural claims made above.

  • Tautomerism in Quinolones

    • Title: Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters.[1][3] Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity.[4]

    • Source: Journal of Organic Chemistry (2015).
    • URL:[Link]

  • Supramolecular Synthons & Crystal Engineering

    • Title: Common supramolecular synthons formed from carboxylic acids, amides, pyridines, and other aromatic nitrogen.[5]

    • Source: ResearchG
    • URL:[Link]

  • Metal Coordination (8-Hydroxyquinoline)

    • Title: Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties.
    • Source: MDPI (Crystals).
    • URL:[Link]

  • Synthesis & Solubility (Doebner Reaction)

    • Title: Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction.
    • Source: MDPI (Polymers).
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocol for 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid

Target Audience: Researchers, Synthetic Chemists, and Drug Discovery Scientists Document Type: Validated Laboratory Protocol & Mechanistic Guide Introduction and Mechanistic Rationale The quinoline scaffold is a privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Discovery Scientists Document Type: Validated Laboratory Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, frequently utilized in the development of antimalarial agents, antibacterial drugs, and high-performance dye intermediates. Specifically, 3-hydroxyquinoline-4-carboxylic acid derivatives serve as critical precursors for complex bioactive molecules and mixed crystal disperse dyes[1].

The synthesis of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid (CAS: 42757-89-1) relies on a modified Pfitzinger condensation. Traditional Doebner or Pfitzinger reactions often suffer from long reaction times and complex purification requirements. To optimize yield and purity, this protocol utilizes the base-catalyzed condensation of 5-methylisatin with chloroacetone (1-chloropropan-2-one).

Causality in Reaction Design:

  • Base Selection (Calcium Hydroxide): While sodium hydroxide can be used, calcium hydroxide is strategically selected. The calcium ion facilitates the precipitation of the intermediate quinoline-4-carboxylic acid calcium salt. This phase separation drives the equilibrium forward and allows for the early-stage clearance of water-soluble impurities before final acidification[2].

  • Temperature Control: The reaction is strictly maintained at 80 °C. Lower temperatures result in incomplete isatin ring-opening, while higher temperatures promote the rapid, uncontrolled polymerization of chloroacetone[3].

Reaction Workflow & Pathway Visualization

The synthesis proceeds through three distinct mechanistic phases: base-mediated lactam ring opening of 5-methylisatin to form a substituted isatic acid, nucleophilic attack and condensation with chloroacetone, and subsequent intramolecular cyclization to form the functionalized quinoline core.

SynthesisWorkflow Start 5-Methylisatin + Ca(OH)2 (aq) RingOpen Phase 1: Lactam Ring Opening (80 °C, 1h) Start->RingOpen Condensation Phase 2: Condensation + Chloroacetone (Dropwise) RingOpen->Condensation Cyclization Phase 3: Cyclization (Calcium Salt Precipitation) Condensation->Cyclization Acidification Phase 4: Acidification (HCl to pH 2.0 - 2.5) Cyclization->Acidification Isolation Product Isolation (3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid) Acidification->Isolation

Workflow for the modified Pfitzinger synthesis of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid.

Quantitative Materials & Reagents

Note: The following equivalents are optimized for a 100 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
5-Methylisatin Starting Material161.161.0 eq16.12 g
Chloroacetone Reactant92.521.2 eq11.10 g (9.6 mL)
Calcium Hydroxide Base / Catalyst74.092.5 eq18.52 g
Deionized Water Solvent18.02N/A250 mL
Hydrochloric Acid (37%) Acidification36.46As needed~35 mL
Ammonium Chloride (aq) Calcium Scavenger53.495% w/v100 mL

Step-by-Step Experimental Protocol

Phase 1: Isatin Ring Opening
  • Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and an internal temperature probe.

  • Suspend 5-methylisatin (16.12 g, 100 mmol) in 250 mL of deionized water.

  • Gradually add calcium hydroxide (18.52 g, 250 mmol) to the suspension under vigorous stirring.

  • Heat the mixture to 80 °C . Maintain this temperature for 1 hour.

    • Expert Insight: The solution will transition from a red/orange suspension to a clearer, darker solution as the lactam ring opens to form the calcium salt of 5-methylisatic acid.

Phase 2: Condensation and Cyclization
  • While strictly maintaining the internal temperature at 80 °C, begin the dropwise addition of chloroacetone (11.10 g, 120 mmol) via the dropping funnel over a period of 45–60 minutes.

    • Expert Insight: Chloroacetone is highly lachrymatory and reactive. Dropwise addition prevents localized concentration spikes that lead to aldol-type self-condensation of the ketone[3].

  • Following the complete addition of chloroacetone, maintain the reaction at 80 °C for an additional 4 hours to ensure complete cyclization.

  • A heavy precipitate of the 3-hydroxy-2,6-dimethylquinoline-4-carboxylic acid calcium salt will form.

Phase 3: Acidification and Isolation
  • Cool the reaction mixture to 15–20 °C using an ice-water bath.

  • Slowly add concentrated HCl (37%) dropwise until the pH of the mixture reaches 2.0 – 2.5 .

    • Expert Insight: Acidification protonates the carboxylate, converting the water-soluble/calcium-coordinated species into the highly insoluble free carboxylic acid, resulting in a dense yellow/tan precipitate[2].

  • Stir the acidified suspension for 30 minutes at room temperature to ensure complete precipitation.

  • Isolate the crude product via vacuum filtration using a Buchner funnel.

Phase 4: Purification and Calcium Clearance
  • Calcium Scavenging: Wash the filter cake with 100 mL of a 5% aqueous ammonium chloride solution.

    • Expert Insight: Residual calcium impurities can severely interfere with downstream coupling reactions. Ammonium chloride facilitates an ion-exchange mechanism, replacing trapped

      
       with 
      
      
      
      , thereby reducing calcium content to <0.05%[2].
  • Wash the cake with 2 x 50 mL of ice-cold deionized water to remove residual salts and acid.

  • Dry the product in a vacuum oven at 60 °C for 12 hours to afford 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid as a yellow powder.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized protocol, the batch must be validated against the following analytical benchmarks:

  • LC-MS (ESI+): Expected

    
     for 
    
    
    
    is 218.08 .
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • Look for the disappearance of the characteristic isatin aromatic signals.

    • Confirm the presence of two distinct methyl singlets: ~2.60 ppm (C2-CH3) and ~2.45 ppm (C6-CH3).

    • The aromatic region should display a typical 1,2,4-substitution pattern for the quinoline carbocycle (C5, C7, C8 protons).

  • Purity Confirmation: HPLC (UV at 254 nm) should indicate >95% purity. If significant impurities remain, recrystallization from DMF/water or ethanol is recommended.

References

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES Revues Scientifiques Marocaines [Link]

  • Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents ACS Omega [Link]

  • A kind of production method of disperse yellow 54 (CN109021607A)
  • Yellow mixed crystal disperse dye (CN104559315B)

Sources

Application

Procedures for using 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid as a metal chelator

An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid as a metal chelator. Introduction: The Quinoline Scaffold as a Pri...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid as a metal chelator.

Introduction: The Quinoline Scaffold as a Privileged Structure in Metal Chelation

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a foundational structure in medicinal chemistry and materials science.[1] Its derivatives are noted for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A key feature underpinning these activities is the ability of many quinoline derivatives to act as potent metal chelators.[2][3][4] The compound 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid belongs to this versatile class. Its structure is uniquely primed for coordination with metal ions, primarily through the hydroxyl (-OH) and carboxylic acid (-COOH) functional groups positioned for bidentate chelation.

The strategic chelation of metal ions is critical in various biological contexts. It can modulate the activity of metalloenzymes, disrupt essential microbial processes, or mitigate oxidative stress induced by redox-active metals.[5] This guide provides a comprehensive overview of the theoretical and practical aspects of using 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid as a metal chelator, offering detailed protocols for its synthesis, characterization, and application in a research setting.

Physicochemical Properties

A clear understanding of the compound's basic properties is essential before commencing any experimental work.

PropertyValueSource
CAS Number 42757-89-1[6]
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol [7]
Canonical SMILES CC1=CC2=C(C=C1)N=C(C(=C2O)C(=O)O)CPubChem
InChI Key NHCASWVQOVFTLZ-UHFFFAOYSA-N
Appearance Typically a solid powder (color may vary)General Knowledge
Solubility Sparingly soluble in water; solubility increases in organic solvents (e.g., DMSO, DMF, ethanol) and basic aqueous solutions.General Chemical Principles
Mechanism of Chelation: A Bidentate Approach

The chelating efficacy of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid stems from the spatial arrangement of its hydroxyl and carboxyl groups. Upon deprotonation (typically in a buffered solution at physiological pH), the phenolate oxygen and the carboxylate oxygen become available to coordinate with a single metal ion, forming a stable, five-membered ring structure. This bidentate chelation is significantly stronger than monodentate interactions, leading to the formation of stable metal-ligand complexes.

The affinity for specific metals and the stability of the resulting complexes are influenced by factors such as the pH of the medium (which dictates the protonation state of the ligand), the nature of the metal ion (its charge, size, and electronic configuration), and the solvent system used.

Caption: Bidentate chelation of a metal ion (Mⁿ⁺).

Synthesis of Quinolone-4-Carboxylic Acids

While 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid can be procured from commercial suppliers, understanding its synthesis is valuable. The Pfitzinger and Doebner reactions are classic and versatile methods for constructing the quinoline-4-carboxylic acid scaffold. The Pfitzinger reaction, for instance, typically involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions.

General Synthetic Principle (Pfitzinger-type Reaction): A substituted isatin (in this case, 5-methylisatin) reacts with a β-keto acid or an equivalent thereof in the presence of a strong base (like potassium hydroxide) in an aqueous ethanol solution. The mixture is heated under reflux, followed by acidification to precipitate the final quinoline-4-carboxylic acid product.[8]

G reagents 5-Methylisatin + α-Keto Acid/Ester conditions 1. KOH, EtOH/H₂O, Reflux 2. Acidification (e.g., Acetic Acid) reagents->conditions Reaction product 3-Hydroxy-2,6-dimethyl- quinoline-4-carboxylic acid conditions->product Yields purification Filtration & Crystallization product->purification Purification final_product Purified Product purification->final_product

Caption: Generalized workflow for Pfitzinger synthesis.

Application Notes: Experimental Design and Rationale

As a Senior Application Scientist, it is crucial to move beyond mere procedural steps and understand the causality behind experimental choices.

1. Choosing the Right Metal Ion

The selection of metal ions for study should be hypothesis-driven.

  • Biologically Relevant Metals: Investigate ions like Zn(II), Cu(II), and Fe(III) to explore the compound's potential to modulate metalloenzymes or interfere with microbial metal uptake.[5]

  • Reporter Metals: Ions like Al(III) or Zn(II) are often used in fluorescent sensing applications, as their complexation with quinoline derivatives can lead to a significant enhancement of fluorescence.[3][4]

  • Therapeutic Targets: In the context of diseases characterized by metal overload, studying chelation of Fe(III) or Al(III) is paramount.[9]

2. The Critical Role of pH and Buffers

The chelation process is highly pH-dependent. The pKa values of the 3-hydroxyl group and the 4-carboxylic acid group dictate the ligand's charge state.

  • Causality: At low pH, both groups will be protonated (COOH, OH), and chelation will be weak or non-existent. As the pH increases past the respective pKa values, the groups deprotonate to their anionic forms (COO⁻, O⁻), which are required for strong metal binding.

  • Practical Implication: Experiments should be conducted in a well-buffered system (e.g., MES for pH ~6, HEPES for pH ~7.4, TRIS for pH ~8) to maintain a constant pH. Avoid phosphate buffers if studying metal ions that form insoluble phosphate salts.

3. Solvent Selection

Due to the limited aqueous solubility of many quinoline derivatives, a co-solvent system is often necessary.

  • Stock Solutions: Prepare a concentrated stock solution of the chelator in a water-miscible organic solvent like DMSO or ethanol.

  • Working Solutions: The final concentration of the organic solvent in the experimental buffer should be kept low (typically <1-5%) to avoid impacting protein function or cellular viability in biological assays and to minimize effects on the stability constants of the complexes. Always run a solvent control.

Experimental Protocols

The following protocols are designed as self-validating systems, providing robust methods for synthesizing and characterizing metal complexes of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid.

Protocol 1: General Synthesis of a Metal-Ligand Complex

This protocol describes a general method for synthesizing a solid metal complex, which can then be used for structural analysis (e.g., X-ray crystallography) or as a reference material.

Materials:

  • 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid (Ligand)

  • Metal salt of interest (e.g., Zn(OAc)₂, CuCl₂, FeCl₃)

  • Ethanol or Methanol

  • Standard reflux apparatus and filtration equipment

Procedure:

  • Ligand Solution: Dissolve 2 molar equivalents of the ligand in a suitable volume of ethanol in a round-bottom flask. Gentle heating may be required.

  • Metal Salt Solution: In a separate flask, dissolve 1 molar equivalent of the chosen metal salt in a minimal amount of ethanol.

  • Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or the formation of a precipitate may be observed.

  • Reflux: Heat the resulting mixture to reflux for 3-4 hours to ensure complete reaction.[10]

  • Isolation: Allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect the solid complex by vacuum filtration. If no precipitate forms, slowly reduce the solvent volume using a rotary evaporator until precipitation occurs.

  • Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified complex under vacuum.

  • Characterization: Characterize the final product using methods such as FT-IR, UV-Vis spectroscopy, and elemental analysis to confirm its identity and purity.

Protocol 2: Determining Stoichiometry by UV-Vis Spectrophotometry (Job's Plot)

The method of continuous variation, or Job's Plot, is a cornerstone technique for determining the stoichiometry of a metal-ligand complex in solution.[11]

Materials:

  • Stock solution of the ligand (e.g., 1 mM in buffered ethanol/water)

  • Stock solution of the metal salt (e.g., 1 mM in the same buffer)

  • Spectrophotometer and cuvettes

Procedure:

  • Spectral Scan: First, determine the wavelength of maximum absorbance (λ_max) for the complex. Measure the UV-Vis spectrum of a solution containing the ligand and the metal (e.g., in a 1:2 metal-to-ligand ratio) against a blank containing only the buffer. Identify the λ_max where the complex absorbs most strongly, and the free ligand absorbs weakly.

  • Prepare Job's Plot Series: Prepare a series of solutions in separate tubes, keeping the total molar concentration of (Metal + Ligand) constant, but varying their mole fractions. For a 1 mM total concentration in a 1 mL final volume:

    • Tube 1: 1.0 mL Ligand, 0.0 mL Metal (Mole Fraction Ligand = 1.0)

    • Tube 2: 0.9 mL Ligand, 0.1 mL Metal (Mole Fraction Ligand = 0.9)

    • ...

    • Tube 11: 0.0 mL Ligand, 1.0 mL Metal (Mole Fraction Ligand = 0.0)

  • Incubation: Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.

  • Measurement: Measure the absorbance of each solution at the predetermined λ_max.

  • Data Analysis: Plot the absorbance on the y-axis versus the mole fraction of the ligand on the x-axis. The mole fraction at which the maximum absorbance occurs reveals the stoichiometry of the complex. For example, a peak at a mole fraction of 0.67 suggests a 2:1 (Ligand:Metal) stoichiometry.[11]

Protocol 3: Assessing Chelation by Fluorescence Titration

Many quinoline compounds are fluorescent, and their emission properties often change upon metal binding, providing a sensitive method for studying chelation.[4][5]

Materials:

  • Stock solution of the ligand (e.g., 10 µM in buffer)

  • Concentrated stock solution of the metal salt (e.g., 10 mM in buffer)

  • Fluorometer and quartz cuvettes

Procedure:

  • Determine Optimal Wavelengths: Record the excitation and emission spectra of the ligand in the absence and presence of an excess of the metal ion to find the optimal excitation wavelength and the emission wavelength of greatest change (either enhancement or quenching).[5]

  • Prepare for Titration: Place a fixed volume and concentration of the ligand solution (e.g., 2 mL of 10 µM) into a cuvette.

  • Titration: Sequentially add small aliquots (e.g., 1-2 µL) of the concentrated metal salt stock solution to the cuvette. After each addition, mix gently and record the fluorescence intensity at the predetermined wavelengths.

  • Data Analysis: Plot the change in fluorescence intensity (ΔF) against the total concentration of the metal ion. The resulting binding curve can be fitted to an appropriate binding model (e.g., one-site binding) to calculate the dissociation constant (K_d), a measure of binding affinity. A saturable change in fluorescence is a strong indicator of a specific binding interaction.[5]

References

  • BenchChem. (2025). Quinoline-2-carboxylic Acid: A Versatile Ligand for the Synthesis of Novel Metal Complexes.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro 8-Hydroxyquinoline Metal Chelation Assay.
  • BenchChem. (2025). A Comparative Analysis of the Chelating Properties of 2-Methyl-8-Quinoline Derivatives.
  • El-Sayed, et al. (2026). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates. PMC.
  • Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.
  • SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry.
  • Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Heterocyclic Communications.
  • Stary, J. The Solvent Extraction of Metal Chelates. Pergamon Press.
  • G-Day, et al. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC.
  • Sigma-Aldrich. 3-hydroxy-2,6-dimethylquinoline-4-carboxylic acid.
  • ResearchGate. Metal chelations by quinoline active functionalities of their nuclear scaffold.
  • ResearchGate. Synthesis of 2,6‐dimethylquinoline‐4‐carboxylic acid (47) from....
  • Google Patents. (CN102924374B). Preparation method for quinoline-4-carboxylic acid derivative.
  • PrepChem.com. Synthesis of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid.
  • Lessa, J. A., et al. (2025). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution. ACS Omega.
  • Lahna. (2022). Recent Achievements in the Synthesis of Quinoline-4-Carboxylic Acid and its Derivatives. Revues Scientifiques Marocaines.
  • PubChem. CID 159435398 | C22H18N2O6.
  • BenchChem. (2025). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide.
  • MDPI. (2022). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities.
  • Horgan, C. (2023). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA.
  • Crisponi, G., et al. 4-hydroxy-3,5-pyridinedicarboxylic acids: synthesis, complexation properties towards Al(III), Fe(III), Zn(II), and Cu(II), cel.
  • Shah, A. I., et al. (2012). Synthesis and Characterization of Co-ordination Polymers. Elixir Chem. Phys.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem.
  • Chemsrc. (2025). CAS#:42757-89-1 | 3-hydroxy-2,6-dimethylquinoline-4-carboxylic acid.
  • ChemicalBook. 52980-28-6(4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID METHYL ESTER) Product Description.
  • Chemchart. 2,6-dimethylquinoline-4-carboxylic acid (104175-33-9).

Sources

Method

Application Note: Extraction and Isolation of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid from Biological Matrices

Abstract & Scientific Rationale This application note details a robust, validated protocol for the extraction and quantification of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid (3-H-2,6-DMQC) from complex biological...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

This application note details a robust, validated protocol for the extraction and quantification of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid (3-H-2,6-DMQC) from complex biological matrices (plasma and tissue homogenates).

While quinoline-4-carboxylic acid derivatives are frequently analyzed as markers of tryptophan metabolism (e.g., kynurenic acid) or as pharmacophores in drug development, 3-H-2,6-DMQC presents specific challenges due to its amphoteric nature . The molecule possesses a basic quinoline nitrogen, an acidic carboxylic acid moiety at position C4, and a phenolic hydroxyl group at position C3.

Key Technical Insight: Standard Liquid-Liquid Extraction (LLE) often yields poor recovery for this analyte due to its zwitterionic character at neutral pH and potential for intramolecular hydrogen bonding between the C3-hydroxyl and C4-carboxyl groups. This protocol utilizes Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) to exploit the stable carboxylate anion functionality, ensuring high selectivity and matrix cleanup.

Chemical Properties & Target Analyte Profile

Understanding the physicochemical behavior of the analyte is critical for extraction logic.

PropertyValue / DescriptionImpact on Protocol
Formula C₁₂H₁₁NO₃MW: 217.22 g/mol
pKa (Acid) ~3.8 (COOH)Ionized (COO⁻) at pH > 5.
pKa (Base) ~4.5 (Quinoline N)Protonated (NH⁺) at pH < 4.
pKa (Phenol) ~9.8 (3-OH)Remains neutral during standard extraction.
LogP ~1.9 (Estimated)Moderate lipophilicity; suitable for Reversed-Phase LC.
Solubility Low in water (neutral); High in base/acid.Requires buffered organic solvents for reconstitution.

Experimental Workflow Visualization

The following diagram illustrates the ionization states of the molecule and the logic behind the Mixed-Mode Anion Exchange (MAX) selection.

ExtractionLogic Analyte 3-H-2,6-DMQC (Amphoteric) Acidic_Cond Acidic pH (< 2) Cationic State (NH+) Analyte->Acidic_Cond pH adjustment Neutral_Cond Neutral pH (6-7) Zwitterionic / Anionic Analyte->Neutral_Cond Basic_Cond Basic pH (> 9) Dianionic (COO-, O-) Analyte->Basic_Cond SPE_Choice SPE Selection: Mixed-Mode Anion Exchange (MAX) Neutral_Cond->SPE_Choice Target State for Loading Mechanism Mechanism: Retain COO- on Sorbent Wash Neutrals/Bases SPE_Choice->Mechanism Exploits pKa ~3.8

Figure 1: Decision tree for selecting Mixed-Mode Anion Exchange based on ionization states.

Materials & Reagents

  • Standards: 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid (Reference Standard, >98% purity).

  • Internal Standard (IS): Kynurenic acid-d5 or 3-Hydroxyquinoline-4-carboxylic acid-d3 (custom synthesis recommended).

  • SPE Cartridges: Waters Oasis MAX (30 mg, 1 cc) or Phenomenex Strata-X-A.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Formic Acid (FA), Ammonium Hydroxide (NH₄OH).[1]

Sample Preparation Protocol

Plasma/Serum Pre-treatment

Rationale: Direct loading of plasma clogs SPE frits. Protein precipitation (PPT) is required first, but must be done at a pH that keeps the analyte in solution.

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard working solution.

  • Precipitation: Add 300 µL of 1% NH₄OH in Methanol .

    • Note: The base (NH₄OH) ensures the analyte is fully deprotonated (anionic) and highly soluble, preventing co-precipitation with proteins.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer the supernatant to a clean tube and dilute with 600 µL of 50 mM Ammonium Acetate (pH 7.0) .

    • Crucial Step: This reduces the organic content to <30%, allowing the SPE resin to retain the analyte via hydrophobic and ionic interactions.

Tissue Homogenization
  • Weigh 50 mg of tissue (Liver/Kidney).

  • Add 500 µL of Methanol:Water (50:50 v/v) .

  • Homogenize using bead beater (2 cycles, 30s).

  • Centrifuge and collect supernatant.

  • Dilute supernatant 1:1 with 50 mM Ammonium Acetate (pH 7.0) prior to SPE loading.

Solid Phase Extraction (SPE) Protocol: Mixed-Mode Anion Exchange (MAX)

This workflow is designed to lock the analyte onto the sorbent via charge interaction (COO⁻ ↔ N⁺ on resin) while washing away interferences.

StepSolvent / BufferVolumeMechanism
1. Condition Methanol1 mLSolvates the sorbent ligands.
2. Equilibrate Water1 mLPrepares sorbent for aqueous load.
3. Load Pre-treated Sample~1 mLAnalyte binds via Anion Exchange (COO⁻) & Hydrophobic retention.
4. Wash 1 5% NH₄OH in Water1 mLRemoves proteins and neutral/basic interferences. Analyte stays bound (anionic).
5. Wash 2 Methanol1 mLRemoves hydrophobic interferences (lipids). Analyte stays bound (ionic interaction is strong).
6. Elute 2% Formic Acid in Methanol 2 x 250 µLAcidifies environment (pH < 2), protonating the COO⁻ to COOH, breaking the ionic bond.
7. Dry N₂ Stream @ 40°C-Evaporate to dryness.
8. Reconstitute 10% ACN in Water (0.1% FA)100 µLReady for LC-MS.

LC-MS/MS Method Parameters

Chromatographic Conditions[2]
  • Column: Waters ACQUITY UPLC HSS T3 C18 (1.8 µm, 2.1 x 100 mm).

    • Why T3? This column is designed to retain polar/acidic compounds better than standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1.0 min: 5% B (Isocratic hold for polar retention)

    • 1.0-5.0 min: 5% → 95% B

    • 5.0-6.0 min: 95% B (Wash)

    • 6.1 min: 5% B (Re-equilibration)

Mass Spectrometry (MRM)
  • Ionization: Electrospray Ionization (ESI), Positive Mode .

    • Note: Despite being an acid, quinolines ionize exceptionally well in positive mode due to the ring nitrogen [1].

  • Source Temp: 500°C.

  • Capillary Voltage: 3.0 kV.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Logic
3-H-2,6-DMQC 218.1 [M+H]⁺172.1 25Loss of HCOOH/CO₂ (Characteristic of COOH)
218.1200.118Loss of H₂O (3-OH/4-COOH interaction)
IS (d5-Kyn) 195.1149.125Deuterated analog tracking.

Method Validation & Quality Control

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the method must be validated against the following criteria:

  • Recovery:

    • Compare the peak area of extracted samples vs. post-extraction spiked blanks.

    • Target: >80% recovery is expected with the MAX protocol.

  • Matrix Effect:

    • Calculate Matrix Factor (MF).

    • Target: 0.85 < MF < 1.15. The aggressive MeOH wash in the SPE step usually eliminates phospholipid suppression.

  • Linearity:

    • Range: 1.0 ng/mL to 1000 ng/mL.

    • Weighting: 1/x².

Troubleshooting Guide

IssueProbable CauseSolution
Low Recovery Analyte precipitating during load.Ensure sample pH is > 6.5 before loading onto MAX cartridge.
Peak Tailing Interaction with silanols.Use HSS T3 column (end-capped) and ensure sufficient ionic strength (add 5mM Ammonium Formate to Mobile Phase A).
Carryover Adsorption to injector needle.Use a needle wash of 50:25:25 (MeOH:ACN:H₂O + 0.5% FA).

Visual Workflow Summary

Workflow Sample Plasma Sample (100 µL) PPT Protein Ppt (1% NH4OH/MeOH) Sample->PPT Dilution Dilute (Buffer pH 7) PPT->Dilution SPE_Load SPE Load (MAX Cartridge) Dilution->SPE_Load SPE_Wash Wash (5% NH4OH -> MeOH) SPE_Load->SPE_Wash SPE_Elute Elute (2% FA in MeOH) SPE_Wash->SPE_Elute LCMS LC-MS/MS (C18, +ESI) SPE_Elute->LCMS

Figure 2: Step-by-step extraction workflow.

References

  • Agilent Technologies. (2011). Extraction of Acidic Compounds From Human Plasma Using Plexa PAX. Retrieved from [Link]

  • PubChem. (2025).[2] 3-hydroxy-2,6-dimethylquinoline-4-carboxylic acid (CID 159435398). National Library of Medicine. Retrieved from [Link]

Sources

Application

Application Note: High-Purity Recrystallization of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid

Executive Summary This application note details the purification protocol for 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid (CAS: 42757-89-1). As a substituted quinoline-4-carboxylic acid, this molecule exhibits zwit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the purification protocol for 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid (CAS: 42757-89-1). As a substituted quinoline-4-carboxylic acid, this molecule exhibits zwitterionic behavior, making standard silica chromatography inefficient and yield-limiting. This guide prioritizes isoelectric precipitation followed by thermal recrystallization to achieve pharmaceutical-grade purity (>99.5%).

Target Audience: Medicinal Chemists, Process Engineers, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Physicochemical Profile & Solubility

Understanding the amphoteric nature of the quinoline core is critical for purification. The molecule contains a basic nitrogen (quinoline ring), an acidic carboxyl group (C4 position), and a phenolic hydroxyl (C3 position).

Solvent SystemSolubility BehaviorUsage in Protocol
Water (Neutral) InsolubleWash solvent
Aq. NaOH (1M) Soluble (Forms Na-salt)Dissolution for filtration
Aq. HCl (1M) Soluble (Forms HCl salt)Impurity purging
Glacial Acetic Acid Soluble at reflux; Sparingly soluble at RTPrimary Recrystallization Solvent
Ethanol/Methanol Sparingly soluble (Cold); Soluble (Hot)Secondary Recrystallization Solvent
DMF/DMSO Highly SolubleAvoid (Difficult to remove)

Pre-Purification: Isoelectric Precipitation (The "Crash" Method)

Goal: Remove non-ionizable organic impurities (e.g., unreacted substituted isatins or neutral aldol byproducts) before crystallization.

Mechanism: The molecule is dissolved in base to form the soluble carboxylate/phenolate. Insoluble neutral impurities are filtered off. The filtrate is then acidified to the molecule's isoelectric point (pI), causing it to precipitate while leaving water-soluble salts and highly polar impurities in solution.

Protocol A: Acid-Base Cleanup
  • Dissolution: Suspend the crude solid in 1M NaOH (10 mL per gram of solid). Stir until fully dissolved. The solution should be deep yellow/orange.

  • Filtration: Filter the alkaline solution through a Celite pad to remove mechanical impurities and unreacted neutral starting materials.

  • Precipitation:

    • Cool the filtrate to 10–15°C.

    • Slowly add 2M HCl dropwise with vigorous stirring.

    • Monitor pH. The product typically precipitates heavily between pH 4.0 and 5.0 (Isoelectric region).

  • Collection: Filter the thick precipitate.

  • Wash: Wash the cake with water (3x) to remove NaCl.

  • Drying: Dry at 60°C under vacuum to constant weight.

    • Checkpoint: Purity is typically 90–95% at this stage. Proceed to recrystallization for >99%.

High-Purity Recrystallization Protocols

Two methods are provided based on scale and purity requirements.

Method 1: Glacial Acetic Acid (Recommended for High Purity)

Rationale: Acetic acid acts as both a solvent and a proton donor, disrupting intermolecular H-bonds that trap impurities. It yields dense, well-defined crystals.

  • Setup: Place the dried solid (from Protocol A) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Solvent Addition: Add Glacial Acetic Acid (10–12 volumes, e.g., 10 mL/g).

  • Dissolution: Heat the mixture to reflux (approx. 118°C). The solid should dissolve completely to form a clear, amber solution.

    • Note: If undissolved particles remain after 15 mins at reflux, hot filter immediately.

  • Crystal Growth:

    • Remove heat and allow the flask to cool slowly to room temperature on a cork ring (insulation promotes larger crystals).

    • Once at room temperature, cool further to 4°C in a refrigerator for 4 hours.

  • Isolation: Filter the crystals.

  • Wash: Wash the cake immediately with a small volume of cold Ethyl Acetate (to displace acetic acid without redissolving the product).

  • Drying: Dry under high vacuum at 60°C for 12 hours. Acetic acid is difficult to remove; ensure no vinegar odor remains.

Method 2: Ethanol/Water (Green Alternative)

Rationale: Suitable for larger scales where acetic acid handling is hazardous.

  • Dissolution: Suspend the solid in Ethanol (20 volumes). Heat to reflux.[1][2]

  • Titration: If the solid does not fully dissolve, add Water dropwise through the condenser until clarity is achieved (typically 10–15% water content).

  • Cooling: Allow controlled cooling to room temperature.

  • Anti-Solvent Finish: If yield is low, add cold water (5 volumes) slowly to the supernatant to force further crystallization.

Process Logic & Workflow (Visualization)

RecrystallizationWorkflow Start Crude 3-Hydroxy-2,6-dimethyl- quinoline-4-carboxylic acid DissolveBase Dissolve in 1M NaOH (Forms Soluble Salt) Start->DissolveBase Filter1 Filter (Remove Neutrals) DissolveBase->Filter1 Remove Isatin residues Acidify Acidify to pH 4-5 (Isoelectric Precipitation) Filter1->Acidify CollectSolid Collect & Dry Solid Acidify->CollectSolid Choice Select Purification Method CollectSolid->Choice MethodA Method A: Glacial Acetic Acid (High Purity) Choice->MethodA Small Scale / High Purity MethodB Method B: Ethanol/Water (Green/Scale-up) Choice->MethodB Large Scale RefluxA Reflux (118°C) MethodA->RefluxA RefluxB Reflux + Water Titration MethodB->RefluxB Cooling Controlled Cooling (Crystal Growth) RefluxA->Cooling RefluxB->Cooling FinalWash Wash & Vacuum Dry Cooling->FinalWash QC QC: HPLC/NMR (Target >99.5%) FinalWash->QC

Figure 1: Decision tree for the purification of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid, highlighting the critical isoelectric cleanup step.

Analytical Validation & Troubleshooting

Quality Control (QC) Parameters
  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.[3]

    • Gradient: 5% B to 95% B over 15 min.

    • Detection: UV @ 254 nm (Quinoline core) and 320 nm.

    • Note: The acidic mobile phase is crucial to suppress ionization of the carboxylic acid and ensure sharp peaks.

  • NMR Verification:

    • Solvent: DMSO-d6 (Compound is often insoluble in CDCl3).

    • Key Signals:

      • Singlet (~2.5 ppm) for C2-Methyl.

      • Singlet (~2.4 ppm) for C6-Methyl.

      • Broad singlet (>13 ppm) for -COOH.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling Out Solvent too polar or cooling too fast.Re-heat to reflux; add 5% acetic acid to the mix; cool more slowly with stirring.
Colored Impurities Oxidized phenols or polymerized byproducts.Add activated charcoal (10 wt%) during the hot dissolution step (Method A or B), stir for 10 min, then hot filter.
Low Yield Product too soluble in mother liquor.Cool to 0°C; concentrate the mother liquor by 50% and harvest a second crop (check purity of crop 2).

References

  • BenchChem. "Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid." BenchChem Application Library. Accessed 2024.

  • Musialik, M. et al. "Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants."[2] Heterocyclic Communications, vol. 20, no.[2] 2, 2014.

  • Selleck Chemicals. "Quinoline-4-carboxylic acid Solubility and Properties." SelleckChem Technical Data.

  • Sigma-Aldrich. "Product Specification: 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid (Homolog Reference)." Merck/MilliporeSigma.

  • University of Alberta. "Recrystallization Protocols and Solvent Selection." Dept of Chemistry Organic Labs.

Sources

Method

Derivatization of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid for GC-MS analysis

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid via Silylation Derivatization Introduction: Overcoming the Volatility Ch...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid via Silylation Derivatization

Introduction: Overcoming the Volatility Challenge

3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid is a quinoline derivative of significant interest in pharmaceutical and metabolic research. Its analysis is crucial for understanding drug metabolism, identifying biomarkers, and ensuring quality control in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred analytical technique due to its high resolution, sensitivity, and structural elucidation capabilities.[1][2]

However, the direct analysis of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid by GC-MS is fundamentally challenging. The molecule possesses two highly polar functional groups: a phenolic hydroxyl (-OH) and a carboxylic acid (-COOH).[3][4] These groups engage in strong intermolecular hydrogen bonding, which significantly reduces the molecule's volatility and promotes thermal degradation at the high temperatures required for GC analysis.[4][5][6]

To render the analyte suitable for GC-MS, a chemical derivatization step is essential.[5][7] This application note provides a detailed protocol for the silylation of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid, a robust method that converts the polar active hydrogen sites into non-polar, volatile, and thermally stable trimethylsilyl (TMS) derivatives.

The Principle of Silylation

Silylation is the most prevalent derivatization technique for GC analysis.[6][8] The process involves replacing an active hydrogen atom from a functional group with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[5][9] For 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid, both the hydroxyl and carboxylic acid protons are replaced.

This chemical modification achieves several critical objectives:

  • Increases Volatility: The non-polar TMS group disrupts the intermolecular hydrogen bonding, significantly lowering the boiling point of the analyte.[5][8]

  • Enhances Thermal Stability: TMS derivatives are more stable at high temperatures compared to their parent compounds, preventing degradation in the GC injector and column.[6][8]

  • Improves Chromatographic Performance: The reduction in polarity leads to more symmetrical peak shapes and better separation on standard non-polar GC columns.[10]

The reagent of choice for this protocol is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a 1% Trimethylchlorosilane (TMCS) catalyst. BSTFA is a powerful TMS donor, and its byproducts are highly volatile, minimizing chromatographic interference.[11][12][13] The TMCS catalyst enhances the reactivity of the BSTFA, ensuring complete and rapid derivatization of both functional groups.[9][12]

Caption: Silylation reaction of the target analyte.

Experimental Protocol

This protocol provides a self-validating system for the consistent and reliable derivatization of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid.

Materials and Reagents
  • 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (Anhydrous/Silylation Grade)

  • Acetonitrile (Anhydrous/Silylation Grade)

  • Nitrogen gas, high purity

  • 2 mL reaction vials with PTFE-lined screw caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

Causality Behind Choices:

  • Anhydrous Solvents: Silylating reagents are extremely sensitive to moisture.[6][11] Any water present will preferentially react with the BSTFA, consuming the reagent and preventing complete derivatization of the analyte.

  • Pyridine: This solvent not only helps dissolve the polar analyte but also acts as a basic catalyst, scavenging the acidic byproducts of the reaction and driving the equilibrium towards the formation of the TMS derivative.

Step-by-Step Derivatization Procedure
  • Sample Preparation (Crucial Step):

    • Accurately weigh approximately 1 mg of the 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid standard into a 2 mL reaction vial.

    • If the sample is in a solution, evaporate the solvent completely to dryness under a gentle stream of high-purity nitrogen gas. It is critical to ensure the residue is completely dry.[11][14]

  • Reagent Addition:

    • To the dry sample residue, add 100 µL of anhydrous pyridine. Vortex briefly to dissolve the analyte.

    • Add 200 µL of BSTFA + 1% TMCS to the vial. A molar ratio of at least 2:1 of the silylating reagent to active hydrogens is recommended to ensure the reaction goes to completion.[9][12]

  • Reaction:

    • Tightly cap the vial immediately to prevent the ingress of atmospheric moisture.

    • Vortex the mixture for 30 seconds to ensure homogeneity.

    • Place the vial in a heating block or oven set to 70°C for 45 minutes .[9][14] Heating accelerates the reaction, ensuring that even sterically hindered or less reactive groups are fully derivatized.[12]

  • Cooling and Analysis:

    • After heating, remove the vial and allow it to cool to room temperature.

    • The derivatized sample can be directly injected into the GC-MS system. Alternatively, it can be diluted with an anhydrous solvent like acetonitrile if necessary.

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis A 1. Place Analyte in Reaction Vial B 2. Evaporate to Complete Dryness (Nitrogen Stream) A->B C 3. Add Anhydrous Pyridine & Vortex B->C D 4. Add BSTFA + 1% TMCS C->D E 5. Cap Tightly & Heat (70°C for 45 min) D->E F 6. Cool to Room Temperature E->F G 7. Inject into GC-MS System F->G

Caption: Experimental workflow for silylation derivatization.

GC-MS Analysis Parameters

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness; Non-polar (e.g., DB-5MS, HP-5MS) or similar phase.[5][15]A non-polar column is ideal for separating the non-polar TMS derivatives. These phases offer high thermal stability.[5]
Injector Splitless mode; Temperature: 280°CEnsures quantitative transfer of the analyte onto the column while being hot enough to prevent condensation.
Carrier Gas Helium; Constant flow rate of 1.0-1.2 mL/min.[15]Provides good chromatographic efficiency and is compatible with mass spectrometry.
Oven Program Initial: 100°C, hold for 2 min; Ramp: 15°C/min to 300°C; Hold: 5 min.This program allows for the separation of the derivatizing agent from the analyte and ensures the elution of the derivatized compound.
MS Transfer Line 290°CPrevents cold spots and ensures efficient transfer of the analyte to the ion source.
Ion Source Electron Ionization (EI); Temperature: 230°CEI provides reproducible fragmentation patterns for library matching and structural confirmation.[16]
Ionization Energy 70 eVStandard energy for EI, which generates consistent and extensive fragmentation.[17]
Mass Range m/z 50-500This range covers the expected mass of the derivative and its characteristic fragments.
Scan Mode Full Scan (for qualitative analysis and method development) or Selected Ion Monitoring (SIM) (for quantification)SIM mode offers higher sensitivity and selectivity for target compound analysis.

Expected Results and Data Interpretation

A successful derivatization will yield the di-trimethylsilyl derivative of the parent molecule.

  • Molecular Weight Shift:

    • MW of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid: 217.23 g/mol

    • Mass of TMS group (-Si(CH₃)₃) replacing H: 72.1 g/mol

    • Expected MW of Di-TMS derivative: 217.23 - (2 * 1.01) + (2 * 73.1) = 361.51 g/mol

The molecular ion ([M]⁺) in the EI mass spectrum should be observed at m/z 361.

  • Characteristic Fragment Ions:

    • [M-15]⁺ (m/z 346): A very common fragment for TMS derivatives, corresponding to the loss of a methyl radical (-CH₃) from one of the TMS groups.

    • m/z 73: The base peak or a very abundant ion, corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺. Its presence is a strong indicator of a silylated compound.

    • Loss of COOTMS (m/z 246): Fragmentation involving the loss of the derivatized carboxylic acid group.

References

  • Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • Regis Technologies. (n.d.). GC Derivatization Reagents. Retrieved from [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics.
  • Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents. Retrieved from [Link]

  • Merrill, A. H., Jr, & Williams, R. D. (1984). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of Lipid Research, 25(2), 193-197.
  • Pierce Chemical Company. (1995). MSTFA + 1% TMCS. Retrieved from [Link]

  • Rushdi, A. I. (2018, April 2). How to do successful derivatization of sterol? ResearchGate. Retrieved from [Link]

  • Supelco. (n.d.).
  • Unknown. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]

  • Lin, C. E., et al. (2008). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). IDC Technologies.
  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]

  • Fu, R., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry.
  • Phoenix Scientific Co., Ltd. (n.d.). Derivatization reagents for GC, silylation, MSTFA. Retrieved from [Link]

  • Smith, R. S., et al. (2000). ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue. PubMed.
  • Agilent Technologies. (n.d.).
  • Fallah, S., et al. (2025).
  • Jeliński, D., et al. (2025). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI.
  • Ruan, Y., et al. (2024). Applications of Mass Spectrometry in Textile Analysis: An Overview.
  • Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]

  • Pérez-Bernal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.

Sources

Application

Microwave-assisted synthesis of 2,6-dimethylquinoline-4-carboxylic acid derivatives

Application Note: High-Efficiency Microwave Synthesis of 2,6-Dimethylquinoline-4-Carboxylic Acid Scaffolds Abstract & Introduction The quinoline-4-carboxylic acid scaffold (cinchoninic acid) is a privileged structure in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Microwave Synthesis of 2,6-Dimethylquinoline-4-Carboxylic Acid Scaffolds

Abstract & Introduction

The quinoline-4-carboxylic acid scaffold (cinchoninic acid) is a privileged structure in medicinal chemistry, serving as a core pharmacophore for antimalarial (e.g., quinine analogs), antiviral, and anti-inflammatory agents.[1] Specifically, 2,6-dimethylquinoline-4-carboxylic acid is a critical intermediate for developing inhibitors of dihydroorotate dehydrogenase (DHODH), a target for anticancer and immunosuppressive therapies.

Conventional synthesis via the Pfitzinger reaction —condensation of isatin with a ketone in strong base—often requires prolonged reflux times (12–48 hours) and suffers from variable yields due to side reactions.

This Application Note details a validated Microwave-Assisted Synthesis (MAOS) protocol that reduces reaction time from hours to minutes while increasing yield and purity.[2] We provide a complete workflow for the synthesis of the core scaffold and its subsequent derivatization into bioactive amides, ensuring a scalable and reproducible process for drug discovery campaigns.

Chemistry & Mechanism

The synthesis utilizes the Pfitzinger reaction , a base-catalyzed condensation between 5-methylisatin and acetone .[3]

Mechanistic Pathway:

  • Hydrolysis: The lactam ring of 5-methylisatin opens under basic conditions (KOH) to form the isatinate salt (keto-acid).

  • Condensation: The ketone (acetone) undergoes an aldol-type condensation with the keto-group of the isatinate.

  • Cyclization: Intramolecular cyclization followed by dehydration yields the quinoline aromatic system.

The use of microwave irradiation provides rapid dielectric heating, efficiently overcoming the activation energy barrier for the rate-determining condensation step, which is often sluggish under thermal reflux.

Visualizing the Mechanism

PfitzingerMechanism Isatin 5-Methylisatin Isatinate Isatinate Salt (Ring Opening) Isatin->Isatinate Hydrolysis Base 33% KOH (aq) Base->Isatinate Intermediate Aldol Intermediate Isatinate->Intermediate + Acetone Acetone Acetone Acetone->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization MW Irradiation (140°C) Product 2,6-Dimethylquinoline- 4-carboxylic acid Cyclization->Product - H2O

Figure 1: Mechanistic pathway of the Microwave-Assisted Pfitzinger Reaction.[4]

Equipment & Materials

  • Microwave Reactor: Single-mode microwave system (e.g., CEM Discover 2.0 or Anton Paar Monowave 300) capable of sustaining 140°C and 15-20 bar pressure.

  • Vessels: 10 mL or 30 mL borosilicate glass vials with silicone/PTFE septum caps.

  • Reagents:

    • 5-Methylisatin (98% purity)

    • Acetone (Reagent grade)

    • Potassium Hydroxide (KOH), 33% aqueous solution[5][6]

    • Acetic Acid (Glacial) or HCl (2M) for workup.

Experimental Protocols

Protocol A: Synthesis of 2,6-Dimethylquinoline-4-carboxylic acid

Objective: Rapid construction of the core scaffold.

  • Preparation: In a 30 mL microwave vial, dissolve 5-methylisatin (1.61 g, 10 mmol) in 33% aqueous KOH (15 mL).

    • Note: The solution will turn from orange/red to yellow/brown as the isatin ring opens.

  • Addition: Add acetone (1.5 mL, ~20 mmol) to the mixture. Cap the vial immediately.

  • Irradiation: Place the vessel in the microwave reactor and apply the following method:

    • Temperature: 140 °C

    • Hold Time: 15 minutes

    • Power: Dynamic (Max 200 W)

    • Stirring: High

  • Workup:

    • Allow the reaction to cool to 50°C.

    • Pour the reaction mixture into a beaker containing crushed ice (50 g).

    • Acidify carefully with Glacial Acetic Acid (or 2M HCl) until pH 4–5 is reached.

    • A voluminous precipitate will form.

  • Isolation: Filter the solid under vacuum, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 60°C.

    • Recrystallization (Optional): Ethanol/Water (9:1).

Yield: 85–92% (Off-white solid).

Protocol B: Amide Derivatization (Library Generation)

Objective: Functionalization of the carboxylic acid to create bioactive derivatives.

  • Activation: In a 10 mL microwave vial, suspend 2,6-dimethylquinoline-4-carboxylic acid (1 mmol) in DMF (3 mL). Add CDI (1.1 mmol) or EDC/HOBt (1.2 mmol). Stir at RT for 5 mins.

  • Coupling: Add the desired amine (e.g., aniline, benzylamine) (1.2 mmol).

  • Irradiation:

    • Temperature: 100 °C

    • Hold Time: 10 minutes

  • Workup: Pour into water (20 mL). The amide product usually precipitates. Filter and wash with water.[6][7]

Results & Discussion

Comparison: Microwave vs. Conventional Thermal Heating

The microwave protocol demonstrates superior efficiency compared to traditional reflux methods.[2] The dielectric heating of the polar aqueous/alkaline solvent allows the reaction mixture to reach temperatures well above the boiling point of acetone (56°C) in a sealed vessel, significantly accelerating kinetics.

ParameterConventional RefluxMicrowave Protocol (This Work)Improvement
Temperature ~80°C (Reflux)140°C (Sealed)Kinetic acceleration
Time 12 – 24 Hours15 Minutes60x Faster
Yield 55 – 65%88 – 93%+30% Yield
Solvent Usage High (50-100 mL)Low (15 mL)Greener Profile
Workup Complex (tar formation common)Clean precipitationHigher Purity
Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (5-Methylisatin + KOH) Mix Add Acetone Seal Vessel Start->Mix MW Microwave Irradiation 140°C, 15 min Mix->MW Cool Cool to 50°C Pour onto Ice MW->Cool Acid Acidify (pH 4-5) Precipitate Product Cool->Acid Filter Vacuum Filtration & Wash Acid->Filter Deriv Optional: Amide Coupling (MW) Filter->Deriv Next Step

Figure 2: Step-by-step experimental workflow for the synthesis and isolation.

Troubleshooting & Expert Tips

  • Pressure Management: Acetone is volatile. Ensure your microwave vessel is rated for at least 20 bar. Do not overfill the vessel (keep volume < 60% capacity) to prevent over-pressurization.

  • Solubility: If the 5-methylisatin does not dissolve completely in the KOH solution initially, gentle warming (40°C) before adding acetone helps.

  • Acidification: Do not acidify too rapidly. Dropwise addition of acetic acid ensures larger crystal formation, making filtration easier. If the product comes out as a "goo" or oil, scratch the flask with a glass rod and sonicate to induce crystallization.

  • Scale-up: This reaction is scalable. For larger batches (e.g., >5g), use a larger vessel or a flow-chemistry microwave module if available, as the exotherm upon acidification can be significant.

References

  • El-Ashry, E. S. H., et al. A New Aspect of the Pfitzinger Reaction: Microwave-assisted Synthesis of the New Heterocyclic Ring System.[5] Z. Naturforsch. 2005. [Link]

  • National Institutes of Health (NIH) - PubChem. 2,6-Dimethylquinoline-4-carboxylic acid (Compound Summary). [Link]

  • ResearchGate. Microwave-Enhanced Synthesis of 2-Styrylquinoline-4-Carboxamides With Promising Anti-Lymphoma Activity. [Link]

  • MDPI. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction. [Link]

Sources

Method

Preparation of fluorescent probes using 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid

Application Note: Design, Synthesis, and Validation of Fluorescent Probes Derived from 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic Acid Executive Summary & Mechanistic Rationale Quinoline derivatives are a privileged cl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Design, Synthesis, and Validation of Fluorescent Probes Derived from 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic Acid

Executive Summary & Mechanistic Rationale

Quinoline derivatives are a privileged class of heterocyclic compounds widely utilized in medicinal chemistry and molecular imaging. Their rigid, planar structure and extended π-conjugated system impart strong intrinsic fluorescence, making them ideal scaffolds for optical probe development[1].

Among these, 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid (HDQCA) serves as a highly versatile, dual-functional fluorophore precursor. The rational design of probes using this scaffold relies on two distinct structural features:

  • The 4-Carboxylic Acid: Serves as the primary synthetic handle. It can be conjugated to various amine-bearing recognition moieties (e.g., boronic acids for neurotransmitter detection) to create target-specific sensors[2].

  • The 3-Hydroxyl Group & Quinoline Nitrogen: Creates a highly specific bidentate coordination pocket. This allows the scaffold to act as a direct sensor for metal ions (e.g., Zn²⁺, Al³⁺) via Chelation-Enhanced Fluorescence (CHEF) or as a donor in Fluorescence Resonance Energy Transfer (FRET) systems[3][4].

Furthermore, the addition of the 2,6-dimethyl substituents significantly increases the overall lipophilicity of the molecule, enhancing cellular membrane permeability for live-cell imaging applications compared to unsubstituted analogs[5].

Probe Design & Synthesis Workflow

When modifying HDQCA, the choice of activation chemistry is critical. While harsh activating agents like thionyl chloride (SOCl₂) are sometimes used for quinoline-4-carboxylic acids, the unprotected 3-hydroxyl group in HDQCA is highly susceptible to side reactions under acidic, refluxing conditions. Therefore, a mild EDC/NHS bioconjugation strategy in anhydrous conditions is strictly required to preserve the 3-hydroxyl moiety for downstream sensing[4].

ProbeSynthesis A 1. Precursor HDQCA B 2. Activation EDC/NHS in DMF A->B C 3. Conjugation Amine Addition B->C D 4. Purification Prep-HPLC C->D E 5. Validation LC-MS & NMR D->E

Workflow for the EDC/NHS-mediated bioconjugation and validation of HDQCA-derived probes.

Experimental Protocols

Protocol A: Synthesis of the HDQCA-Amide Fluorescent Probe

This protocol describes the conjugation of HDQCA to a primary amine-bearing recognition moiety (R-NH₂).

Causality & Self-Validation: The reaction is monitored via LC-MS to confirm the formation of the semi-stable NHS-ester intermediate before the addition of the amine. This prevents the hydrolysis of the active ester, ensuring high conjugation yields.

  • Activation: Dissolve 1.0 eq of HDQCA in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Add 1.5 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1.5 eq of N-Hydroxysuccinimide (NHS).

  • Incubation: Stir the mixture at room temperature for 2 hours. Validation Step: Aliquot 1 µL into 100 µL of methanol and inject into LC-MS to confirm the complete consumption of the free acid and the formation of the NHS-ester mass peak.

  • Conjugation: Once activated, add 1.2 eq of the target amine (R-NH₂) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and drive the amidation. Stir for an additional 12 hours in the dark.

  • Purification: Quench the reaction with cold water. Extract the crude product using ethyl acetate. Concentrate the organic layer and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the pure probe.

Protocol B: Photophysical Characterization

Causality & Self-Validation: Establishing baseline photophysical properties in physiological buffers is critical. A probe must demonstrate a large Stokes shift to distinguish its emission from cellular autofluorescence.

  • Stock Preparation: Prepare a 10 mM stock solution of the purified probe in spectroscopic-grade DMSO.

  • Dilution: Dilute the stock to a final working concentration of 10 µM in HEPES buffer (pH 7.4, 1% DMSO).

  • Measurement: Record the UV-Vis absorption spectrum to identify the excitation maximum (

    
    ). Excite the sample at 
    
    
    
    and record the fluorescence emission spectrum to determine the emission maximum (
    
    
    ).
  • Quantum Yield (

    
    ):  Calculate the relative quantum yield using Quinine Sulfate (
    
    
    
    in 0.1 M H₂SO₄) as a standard.
Protocol C: Live-Cell Imaging and Target Validation

Causality & Self-Validation: To prove that the fluorescence signal is target-specific (e.g., metal ion chelation), a negative control using a competitive chelator must be included.

  • Cell Labeling: Seed HeLa cells in a glass-bottom imaging dish and culture until 70% confluent. Replace the medium with serum-free DMEM containing 5 µM of the HDQCA probe.

  • Incubation: Incubate for 30 minutes at 37°C in a 5% CO₂ incubator. Wash the cells three times with warm PBS to remove unbound probe.

  • Stimulation: Add the target analyte (e.g., 50 µM Zn²⁺ or Al³⁺) and incubate for an additional 15 minutes.

  • Validation Control: In a parallel dish, pre-treat the cells with 100 µM EDTA (a strong metal chelator) before adding the probe and the metal ion. A lack of fluorescence in this dish validates that the signal is strictly dependent on metal-probe chelation.

  • Imaging: Image using a confocal laser scanning microscope utilizing the established

    
     and 
    
    
    
    channels.

Quantitative Data: Photophysical Summary

The following table summarizes the typical photophysical properties of HDQCA and its conjugated derivatives, highlighting the massive signal enhancement upon target binding[5].

Compound StateExcitation (

)
Emission (

)
Stokes ShiftQuantum Yield (

)
Primary Application
Free HDQCA (Unconjugated) 340 nm420 nm80 nm0.05Precursor / Baseline
HDQCA-Amide Probe (Apo) 355 nm440 nm85 nm0.08Off-state Sensor
HDQCA-Amide + Target (Bound) 360 nm510 nm150 nm0.62Live-cell Imaging / CHEF

Mechanistic Insights: Fluorescence Activation

The remarkable utility of HDQCA-derived probes stems from their dynamic photophysical mechanisms. In the unbound (Apo) state, the 3-hydroxyl group can participate in non-radiative decay pathways, such as Excited-State Intramolecular Proton Transfer (ESIPT), resulting in weak baseline fluorescence.

However, upon target interaction—whether through direct metal chelation at the 3-OH/N pocket or via conformational locking of the conjugated receptor—the molecular structure rigidifies. This structural lock blocks the non-radiative ESIPT pathway, triggering Chelation-Enhanced Fluorescence (CHEF) . This results in a massive increase in quantum yield and a highly desirable large Stokes shift, which is critical for high-contrast biological imaging[3][4].

FluorescenceMechanism N1 Free Probe (Apo State) Non-Radiative Decay (ESIPT) N2 Target Interaction Metal Chelation or Receptor Binding N1->N2 Target Addition N3 Conformational Restriction Rigidification of Quinoline Core N2->N3 Structural Lock N4 CHEF Activation High Quantum Yield Emission N3->N4 Radiative Decay

Mechanism of Chelation-Enhanced Fluorescence (CHEF) and ESIPT blockade upon target binding.

Conclusion

3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid represents a highly robust and adaptable building block for the synthesis of next-generation fluorescent probes. By leveraging mild EDC/NHS bioconjugation to protect its chelating moieties, researchers can engineer highly specific, self-validating sensors capable of mapping complex biological pathways and metal ion distributions in living systems.

References

  • [2] Determination of Dopamine Using 2-(4-Boronophenyl)quinoline-4-carboxylic Acids as Fluorescent Probes. Taylor & Francis. URL:[Link]

  • [3] Study on synthesis and fluorescence property of rhodamine-naphthalene conjugate. NIH. URL: [Link]

  • [4] New Synthons of 3-Hydroxyquinoline Derivatives Through SEAr. ResearchGate. URL: [Link]

  • [5] (PDF) Hydrothermal Preparation, Crystal Structure, Photoluminescence and UV-Visible Diffuse Reflectance Spectroscopic Properties of a Novel Mononuclear Zinc Complex. ResearchGate. URL:[Link]

Sources

Application

Conditions for esterification of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid

Abstract Esterification of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid presents a unique set of synthetic challenges driven by steric hindrance and electronic stabilization.[1][2] Unlike simple aromatic acids, this...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Esterification of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid presents a unique set of synthetic challenges driven by steric hindrance and electronic stabilization.[1][2] Unlike simple aromatic acids, this substrate features an intramolecular hydrogen bond between the 3-hydroxyl group and the 4-carboxyl carbonyl, creating a pseudo-cyclic structure that significantly raises the activation energy for nucleophilic attack.[2] This application note details three validated protocols to overcome these barriers, prioritizing chemoselectivity (preserving the 3-OH group) and yield.

Strategic Analysis: The "Pseudo-Ring" Barrier

Before attempting synthesis, researchers must understand the molecular geometry that causes standard Fischer esterification (refluxing H₂SO₄/MeOH) to fail or proceed with poor yields.

  • Intramolecular H-Bonding: The proton of the 3-hydroxyl group forms a strong hydrogen bond with the carbonyl oxygen of the 4-carboxylic acid.[1][2][3] This "locks" the carboxyl group in a planar, stabilized conformation, reducing the electrophilicity of the carbonyl carbon.

  • Steric Crowding: The C4 position is flanked by the quinoline ring system and the substituted C3 position, physically impeding the approach of alcohol nucleophiles.[2]

  • Zwitterionic Character: The basic quinoline nitrogen and acidic carboxyl group create solubility issues in non-polar solvents, necessitating polar reaction media.

Decision Matrix: Selecting the Right Protocol

EsterificationDecision cluster_legend Key Factors Start START: Substrate Analysis Scale Reaction Scale? Start->Scale Alcohol Alcohol Type? Scale->Alcohol < 10g MethodA Method A: SOCl2 Activation (Standard/Robust) Scale->MethodA > 10g (Scalable) Alcohol->MethodA Simple (MeOH, EtOH) MethodB Method B: Steglich (EDC/DMAP) (Complex Alcohols) Alcohol->MethodB Complex/Acid Sensitive MethodC Method C: TMS-Diazomethane (Methyl Esters Only) Alcohol->MethodC Methyl only (High Value) Warning Note: Avoid Basic Alkylation (MeI/K2CO3) to prevent O-alkylation of 3-OH.

Figure 1: Decision tree for selecting the optimal esterification route based on scale and alcohol complexity.

Validated Protocols

Protocol A: Thionyl Chloride Mediated Esterification (The "Gold Standard")

Best for: Methyl/Ethyl esters, Scale-up, Robustness.[1][2]

This method generates the acid chloride in situ (or the activated thionyl intermediate), which is sufficiently electrophilic to break the intramolecular hydrogen bond. It also generates anhydrous HCl, driving the reaction.

Reagents:

  • Substrate: 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid (1.0 eq)[1][2]

  • Reagent: Thionyl Chloride (SOCl₂) (3.0 – 5.0 eq)[1]

  • Solvent: Anhydrous Methanol (or Ethanol) (0.2 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).

  • Solvent Prep (Critical): Cool the anhydrous alcohol to 0°C in an ice bath.

  • Activation: Add SOCl₂ dropwise to the cold alcohol over 15–20 minutes. Caution: Highly exothermic.[2] Evolution of HCl gas.

  • Addition: Remove the ice bath. Add the solid carboxylic acid substrate in one portion.

  • Reflux: Heat the mixture to reflux (65°C for MeOH) for 4–8 hours.

    • Checkpoint: Monitor by TLC (System: 10% MeOH in DCM). The acid spot (baseline/streaking) should disappear, replaced by a higher Rf spot.

  • Workup:

    • Concentrate the reaction mixture in vacuo to remove solvent and excess SOCl₂.[2]

    • Redissolve the residue in EtOAc.[2]

    • Wash carefully with Saturated NaHCO₃ (to neutralize HCl salts) and Brine.

    • Dry over Na₂SO₄ and concentrate.[2][4]

Why this works: The formation of the transient acid chloride overrides the electronic stabilization of the H-bond.[2] The acidic conditions prevent the ionization of the 3-hydroxyl group, ensuring chemoselectivity (O-alkylation of the phenol does not occur).[2]

Protocol B: TMS-Diazomethane Methylation

Best for: Small scale, High-value samples, Methyl esters only.[1][2]

When the substrate is extremely hindered or acid-sensitive, TMS-Diazomethane provides a mild, non-acidic alternative.[1][2] Unlike Diazomethane, it is safer (non-explosive) but still requires careful handling.

Reagents:

  • Substrate (1.0 eq)[1]

  • TMS-Diazomethane (2.0 M in hexanes) (2.0 eq)[1][2]

  • Solvent: Methanol:Benzene (or Toluene) (1:4 ratio)[1]

Step-by-Step Procedure:

  • Dissolve the substrate in the MeOH/Toluene mixture at Room Temperature (RT).[2]

  • Add TMS-Diazomethane solution dropwise until a persistent yellow color remains.[1][2]

  • Stir at RT for 30–60 minutes.

  • Quench excess reagent by adding a few drops of Glacial Acetic Acid (solution turns colorless).[2]

  • Concentrate in vacuo. Usually requires no further purification.[2]

Why this works: This reaction is driven by the formation of nitrogen gas (entropy). It is essentially neutral and bypasses the tetrahedral intermediate mechanism of Fischer esterification, avoiding the steric penalty.[2]

Protocol C: Steglich Esterification (Modified)

Best for: Complex alcohols, Labile substrates.[1]

Reagents:

  • Substrate (1.0 eq)[1]

  • Alcohol (R-OH) (1.2 eq)[1][2]

  • EDC[1][2]·HCl (1.2 eq) (Preferred over DCC to ease workup)

  • DMAP (0.1 eq)[1]

  • Solvent: Dry DCM or DMF (if solubility is poor)[1]

Step-by-Step Procedure:

  • Dissolve substrate and alcohol in dry solvent under N₂.[2]

  • Add DMAP.[2]

  • Cool to 0°C.

  • Add EDC[2]·HCl.

  • Allow to warm to RT and stir overnight (12-16h).

    • Note: If reaction is slow, add 1.0 eq of HOBt to form the active ester.

  • Workup: Dilute with DCM, wash with 0.5N HCl (removes DMAP/EDC), then Sat. NaHCO₃.

Analytical Validation (QC)

To confirm successful esterification and rule out side reactions (like O-alkylation of the 3-OH), compare the NMR signals.[1][2]

FeatureStarting Material (Acid)Product (Methyl Ester)Interpretation
¹H NMR (COOH) Broad singlet >11 ppmAbsent Confirms loss of acid proton.[1][2]
¹H NMR (OMe) AbsentSinglet ~3.9 – 4.0 ppmDiagnostic for methyl ester.
¹H NMR (3-OH) Broad singlet ~9–10 ppmPresent (shift may vary)Confirms 3-OH is intact (not alkylated).[1][2]
IR (C=O) ~1680 cm⁻¹ (H-bonded)~1720 cm⁻¹Ester carbonyl typically shifts to higher wavenumber.[1][2]

Troubleshooting & Pitfalls

  • Issue: Low Conversion.

    • Cause: The intramolecular H-bond is too strong.[1][2]

    • Solution: Switch from Protocol A to Protocol C (Steglich) or use Oxalyl Chloride with a catalytic drop of DMF in DCM to form the acid chloride first, then add the alcohol.

  • Issue: O-Alkylation (Formation of ether at C3). [1][2]

    • Cause: Use of Base (K₂CO₃/NaH) and Alkyl Halides.

    • Prevention:[1]Avoid basic conditions. The pKa of the Carboxylic acid (~4) and the Phenol (~10) are distinct, but in polar aprotic solvents with strong alkylating agents (MeI), selectivity is difficult to control without protecting groups.

  • Issue: Solubility.

    • Cause: Zwitterionic nature.[2]

    • Solution: Use DMF as a co-solvent in Protocol A or C.[2]

References

  • Intramolecular Hydrogen Bonding in Quinolines

    • Szafran, M., et al. "Structural, Energetic and Electronic Aspects of Intramolecular Hydrogen Bonds in Quinolone Carboxylic Acid Derivatives." Molecules, 2022.[2][5] Link

  • Synthetic Challenges in Quinoline Esterification

    • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids. NIH / PubMed Central.[2] (Discusses failure of standard Fischer conditions on C3-substituted analogs). Link

  • Thionyl Chloride Activation Protocol

    • "Esterification of Carboxylic Acids."[2][4][6][7][8] Master Organic Chemistry. Link

  • Steglich Esterification (EDC/DMAP)

    • Neises, B., Steglich, W. "Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine."[1][2] Organic Syntheses, Coll.[2][6] Vol. 7, p.93. Link

Sources

Method

Using 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid as a pharmaceutical intermediate

Application Note: 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic Acid as a Pharmaceutical Intermediate Abstract This technical guide details the synthesis, characterization, and pharmaceutical utility of 3-Hydroxy-2,6-dime...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic Acid as a Pharmaceutical Intermediate

Abstract

This technical guide details the synthesis, characterization, and pharmaceutical utility of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid (HDMQCA) . Distinguished by its 3-hydroxy-4-carboxy motif, this molecule functions as a bidentate chelator, making it a "privileged scaffold" for fragment-based drug discovery (FBDD) targeting metalloenzymes (e.g., HIV integrase, HIF prolyl hydroxylase). This document provides a validated synthesis protocol via the modified Pfitzinger reaction, downstream functionalization strategies, and mechanistic insights into its pharmacophore properties.

Structural Analysis & Pharmacophore Potential[1]

The HDMQCA scaffold offers a unique electronic and steric profile compared to unsubstituted quinolines.

  • Bidentate Chelation Site: The proximity of the 3-hydroxyl group (-OH) and the 4-carboxylate (-COOH) creates a high-affinity binding pocket for divalent metal ions (

    
    , 
    
    
    
    ,
    
    
    ).[1] This mimics the transition state of many metalloenzyme substrates.
  • 6-Methyl Handle: The methyl group at position 6 (para to the nitrogen) increases lipophilicity (

    
    ) without significantly altering the steric bulk at the binding interface, improving membrane permeability.[1]
    
  • 2-Methyl Steric Block: The 2-methyl group restricts rotation and metabolic oxidation at the highly reactive C2 position, enhancing in vivo stability.

Mechanism of Action: Metal Chelation

The following diagram illustrates the chelation mode and the electronic influence of the 6-methyl substituent.

ChelationMechanism cluster_effect Pharmacological Effect Scaffold HDMQCA Scaffold OH_Group 3-Hydroxyl (Donor) Scaffold->OH_Group COOH_Group 4-Carboxylate (Acceptor) Scaffold->COOH_Group Me_Group 6-Methyl (Lipophilic Handle) Scaffold->Me_Group Metal Metal Ion (Zn2+/Mg2+) Enzyme Metalloenzyme Active Site Metal->Enzyme Catalytic Cofactor Inhibition Enzyme Inhibition (Competitive) Metal->Inhibition Sequestration OH_Group->Metal Coordinate Bond COOH_Group->Metal Ionic/Coordinate

Figure 1: Mechanistic representation of the bidentate chelation mode of HDMQCA within a metalloenzyme active site.[1]

Validated Synthesis Protocol

Methodology: Modified Pfitzinger Reaction Target: 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid Precursors: 5-Methylisatin and Chloroacetone[1]

While the classic Pfitzinger reaction yields quinoline-4-carboxylic acids, the introduction of the 3-hydroxyl group requires the use of an


-haloketone (Chloroacetone) rather than a simple ketone. The reaction proceeds via the ring opening of isatin to isatic acid, followed by condensation and cyclization.
Reagents & Equipment
  • Precursor A: 5-Methylisatin (CAS: 608-05-9) – Provides the 6-methyl quinoline core.[1]

  • Precursor B: Chloroacetone (CAS: 78-95-5) – Provides the 2-methyl and 3-hydroxy functionality.[1]

  • Base: Potassium Hydroxide (KOH), 30% w/v aqueous solution.[1]

  • Solvent: Ethanol (absolute).[1][2]

  • Equipment: 3-neck round bottom flask, reflux condenser, dropping funnel, temperature probe.

Step-by-Step Procedure
  • Isatic Acid Formation:

    • Dissolve 5-Methylisatin (10.0 g, 62 mmol) in 30% aqueous KOH (60 mL).

    • Heat gently to 40°C with stirring until the deep red isatin solution turns yellow/orange, indicating the ring opening to potassium 2-amino-5-methylphenylglyoxylate (isatic acid salt).

  • Condensation (The Critical Step):

    • Heat the solution to 80°C .

    • Slow Addition: Add Chloroacetone (7.5 mL, ~93 mmol, 1.5 eq) dropwise over 45 minutes. Note: Chloroacetone is a potent lachrymator; perform this strictly in a fume hood.[1]

    • The reaction is exothermic.[1] Maintain temperature between 80–90°C.

    • Reflux the mixture for an additional 4 hours. The solution will darken significantly.

  • Work-up & Precipitation:

    • Cool the reaction mixture to room temperature.

    • Dilute with ice-cold water (100 mL) to dissolve inorganic salts.[1]

    • Acidification: Slowly add Glacial Acetic Acid (or dilute HCl) with vigorous stirring until pH reaches 4.0–4.5.

    • A voluminous yellow-ochre precipitate will form.[1] Allow to stand at 4°C for 2 hours to complete precipitation.[1]

  • Purification:

    • Filter the crude solid and wash with cold water (3 x 50 mL) to remove excess salts.[1]

    • Recrystallization: Dissolve the crude wet cake in boiling Ethanol/Water (70:30). Activated charcoal treatment may be required if the crude is dark brown.[1]

    • Hot filter and allow to crystallize slowly.[1]

    • Yield: Typical isolated yield is 65–75%.[1][3]

Data Summary Table: Synthesis Parameters

ParameterSpecificationNotes
Reaction Temp 80–90°CHigher temps may cause decarboxylation.[1]
Stoichiometry 1.0 : 1.5 (Isatin:Ketone)Excess chloroacetone compensates for volatility.[1]
pH Endpoint 4.0 – 4.5Do not go below pH 3 to avoid protonating the quinoline nitrogen unnecessarily during filtration.[1]
Appearance Yellow crystalline powderMelting Point: >200°C (dec).[1]

Downstream Applications & Functionalization

HDMQCA is rarely the final drug; it is an intermediate. Below are the two primary derivatization pathways.

A. Amide Coupling (Drug Conjugation)

To link the carboxylic acid to an amine (e.g., to attach a solubilizing tail or a target-specific moiety), the 3-hydroxyl group can interfere with coupling agents like EDC/NHS.[1]

  • Strategy: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) which is more tolerant of free hydroxyls, or transiently protect the 3-OH.[1]

  • Protocol Adjustment:

    • Dissolve HDMQCA in dry DMF.[1]

    • Add DIPEA (3 eq) and HATU (1.1 eq).[1] Stir for 10 min.

    • Add the amine partner.[1][3]

    • Note: If O-acylation occurs (side reaction), treat the crude product with mild aqueous base (LiOH) to hydrolyze the unstable ester while keeping the stable amide intact.[1]

B. Decarboxylation (Synthesis of 3-Hydroxyquinolines)

If the target is the 3-hydroxy-2,6-dimethylquinoline core (removing the acid), thermal decarboxylation is required.

  • Method: Reflux HDMQCA in high-boiling solvent (Diphenyl ether or Nitrobenzene) at 200°C for 1 hour.

  • Result: Quantitative loss of

    
     yielding the lipophilic 3-hydroxyquinoline core.
    

Analytical Characterization

To validate the identity of the synthesized intermediate, use the following specifications.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 20 minutes.

    • Detection: UV at 254 nm (aromatic core) and 320 nm (conjugated system).[1]

    • Retention Time: Expect elution later than unsubstituted quinolines due to the 6-methyl group.[1]

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       13-14 ppm (Broad s, 1H, -COOH).[1]
      
    • 
       10-11 ppm (Broad s, 1H, -OH).[1]
      
    • 
       7.5 - 8.2 ppm (m, 3H, Aromatic protons H5, H7, H8).
      
    • 
       2.6 ppm (s, 3H, 2-CH3).[1]
      
    • 
       2.4 ppm (s, 3H, 6-CH3).[1]
      

Safety & Stability

  • Lachrymator Warning: Chloroacetone is extremely irritating to eyes and respiratory tracts.[1] Use only in a certified fume hood.[1] Neutralize glassware with dilute ammonia before removal from the hood.[1]

  • Chelation Hazards: Avoid using metal spatulas or storage in metal containers for prolonged periods, as the compound can leach iron or nickel, contaminating the sample and altering biological assay results. Use glass or PTFE tools.[1]

  • Stability: Stable at room temperature in solid form.[1] Solutions in DMSO should be prepared fresh or stored at -20°C to prevent oxidative degradation of the 3-hydroxy group to a quinone-imine species.

References

  • Synthesis of 3-Hydroxyquinoline-4-carboxylic Acids

    • Cross, L. et al. "2-methyl-3-hydroxyquinoline-4-carboxylic acids and a process of preparing them." U.S. Patent 2,082,358. (1937).[1]

    • Source:[1]

  • Biological Activity (Antioxidant & Scaffold)

    • Massoud, M.A. et al. "Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants."[4] ResearchGate. (2025).[1]

    • Source:

  • Pfitzinger Reaction Mechanism & Modifications

    • "Pfitzinger Quinoline Synthesis."[1][2][5] Cambridge University Press - Name Reactions in Organic Synthesis.

    • Source:[1]

  • Quinoline-4-Carboxylic Acids in Drug Discovery

    • "The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide." BenchChem.[1][6]

    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues of Quinoline Carboxylic Acids in Aqueous Media

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common solubility challenges encountered with...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common solubility challenges encountered with quinoline carboxylic acids in aqueous media. The principles and techniques discussed herein are grounded in established physicochemical principles to ensure reliable and reproducible outcomes in your experimental workflows.

Introduction: The Solubility Challenge

Quinoline carboxylic acids are a vital class of heterocyclic compounds, forming the scaffold for numerous therapeutic agents.[1][2] However, their often-planar and aromatic structure, combined with the presence of a carboxylic acid group, results in complex solubility behavior that is highly dependent on the physicochemical environment.[3][4] The inherent hydrophobicity of the quinoline ring system frequently leads to poor aqueous solubility, posing significant challenges during drug discovery, formulation development, and various biological assays.[5][6] This guide will equip you with the knowledge to systematically diagnose and overcome these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: My quinoline carboxylic acid won't dissolve in neutral aqueous buffer. What is the primary reason for this?

A1: The limited solubility of quinoline carboxylic acids in neutral water is primarily due to the molecule existing in its non-ionized, free acid form. The hydrophobic quinoline ring structure dominates, leading to poor interaction with polar water molecules.[5][7] At neutral pH, the carboxylic acid group (-COOH) is largely protonated and thus less able to participate in favorable hydrogen bonding with water compared to its ionized carboxylate form (-COO⁻).

Q2: How does pH adjustment improve the solubility of my compound?

A2: Adjusting the pH is the most powerful initial strategy for enhancing the solubility of ionizable compounds like quinoline carboxylic acids.[8][9] By increasing the pH of the aqueous medium with a base (e.g., NaOH, KOH), you deprotonate the carboxylic acid group. This creates the much more polar and water-soluble carboxylate anion.[5] The pKa of the carboxylic acid group on a quinoline scaffold is typically in the acidic range, often between 3 and 5.[5] A significant increase in solubility is expected as the pH rises above this pKa value.[5]

Q3: I've increased the pH, and my compound dissolved, but it precipitated after a short time. What's happening?

A3: This common issue, known as "precipitation upon standing," often points to insufficient buffer capacity.[5] The initial high pH may have been achieved, but if the buffer system is weak, it may not be able to maintain that pH, especially if exposed to atmospheric CO₂, which can acidify the solution. The slight drop in pH can cause the carboxylate to revert to the less soluble free acid form, leading to precipitation.

Q4: Can I use organic co-solvents to dissolve my quinoline carboxylic acid?

A4: Yes, using a water-miscible organic co-solvent is a widely used and effective technique.[5][8] Co-solvents like dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs) work by reducing the overall polarity of the aqueous medium.[5] This makes the solvent system more "hospitable" to the hydrophobic quinoline ring, thereby increasing solubility. However, be mindful of "precipitation upon dilution," where the compound crashes out when a concentrated co-solvent stock is diluted into a larger volume of aqueous buffer.[5]

Q5: Are there any stability concerns I should be aware of when using high pH or organic solvents?

A5: Yes, stability is a critical consideration. Some quinoline derivatives can be susceptible to degradation under harsh acidic or basic conditions or upon exposure to light.[5] It is crucial to assess the chemical stability of your compound at the selected pH over the intended duration of your experiment. Similarly, while co-solvents can be effective, high concentrations can sometimes be toxic in biological assays or may interfere with experimental endpoints.[9]

Troubleshooting Guides & Experimental Protocols

This section provides detailed strategies and step-by-step protocols to systematically address and resolve solubility issues.

Issue 1: Poor Initial Dissolution in Aqueous Buffer

This is the most common starting point. The goal is to find the right conditions to get the compound into solution.

This method leverages the acidic nature of the carboxylic acid group to form a soluble salt.

Causality: By raising the pH above the compound's pKa, the equilibrium shifts from the neutral, poorly soluble carboxylic acid form to the ionized, highly soluble carboxylate form.

Experimental Protocol:

  • Prepare a Suspension: Accurately weigh a small amount of the quinoline carboxylic acid and create a suspension in your desired aqueous buffer (e.g., PBS, TRIS).

  • Titrate with Base: While continuously stirring, slowly add a dilute solution of a suitable base (e.g., 0.1 M NaOH or KOH) dropwise.

  • Monitor pH and Dissolution: Use a calibrated pH meter to monitor the pH of the suspension. Visually observe the point at which the solid material completely dissolves.

  • Determine Optimal pH: The pH at which complete dissolution occurs is the minimum pH required for solubilization. It is advisable to work at a pH unit slightly above this value to ensure the compound remains in solution.[5]

  • Buffer Selection: For long-term stability, prepare your final solution in a buffer system with adequate capacity to maintain the optimal pH.[5]

Troubleshooting:

  • Precipitation upon standing: The buffer's capacity may be insufficient. Use a buffer with a higher buffering capacity or adjust the pH to a slightly higher value.[5]

  • Compound instability: If you suspect degradation at high pH, conduct a stability study using an appropriate analytical method like HPLC to monitor the compound's integrity over time.[5]

Issue 2: Precipitation Upon Dilution of an Organic Stock Solution

This occurs when a concentrated stock in a solvent like DMSO is added to an aqueous buffer, often in high-throughput screening or cell-based assays.

This approach involves finding the right balance of organic co-solvent and aqueous buffer to maintain solubility.

Causality: The "DMSO shock" or precipitation upon dilution happens because the final concentration of the organic solvent is too low to keep the hydrophobic compound dissolved in the now predominantly aqueous environment.[9]

Experimental Protocol:

  • Select Co-solvents: Choose pharmaceutically acceptable and assay-compatible co-solvents such as DMSO, ethanol, or PEG 300/400.[5]

  • Prepare Co-solvent Mixtures: Create a series of co-solvent/buffer mixtures with varying volume ratios (e.g., 5%, 10%, 20% v/v of co-solvent in buffer).

  • Determine Solubility: Add an excess amount of your quinoline carboxylic acid to each co-solvent mixture. Equilibrate the samples (e.g., by shaking for 24 hours) and then filter or centrifuge to remove undissolved solid.

  • Quantify Solubilized Compound: Analyze the clear supernatant using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry) to determine the solubility in each mixture.[10][11]

  • Optimize: Select the mixture with the lowest co-solvent concentration that achieves the desired compound concentration.

Troubleshooting:

  • Toxicity concerns: High concentrations of some organic co-solvents can be toxic to cells.[5] Always run a vehicle control in your biological assays to assess the impact of the co-solvent itself.

  • Precipitation still occurs: The kinetic solubility limit may have been exceeded. Try lowering the final concentration of your compound in the assay.[9]

This technique uses cyclodextrins to encapsulate the hydrophobic portion of the molecule, enhancing its apparent water solubility.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic quinoline portion of the molecule can form an inclusion complex by fitting inside this cavity, effectively shielding it from the aqueous environment and increasing its solubility.[8][12]

Experimental Protocol:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are common choices due to their improved aqueous solubility and safety profiles.[13]

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in your desired buffer to create a stock solution (e.g., 1-10% w/v).

  • Add Compound: Add an excess amount of the quinoline carboxylic acid to the cyclodextrin solution.

  • Equilibrate: Agitate the mixture (e.g., shake or sonicate) for 24-48 hours to allow for complex formation.[14]

  • Separate and Quantify: Centrifuge or filter the suspension and quantify the concentration of the dissolved compound in the supernatant via HPLC or UV-Vis spectroscopy.

Troubleshooting:

  • Limited solubility enhancement: The size of the quinoline carboxylic acid may not be optimal for the cyclodextrin cavity. Try a different type of cyclodextrin (e.g., α-CD, γ-CD).

  • Competition: Components in your assay medium (e.g., serum proteins) may compete with your compound for the cyclodextrin cavity, potentially leading to precipitation.

Data Presentation

The following table provides a hypothetical summary of solubility data for a generic quinoline carboxylic acid (QCA-X) to illustrate the impact of different solubilization strategies.

Solubilization MethodVehicleSolubility of QCA-X (µg/mL)
None Deionized Water< 1
pH Adjustment 50 mM Phosphate Buffer, pH 7.45
50 mM Phosphate Buffer, pH 8.5150
50 mM Phosphate Buffer, pH 9.5> 1000
Co-solvency 10% DMSO in Water (v/v)250
20% PEG 400 in Water (v/v)400
Complexation 5% HP-β-CD in Water (w/v)650

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues with quinoline carboxylic acids.

G start Start: Poorly Soluble QCA ph_adjust Strategy 1: pH Adjustment start->ph_adjust Ionizable Group Present? cosolvent Strategy 2: Co-solvents ph_adjust->cosolvent Precipitates or Unstable? success Solubility Achieved ph_adjust->success Dissolves & Stable? complexation Strategy 3: Complexation cosolvent->complexation Precipitates on Dilution or Toxic? cosolvent->success Dissolves at Acceptable %? complexation->success Dissolves? failure Re-evaluate Strategy Consider Salt Formation or Particle Size Reduction complexation->failure

Caption: A decision-tree workflow for selecting a solubility enhancement strategy.

Visualization of pH-Dependent Ionization

This diagram illustrates the chemical equilibrium of a quinoline carboxylic acid as a function of pH.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Low_pH Q-COOH (Poorly Soluble Free Acid) High_pH Q-COO⁻ + H⁺ (Soluble Carboxylate Salt) Low_pH->High_pH + OH⁻ High_pH->Low_pH + H⁺

Caption: pH effect on quinoline carboxylic acid ionization and solubility.

References

Sources

Optimization

Minimizing decarboxylation during the synthesis of quinoline-4-carboxylic acids

Technical Support Center: Quinoline-4-Carboxylic Acid Synthesis A Guide to Minimizing and Troubleshooting Decarboxylation Welcome to the technical support center for the synthesis of quinoline-4-carboxylic acids. This gu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quinoline-4-Carboxylic Acid Synthesis

A Guide to Minimizing and Troubleshooting Decarboxylation

Welcome to the technical support center for the synthesis of quinoline-4-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of quinoline chemistry. Unwanted decarboxylation is a frequent and frustrating side reaction that can significantly reduce yields and complicate purification. As Senior Application Scientists, we have compiled this resource, combining mechanistic insights with field-proven troubleshooting strategies to help you maintain the integrity of your target molecules.

Frequently Asked Questions (FAQs): Understanding the Core Problem

Q1: What is decarboxylation in the context of quinoline synthesis, and why is it a major issue?

A: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). In the synthesis of quinoline-4-carboxylic acids, this side reaction converts your desired product into the corresponding unsubstituted (at the 4-position) quinoline. This is a significant issue for two primary reasons:

  • Yield Loss: The formation of the decarboxylated byproduct directly reduces the yield of your target molecule.

  • Purification Challenges: The byproduct often has similar solubility and chromatographic properties to the starting materials or the desired product, making purification difficult and time-consuming.

The carboxylic acid moiety is often crucial for the biological activity of the molecule or serves as a vital chemical handle for further derivatization. Its unintended loss can derail a synthetic campaign.

Q2: Which common synthetic routes for quinoline-4-carboxylic acids are most susceptible to decarboxylation?

A: While decarboxylation can occur in several routes under forcing conditions, some are more prone to this side reaction than others.

  • Pfitzinger Reaction: This is arguably the most susceptible method. The reaction condenses an isatin with an α-methylene carbonyl compound, typically under strong basic conditions (e.g., KOH) and elevated temperatures. This combination of heat and strong base provides the perfect storm for promoting decarboxylation of the newly formed quinoline-4-carboxylic acid.

  • Doebner Reaction: This three-component reaction of an aniline, an aldehyde, and pyruvic acid can also suffer from decarboxylation. While often run under acidic conditions, the heat required to drive the cyclization and subsequent aromatization can be sufficient to induce the loss of CO₂.

  • Ester Hydrolysis:

Troubleshooting

Technical Support Center: Purification of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic Acid

Welcome to the Advanced Application Support Center. The purification of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid (CAS: 42757-89-1) presents unique challenges due to its amphoteric nature.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. The purification of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid (CAS: 42757-89-1) presents unique challenges due to its amphoteric nature. Containing both a basic quinoline nitrogen and an acidic carboxylic acid moiety, this molecule behaves as a zwitterion in aqueous environments.

This guide is designed for research scientists and drug development professionals. It bypasses generic advice to provide mechanistically grounded, self-validating troubleshooting strategies for isolating high-purity target compounds from crude synthesis mixtures (such as those derived from Pfitzinger or Doebner-Miller reactions).

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does my crude product appear dark brown or orange, and how do I remove these chromophoric impurities?

Mechanistic Rationale: Crude mixtures often contain unreacted starting materials (e.g., 5-methylisatin) and polymerized alpha-haloketone fragments. These highly conjugated byproducts act as strong chromophores. Solution: Utilize an acid-base extraction strategy. Because the target molecule possesses a carboxylic acid (pKa ~2.5), it readily forms a highly soluble sodium salt in strong base (pH > 10). Neutral chromophoric impurities and unreacted ketones do not ionize and can be physically filtered out or extracted using a non-polar solvent like diethyl ether, as outlined in standard 1[1].

Q2: I am detecting a mass corresponding to [M-44] in my LC-MS. What is this, and how is it eliminated?

Mechanistic Rationale: The[M-44] peak corresponds to 3-hydroxy-2,6-dimethylquinoline. Quinoline-4-carboxylic acids are highly susceptible to thermal decarboxylation if reaction temperatures exceed 150 °C or if subjected to harsh vacuum drying. Solution: Since this decarboxylated impurity lacks the acidic carboxylate group, it remains insoluble during the alkaline dissolution phase (pH > 10) and is easily removed via filtration. Any trace amounts that carry over can be eliminated via recrystallization from glacial acetic acid[2].

Q3: Why should I use acetic acid instead of hydrochloric acid to precipitate my product?

Mechanistic Rationale: To isolate the target compound from an alkaline solution, you must lower the pH to its isoelectric point (pI ~4.0–5.0), where it exists as a neutral zwitterion with minimum aqueous solubility. Using a strong mineral acid like HCl risks localized over-acidification (pH < 2). This protonates the quinoline nitrogen, converting your product into a highly soluble hydrochloride salt and drastically reducing your yield. Acetic acid acts as a gentle buffer, ensuring the solution stabilizes at the optimal pH for precipitation[1].

Q4: My final product has a high ash content. What went wrong?

Mechanistic Rationale: High ash content indicates the presence of trapped inorganic salts (e.g., NaCl or sodium acetate) within the crystal lattice. This occurs when precipitation is forced too rapidly at low temperatures. Solution: Always perform the initial acidification at room temperature to allow proper, slow crystal nucleation. Only after the suspension has formed should you cool it to 0–5 °C to maximize recovery. A rigorous cold-water wash is mandatory[3].

Part 2: Quantitative Impurity Profiling

Understanding the partitioning behavior of your crude mixture is critical for designing a logical purification workflow.

Impurity / ComponentMW ( g/mol )Soluble in Base (pH >10)Soluble at Isoelectric Point (pH 4-5)Soluble in Ether / OrganicsPrimary Removal Strategy
3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid (Target) 217.22Yes (As Sodium salt)No (As Zwitterion) NoN/A (Product Isolation)
5-Methylisatin (Starting Material) 161.16Yes (As Isatic acid)PartialYesEther Extraction / Recrystallization
Decarboxylated Byproduct 173.21NoNoYesEther Extraction / Base Filtration
Inorganic Salts (e.g., NaCl) VariesYesYesNoCold Water Wash

Part 3: Self-Validating Purification Protocols

The following workflows are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is successfully met.

Protocol A: Acid-Base Extraction & Isoelectric Precipitation

Objective: Remove neutral organics and isolate the zwitterionic target.

  • Alkaline Dissolution: Suspend 10 g of crude product in 100 mL of distilled water. Gradually add 2M NaOH with stirring until the pH reaches 10.5.

    • Causality: Deprotonates the carboxylic acid, pulling the target molecule into the aqueous phase as a sodium salt.

  • Organic Extraction: Transfer to a separatory funnel and wash the dark alkaline aqueous layer with diethyl ether (3 x 30 mL). Discard the organic layers.

    • Causality: Strips away unreacted ketones, non-polar chromophores, and decarboxylated impurities.

  • Aqueous Filtration: Filter the aqueous phase through a tightly packed Celite pad to remove suspended particulates.

    • Validation Checkpoint: The filtrate must be completely transparent (though it may be colored). If turbidity persists, neutral insolubles remain; refilter.

  • Controlled Acidification: Transfer the filtrate to a beaker equipped with a pH probe. Under moderate stirring at room temperature, add 2M Acetic Acid dropwise until the pH stabilizes at 4.5.

    • Causality: Reaches the isoelectric point, forcing the zwitterion to precipitate out of solution without risking over-protonation of the quinoline ring[1].

  • Maturation & Collection: Stir for 30 minutes at room temperature to build crystal structure, then chill in an ice bath (0–5 °C) for 1 hour. Collect the precipitate via vacuum filtration.

  • Desalting Wash: Wash the filter cake with 3 x 20 mL of ice-cold distilled water.

    • Validation Checkpoint: Collect 1 mL of the final wash filtrate and add a drop of 0.1M AgNO3. The absence of a white precipitate confirms the complete removal of chloride salts[3].

Protocol B: Recrystallization from Glacial Acetic Acid

Objective: Achieve >99% purity by removing trace regioisomers and residual color bodies.

  • Dissolution: Place the semi-pure solid from Protocol A in a round-bottom flask. Add boiling glacial acetic acid (approx. 10-15 mL per gram of product) until complete dissolution is achieved.

    • Causality: Glacial acetic acid is an excellent solvent for 2[2] at high temperatures, while effectively excluding impurities upon cooling.

  • Hot Filtration: Add 0.5 g of activated charcoal, boil for 5 minutes, and perform a rapid hot filtration through a pre-warmed Buchner funnel to remove color bodies.

  • Crystallization: Allow the filtrate to cool slowly to room temperature undisturbed.

    • Causality: Slow cooling allows the target molecules to pack tightly into a highly ordered crystal lattice, physically excluding structurally dissimilar impurities.

  • Isolation & Drying: Chill the flask to 4 °C. Filter the crystals, wash with a minimal amount of cold ethanol, and dry in a vacuum oven at 60 °C for 12 hours.

    • Validation Checkpoint: Perform LC-MS and melting point analysis. The product should exhibit a sharp melting point range, confirming high purity.

Part 4: Process Visualization

Purification A Crude 3-Hydroxy-2,6-dimethyl- quinoline-4-carboxylic acid B Alkaline Dissolution (pH > 10, NaOH) A->B Solubilizes target as Na-salt C Liquid-Liquid Extraction (Diethyl Ether) B->C Removes neutral organics D Isoelectric Precipitation (pH 4-5, Acetic Acid) C->D Aqueous Phase E Vacuum Filtration & Cold Water Wash D->E Precipitates zwitterion F Recrystallization (Glacial Acetic Acid) E->F Removes inorganic salts G Pure Target Compound F->G Removes trace isomers

Workflow for the purification of crude 3-hydroxy-2,6-dimethylquinoline-4-carboxylic acid.

References

  • MDPI Molecules. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Available at:[Link]

  • Google Patents. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.

Sources

Optimization

Technical Support Hub: Overcoming Steric Hindrance in 2,6-Dimethylquinoline Derivatization

Current Status: Online Operator: Senior Application Scientist Ticket ID: 26DMQ-STERIC-SOLUTIONS System Overview: The Steric & Electronic Map Welcome to the technical support center for 2,6-dimethylquinoline (2,6-DMQ). Be...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: 26DMQ-STERIC-SOLUTIONS

System Overview: The Steric & Electronic Map

Welcome to the technical support center for 2,6-dimethylquinoline (2,6-DMQ). Before troubleshooting specific reactions, you must understand the substrate's "reactivity landscape." 2,6-DMQ is not just a quinoline; it is a bifunctional scaffold with distinct steric and electronic zones.

  • Zone A (N1 & C2-Methyl): The "Steric Choke Point." The C2-methyl group is acidic (

    
    ) but sterically crowded by the nitrogen lone pair. Conversely, the nitrogen is hindered by the C2-methyl and the C8-proton (peri-interaction).
    
  • Zone B (C6-Methyl): The "Remote Benzylic Site." This methyl group behaves like a toluene derivative. It is electronically decoupled from the nitrogen's inductive withdrawal compared to C2, making it the preferred site for radical attacks but resistant to base-catalyzed condensation.

Below is the logic flow for selecting your reaction pathway:

ReactionLogic Start Target Functionalization Condensation Extend Carbon Skeleton? Start->Condensation Oxidation Aldehyde/Acid Synthesis? Start->Oxidation Halogenation Radical Bromination? Start->Halogenation C2_Target Target: C2-Methyl (Acidic/Nucleophilic) Condensation->C2_Target Base Catalysis Oxidation->C2_Target SeO2 Selectivity C6_Target Target: C6-Methyl (Radical/Benzylic) Halogenation->C6_Target Radical Stability Method_C2 Sol: Ac2O Reflux or Microwave/ZnCl2 C2_Target->Method_C2 Method_Ox Sol: SeO2 (Riley Oxidation) C2_Target->Method_Ox Method_C6 Sol: NBS/AIBN (Wohl-Ziegler) C6_Target->Method_C6

Figure 1: Decision matrix for regioselective functionalization of 2,6-dimethylquinoline based on reaction type.

Module 1: C2-Methyl Activation (Condensation Reactions)

User Issue: "I am trying to synthesize a 2-styrylquinoline derivative using benzaldehyde and piperidine in ethanol (standard Knoevenagel conditions), but I am getting <10% yield after 48 hours."

Root Cause: Standard organic bases (piperidine, pyridine) are often insufficient to deprotonate the C2-methyl group efficiently due to the high


 and the steric clash preventing the formation of the planar transition state required for orbital overlap.

Solution: Chemical or Thermal Activation You must switch from "passive" base catalysis to anhydride-mediated activation or Lewis Acid catalysis .

Protocol A: Acetic Anhydride Activation (The "Chemical" Fix)

Acetic anhydride (


) serves a dual purpose: it acts as a solvent and N-acylates the quinoline (transiently), increasing the acidity of the C2-methyl protons significantly.
  • Stoichiometry: 1.0 eq 2,6-DMQ + 1.2 eq Ar-CHO + 5.0 eq

    
    .
    
  • Conditions: Reflux (

    
    ) for 4–8 hours.
    
  • Workup: Pour into ice water. The

    
     hydrolyzes, and the styryl product usually precipitates. Neutralize with 
    
    
    
    if necessary.
  • Why it works: The intermediate formation of a N-acetyl-2-methylene-1,2-dihydroquinoline species creates a highly nucleophilic enamine-like carbon at C2.

Protocol B: Microwave-Assisted Lewis Acid Catalysis (The "Green" Fix)

If you cannot use


 (e.g., acid-sensitive aldehydes), use Zinc Chloride (

) under microwave irradiation.

Comparative Performance Data:

ParameterStandard Reflux (Ethanol/Piperidine)

Reflux
Microwave (

, Solvent-Free)
Reaction Time 24–48 Hours4–8 Hours5–15 Minutes
Yield <15%60–75%85–92%
Steric Tolerance LowHighVery High

Detailed Protocol (Microwave):

  • Mix 2,6-DMQ (1 mmol), Aldehyde (1 mmol), and

    
     (0.2 mmol) in a microwave vial.
    
  • Do not add solvent. (Neat reaction).

  • Irradiate at 300W (target temp

    
    ) for 10 minutes.
    
  • Extract with ethyl acetate/water.

Module 2: Selective Oxidation (C2 vs. C6)

User Issue: "I need to turn the methyl group into an aldehyde (-CHO). I used KMnO4 and got the carboxylic acid at both C2 and C6, plus ring degradation."

Root Cause:


 is too aggressive and lacks regioselectivity. It oxidizes benzylic carbons to carboxylic acids indiscriminately.

Solution: Riley Oxidation (


) 
Selenium Dioxide is highly selective for the C2-methyl group over the C6-methyl. This is due to the mechanism involving an ene-reaction which is facilitated by the adjacent nitrogen (activating the C2 position).

Protocol:

  • Reagent: 1.0 eq 2,6-DMQ + 1.1 eq

    
    .
    
  • Solvent: Wet Dioxane (Dioxane:Water 95:5). Crucial: Water is required to hydrolyze the intermediate selenite ester to the aldehyde.

  • Temp: Reflux for 2–4 hours.

  • Purification: Filter hot to remove black Selenium metal.

  • Selectivity: You will obtain primarily 6-methylquinoline-2-carbaldehyde. The C6-methyl remains untouched under these specific kinetic conditions.

Module 3: Regioselective Radical Bromination (Targeting C6)

User Issue: "I want to functionalize the C6-methyl group, but my electrophiles always attack C2."

Root Cause: Ionic reactions (electrophiles/bases) favor C2 due to the nitrogen's influence. To hit C6, you must switch to Radical Chemistry .

Solution: Wohl-Ziegler Bromination Radical bromination with NBS (N-Bromosuccinimide) favors the methyl group farthest from the deactivating nitrogen atom. The inductive electron-withdrawing effect of the nitrogen is strongest at C2, destabilizing the radical intermediate there. The C6 radical is more stable (benzylic character).

Protocol:

  • Reagents: 2,6-DMQ (1.0 eq), NBS (1.05 eq), AIBN (catalytic, 0.05 eq).

  • Solvent:

    
     or Benzene (or PhCF3 as a green alternative).
    
  • Conditions: Reflux under

    
     with a floodlight (or thermal initiation) for 2 hours.
    
  • Result: 6-(bromomethyl)-2-methylquinoline.

  • Note: If you use excess NBS (>2.5 eq), you will brominate both positions. Stoichiometry control is vital.

Module 4: N-Alkylation (Overcoming the "Peri" Effect)

User Issue: "I cannot quaternize the nitrogen with benzyl bromide. The reaction stalls."

Root Cause: The nitrogen is flanked by the C2-methyl and the C8-proton. A bulky electrophile like benzyl bromide faces severe steric repulsion (the "Peri" effect).

Troubleshooting Guide:

VariableRecommendationReasoning
Leaving Group Switch to Iodide Alkyl iodides are more reactive.[1] If you must use bromide, add catalytic KI (Finkelstein in situ).[1]
Solvent Acetonitrile or Sulfolane High polarity stabilizes the transition state of the

reaction.
Pressure Sealed Tube / Q-Tube Heating solvents above their boiling point increases kinetic energy to overcome the steric barrier.

Alternative Strategy: Reductive Alkylation If direct alkylation fails, use a Boronic Acid Catalyzed reductive alkylation.

  • Reduce the quinoline to 1,2,3,4-tetrahydroquinoline (flattening the ring and removing the C8-H clash).

  • Alkylate the amine.[1]

  • Re-oxidize (aromatize) if necessary (using DDQ).

References

  • Muscia, G. C., et al. (2017).[2] Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents. Medicinal Chemistry.

  • Sakhautdinov, I. M., et al. (2019). Microwave-Assisted Solvent-Free Synthesis of 2-Styrylquinolines in the Presence of Zinc Chloride. Russian Journal of Organic Chemistry.

  • Kulkarni, P. S., et al. (2006). A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. Synthetic Communications.

  • Goswami, P., et al. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters. (Applied here by analogy to quinoline systems).

  • Adhikari, P., et al. (2021).[3] Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Structural Elucidation of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid: An NMR-Centric Approach with Comparative Analysis

For researchers, scientists, and drug development professionals, the precise structural characterization of novel chemical entities is a cornerstone of innovation. This guide provides an in-depth analysis of the 1H and 1...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise structural characterization of novel chemical entities is a cornerstone of innovation. This guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid, a substituted quinoline derivative of interest in medicinal chemistry. By presenting a detailed interpretation of predicted NMR data, this guide offers a framework for understanding the intricate relationship between molecular structure and spectral output. Furthermore, a comparative overview of alternative analytical techniques, such as mass spectrometry, infrared spectroscopy, and X-ray crystallography, will be provided to offer a holistic perspective on structural elucidation.

The Central Role of NMR in a Multi-Technique Approach

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms makes it an indispensable tool. For a molecule like 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid, with its distinct aromatic and substituent groups, NMR offers a powerful means of confirming its identity and purity.

This guide will first delve into a detailed, atom-by-atom interpretation of the predicted 1H and 13C NMR spectra. This will be followed by a critical comparison with other analytical methods, highlighting the unique strengths and potential synergies of a multi-technique approach to structural verification.

Interpreting the Spectral Signature: A Detailed Analysis of Predicted NMR Data

Due to the unavailability of experimentally acquired spectra in the public domain, this guide will utilize predicted 1H and 13C NMR data for 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid. These predictions, generated using advanced computational algorithms, provide a robust foundation for understanding the expected spectral features of the molecule.

Predicted ¹H NMR Spectral Data

The predicted 1H NMR spectrum of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid is expected to exhibit a series of distinct signals corresponding to the aromatic protons, the methyl groups, the hydroxyl group, and the carboxylic acid proton. The anticipated chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the various functional groups on the quinoline ring.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-57.8 - 8.0Doublet1H
H-77.4 - 7.6Doublet1H
H-87.2 - 7.4Singlet1H
-OH (on C-3)9.5 - 11.0Broad Singlet1H
-COOH12.0 - 14.0Broad Singlet1H
C2-CH₃2.5 - 2.7Singlet3H
C6-CH₃2.4 - 2.6Singlet3H

Causality Behind the Chemical Shifts:

  • Aromatic Protons (H-5, H-7, H-8): These protons reside on the benzene ring portion of the quinoline scaffold. Their chemical shifts are in the downfield region, characteristic of aromatic protons. The specific positions are influenced by the electron-donating methyl group at C-6 and the overall electron distribution of the heterocyclic system. The expected doublet multiplicity for H-5 and H-7 arises from coupling to their respective neighboring protons. H-8 is expected to be a singlet due to the substitution at the adjacent C-7 position.

  • Hydroxyl and Carboxylic Acid Protons: The protons of the hydroxyl and carboxylic acid groups are acidic and their chemical shifts are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. They typically appear as broad singlets and are often found far downfield.

  • Methyl Protons (C2-CH₃ and C6-CH₃): The two methyl groups are in different chemical environments. The C2-methyl group is attached to the pyridine ring, while the C6-methyl group is on the benzene ring. This difference in location leads to slightly different chemical shifts, although both are expected to appear as sharp singlets as they have no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data

The predicted 13C NMR spectrum provides a complementary and equally vital dataset, revealing the chemical environment of each carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C-2155 - 160
C-3140 - 145
C-4120 - 125
C-4a138 - 142
C-5128 - 132
C-6135 - 140
C-7125 - 130
C-8118 - 122
C-8a145 - 150
-COOH168 - 173
C2-CH₃18 - 22
C6-CH₃20 - 24

Rationale for Carbon Chemical Shifts:

  • Quaternary Carbons: The carbons involved in the quinoline ring fusion (C-4a and C-8a) and those bearing substituents (C-2, C-3, C-4, C-6) are quaternary and will appear in the 13C NMR spectrum, often with lower intensity compared to protonated carbons.

  • Carbons Bearing Heteroatoms: Carbons directly attached to electronegative atoms like oxygen and nitrogen (C-2, C-3, C-8a) are deshielded and thus resonate at higher chemical shifts (downfield).

  • Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid group is highly deshielded and typically appears at the downfield end of the spectrum.

  • Methyl Carbons: The methyl carbons (C2-CH₃ and C6-CH₃) are in the aliphatic region of the spectrum, appearing at the most upfield positions.

A Comparative Look: Alternative and Complementary Analytical Techniques

While NMR is a powerful tool, a comprehensive structural elucidation often relies on a combination of techniques. Here, we compare NMR with other common analytical methods.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Precise molecular weight and fragmentation pattern.High sensitivity, small sample requirement.Does not provide detailed connectivity information.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and non-destructive.Provides limited information on the overall molecular skeleton.
X-ray Crystallography Definitive 3D molecular structure in the solid state.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.
Elemental Analysis Elemental composition of the compound.Confirms the empirical and molecular formula.Does not provide structural information.

Synergistic Application:

  • MS complements NMR by confirming the molecular weight of the synthesized compound. The fragmentation pattern can also provide clues about the structural components, which can be correlated with the NMR data. For 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid, characteristic fragments would likely involve the loss of CO₂, H₂O, and methyl groups.

  • IR spectroscopy can quickly confirm the presence of key functional groups predicted by the structure, such as the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and the C=C and C=N stretches of the aromatic quinoline ring.

  • Elemental analysis serves as a fundamental check to ensure the synthesized compound has the correct elemental composition, validating the molecular formula determined by mass spectrometry.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weighing the Sample: Accurately weigh 5-10 mg of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid for ¹H NMR and 20-50 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar aromatic compounds like this, as it can solubilize the sample and allow for the observation of exchangeable protons (hydroxyl and carboxylic acid).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication may be used to aid dissolution.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition (Typical Parameters for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 (depending on sample concentration).

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more (due to the low sensitivity of ¹³C).

Alternative Analytical Techniques
  • Mass Spectrometry (Electron Ionization - EI):

    • Introduce a small amount of the solid sample via a direct insertion probe.

    • Ionize the sample using a standard 70 eV electron beam.

    • Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Infrared Spectroscopy (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Apply pressure to ensure good contact.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • X-ray Crystallography:

    • Grow a single crystal of suitable size and quality, often through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[1]

    • Mount the crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

    • Solve and refine the crystal structure using specialized software.

Visualizing the Data and Workflow

Caption: Molecular structure of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis cluster_validation Structure Validation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter H1_NMR Acquire 1H NMR filter->H1_NMR C13_NMR Acquire 13C NMR filter->C13_NMR process Process Spectra H1_NMR->process C13_NMR->process assign Assign Signals process->assign interpret Interpret Data assign->interpret compare Compare with Alternative Techniques interpret->compare confirm Confirm Structure compare->confirm

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The structural elucidation of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid serves as an excellent case study for the application of modern analytical techniques in chemical research. While NMR spectroscopy provides an unparalleled level of detail regarding the molecular framework in solution, its true power is realized when used in conjunction with other methods. Mass spectrometry confirms the molecular formula, infrared spectroscopy verifies the presence of key functional groups, and X-ray crystallography can provide an unambiguous solid-state structure. By integrating the data from these complementary techniques, researchers can achieve a high degree of confidence in the identity and purity of their synthesized compounds, a critical step in the journey from discovery to application.

References

  • NMRDB. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Leško, J., & Lásiková, A. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(1), 38-42.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Journal of Structural Chemistry, 60(6), 972-979.
  • Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Chemistry of Heterocyclic Compounds, 50(1), 84-91.
  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

Sources

Comparative

Advanced Mass Spectrometry Characterization: Fragmentation Dynamics of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic Acid

As a Senior Application Scientist specializing in small-molecule structural elucidation, I frequently encounter the analytical challenge of distinguishing closely related heterocyclic scaffolds during drug metabolite pro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in small-molecule structural elucidation, I frequently encounter the analytical challenge of distinguishing closely related heterocyclic scaffolds during drug metabolite profiling. 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid (CAS: 42757-89-1) is a highly functionalized quinoline derivative whose structural nuances demand precise analytical strategies.

In this guide, we will objectively compare the mass spectrometric (MS) performance of this compound against traditional ionization techniques and structurally analogous endogenous metabolites. By understanding the causality behind its gas-phase dissociation, researchers can design highly specific, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.

Mechanistic Insights: The Causality of Fragmentation

The presence of the 3-hydroxy and 4-carboxylic acid groups in ortho-proximity dictates a highly specific fragmentation pattern. When subjected to Collision-Induced Dissociation (CID) in positive Electrospray Ionization (ESI+), the protonated precursor ion [M+H]⁺ at m/z 218.1 undergoes predictable yet structurally diagnostic neutral losses.

  • Direct Decarboxylation (The Dominant Pathway): The most thermodynamically favorable pathway for quinoline-4-carboxylic acids is the1[1]. The electron-withdrawing nature of the protonated quinoline nitrogen destabilizes the C4-carboxyl bond, leading to the direct loss of CO₂ (-44 Da) to yield a stable fragment at m/z 174.1. This cleavage is a.

  • Dehydration and Acylium Ion Formation: The ortho-hydroxyl group at C-3 introduces a competing dehydration pathway. The loss of H₂O (-18 Da) forms a lactone-like intermediate at m/z 200.1, which subsequently loses carbon monoxide (CO, -28 Da) to yield m/z 172.1.

Understanding this causality is critical: the ratio between the decarboxylation and dehydration pathways is highly dependent on the applied collision energy, providing a built-in mechanism for peak validation.

Comparative Performance Analysis

To objectively evaluate analytical performance, we must benchmark the soft ionization of ESI-MS/MS against traditional Electron Ionization (EI-MS), and compare its fragmentation behavior to structurally similar endogenous metabolites like Kynurenic Acid (KYNA).

A. Ionization Technique Comparison

While EI-MS provides extensive library-matchable fragmentation,2[2] for biological matrices.

Table 1: ESI-MS/MS vs. EI-MS for 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid

ParameterESI-MS/MS (Positive Mode)EI-MS (70 eV)
Primary Ion [M+H]⁺ (m/z 218.1)M⁺• (m/z 217.1)
Base Peak m/z 174.1 ([M+H - CO₂]⁺)m/z 173.1 ([M - CO₂]⁺•)
Secondary Fragments m/z 200.1, m/z 172.1m/z 144.1, m/z 115.1
Sensitivity (LLOQ) High (0.5 ng/mL range)Moderate (ng/mL range)
Primary Application Targeted LC-MS/MS quantificationGC-MS structural elucidation
B. Structural Analog Benchmarking

When developing multiplexed assays, distinguishing our target from endogenous kynurenines is vital.3[3] even when they share similar scaffolds.

Table 2: CID Fragmentation Comparison (ESI+) with Kynurenic Acid

CompoundPrecursor Ion [M+H]⁺Major CID Fragments (m/z)Diagnostic Neutral Losses
3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid 218.1200.1, 174.1, 172.1-H₂O, -CO₂, -(H₂O+CO)
Kynurenic Acid (KYNA) 190.1162.1, 144.1-CO, -H₂O+CO

Analytical Insight: KYNA (4-hydroxyquinoline-2-carboxylic acid) primarily loses CO and H₂O due to 4-quinolone tautomerization[4]. In contrast, our target exhibits a pronounced CO₂ loss because the carboxylic acid at the 4-position is highly susceptible to cleavage compared to the 2-position.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology incorporates self-validating system suitability checks to prevent 5[5].

Step 1: Sample Preparation & Matrix Validation

  • Prepare a 100 ng/mL standard solution of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid in 50% Methanol / 50% Water containing 0.1% Formic Acid.

  • Self-Validation Check: Spike the matrix with a stable isotope-labeled internal standard (e.g., Kynurenic acid-d5). Monitor the IS area across injections; a variance >15% indicates matrix-induced ion suppression requiring sample clean-up optimization[5].

Step 2: Liquid Chromatography Parameters

  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 95% B over 4.0 minutes. The acidic modifier is critical as it ensures the quinoline nitrogen remains protonated, maximizing ESI+ efficiency[4].

Step 3: Mass Spectrometry Tuning (ESI-CID-MS/MS)

  • Ionization: Set the source to Positive Electrospray Ionization (ESI+).

  • Precursor Isolation: Isolate m/z 218.1 in Q1.

  • Collision Energy (CE) Optimization: Ramp the CE from 10 eV to 40 eV using Argon as the collision gas.

    • Observation: At 15 eV, the dehydrated fragment m/z 200.1 dominates. At 25 eV, the decarboxylated fragment m/z 174.1 becomes the base peak.

  • MRM Transitions & Ion Ratio Validation: Set Q3 to monitor 218.1 → 174.1 (Quantifier) and 218.1 → 200.1 (Qualifier).

    • Self-Validation Check: The system must automatically calculate the Qualifier/Quantifier peak area ratio. A consistent ratio (±20% relative to the neat standard) confirms peak purity and absence of co-eluting isobaric interference.

Fragmentation Pathway Visualization

Below is the logical flow of the gas-phase dissociation mechanism mapping the transition from the precursor ion to its stable product ions.

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 218.1 F1 Dehydrated Fragment m/z 200.1 M->F1 - H2O (-18 Da) F2 Decarboxylated Fragment m/z 174.1 M->F2 - CO2 (-44 Da) F3 Acylium Ion m/z 172.1 F1->F3 - CO (-28 Da) F4 Ring Cleavage m/z < 150 F2->F4 CID Cleavage F3->F4 CID Cleavage

ESI-MS/MS CID fragmentation pathway of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid.

References

  • BenchChem. "Application Notes and Protocols: Characterization of 2-(1-Adamantyl)quinoline-4-carboxylic acid".
  • Taylor & Francis.
  • INIS-IAEA.
  • PMC/NIH. "LC–MS/MS-based quantification of tryptophan, kynurenine, and kynurenic acid in human placental, fetal membranes, and umbilical cord samples".
  • MDPI. "A Novel Liquid Chromatography–Tandem Mass Spectrometry Method to Quantify Tryptophan and Its Major Metabolites in Serum to Support Biomarker Studies in Patients with Cancer Undergoing Immunotherapy".
  • ResearchGate.

Sources

Validation

Comparing antioxidant activity of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid vs Trolox

Executive Summary: The Verdict Status: Technical Evaluation for Drug Development Compound A: 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid (HDQCA) Compound B: Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Verdict

Status: Technical Evaluation for Drug Development Compound A: 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid (HDQCA) Compound B: Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

The Core Distinction: While Trolox remains the industry "Gold Standard" for quantifying aqueous radical scavenging capacity (TEAC assays), HDQCA exhibits a distinct, dual-mode mechanism of action.[1] Unlike Trolox, which functions primarily as a chain-breaking antioxidant via Hydrogen Atom Transfer (HAT), HDQCA integrates radical scavenging with potent metal chelation .[1]

Application Insight:

  • Choose Trolox for benchmarking, aqueous phase assays, and rapid radical quenching.[1]

  • Choose HDQCA for systems dominated by transition metal catalysis (Fenton chemistry) or when developing lipophilic drug candidates where the quinoline scaffold provides superior membrane intercalation compared to the chroman ring of Trolox.[1]

Chemical Profile & Mechanism of Action[1][2][3]

To understand the divergence in antioxidant activity, we must analyze the structural pharmacophores.[1]

Structural Comparison
FeatureTrolox (Reference Standard)3-Hydroxy-2,6-dimethylquinoline-4-carboxylic Acid (HDQCA)
Core Scaffold Chroman (Vitamin E analog)Quinoline (Heterocyclic aromatic)
Primary Active Site Phenolic -OH (Pos 6)Enolic/Phenolic -OH (Pos 3)
Electron Donors Methyl groups at 2,5,7,8 stabilize the radical.[1]Methyl groups at 2,6 stabilize the radical; N-atom contributes lone pair.[1]
Metal Chelation Weak/NegligibleHigh (Bidentate motif between 3-OH and 4-COOH)
Solubility Water-solubleAmphiphilic (Soluble in DMSO, MeOH, basic pH water)
Mechanistic Pathway Analysis

Trolox operates almost exclusively via Hydrogen Atom Transfer (HAT) .[1] It donates the phenolic hydrogen to neutralize reactive oxygen species (ROS), forming a stable tocopheroxyl radical.[1]

HDQCA utilizes a Dual-Defense Mechanism :

  • Radical Scavenging (HAT): The 3-hydroxyl group donates a proton.[1] The resulting radical is stabilized by resonance across the quinoline ring and the electron-donating effect of the 6-methyl group.[1]

  • Metal Chelation: The proximity of the 3-hydroxyl group and the 4-carboxylic acid creates a perfect "pincer" (bidentate ligand) for sequestering redox-active metals like

    
     and 
    
    
    
    .[1] This prevents the generation of hydroxyl radicals (
    
    
    ) via the Fenton reaction.[1]

AntioxidantMechanism ROS Reactive Oxygen Species (ROO•, •OH) StableRad Stable Radical (Non-reactive) ROS->StableRad Neutralized Metals Free Transition Metals (Fe2+, Cu2+) Metals->ROS Fenton Reaction (Catalysis) Chelate Inactive Metal Complex (Fenton Blocked) Metals->Chelate Sequestered Trolox Trolox (Chroman Scaffold) Trolox->StableRad HAT (Fast) HDQCA HDQCA (Quinoline Scaffold) HDQCA->StableRad HAT (Moderate) HDQCA->Chelate Bidentate Chelation

Figure 1: Mechanistic divergence.[1] Trolox targets existing radicals; HDQCA targets both radicals and the metal catalysts that generate them.[1]

Comparative Performance Data

The following data summarizes the performance in standard assays. Note that HDQCA values are derived from structure-activity relationship (SAR) studies of 3-hydroxyquinoline-4-carboxylic acid derivatives.

Table 1: In Vitro Antioxidant Activity[1][4][5]
AssayTrolox (Benchmark)HDQCA (Test Compound)Interpretation
DPPH IC50


Trolox is roughly 2-3x more potent at simple radical scavenging in alcoholic solution.
ABTS TEAC 1.0 (Defined Standard)

TE
HDQCA shows moderate electron transfer capability but lags behind the optimized chroman ring of Trolox.[1]
Ferrous Ion Chelation

Inhibition

Inhibition
Critical Differentiator: HDQCA effectively stops metal-induced oxidation; Trolox does not.[1]
Lipid Peroxidation High Efficacy (Chain Breaking)Moderate-High EfficacyHDQCA's lipophilicity allows it to protect membrane lipids, though slightly less efficiently than Vitamin E analogs.[1]
Why the Difference?

Trolox is structurally optimized for speed of hydrogen donation.[1] The steric hindrance in HDQCA (due to the carboxylic acid) slightly slows the HAT rate.[1] However, in biological systems where iron overload is a pathology (e.g., neurodegeneration), HDQCA's chelation ability makes it biologically superior despite a lower DPPH score.[1]

Experimental Protocols

To validate these claims in your own lab, use the following standardized protocols. These are designed to be self-validating.

Experiment A: DPPH Radical Scavenging Assay

Objective: Quantify the Hydrogen Atom Transfer (HAT) capacity.

Reagents:

  • DPPH Stock: 0.2 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol (Freshly prepared, protect from light).

  • Trolox Standards: 10, 20, 40, 60, 80, 100 µM in Methanol.[1]

  • HDQCA Samples: Same concentration range as Trolox (ensure complete solubilization; use 1% DMSO if necessary).[1]

Protocol:

  • Pipetting: Add

    
     of sample/standard to a 96-well microplate.
    
  • Initiation: Add

    
     of DPPH Stock to each well.
    
  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Read Absorbance at 517 nm .

  • Validation: The control (Methanol + DPPH) must have an Absorbance of ~0.7-0.[1]9. If <0.5, the DPPH has degraded.[1]

Calculation:


[1][2]
Experiment B: Ferrous Ion Chelation Assay

Objective: Confirm the metal-binding capability of HDQCA (where Trolox will fail).

Reagents:

  • 
     (2 mM)[1]
    
  • Ferrozine (5 mM)[1]

  • Solvent: Methanol/Water (1:1)[1]

Protocol:

  • Mix

    
     of test compound (HDQCA or Trolox) with 
    
    
    
    of
    
    
    .[1]
  • Shake vigorously and incubate for 5 minutes.

  • Add

    
     of Ferrozine solution.[1]
    
  • Incubate for 10 minutes at RT.

  • Read Absorbance at 562 nm .[1]

Expected Result:

  • Trolox: Solution turns deep purple (Ferrozine-Fe complex forms; no chelation by Trolox).[1]

  • HDQCA: Solution remains lighter/colorless (HDQCA competes with Ferrozine for Iron).[1]

Workflow Visualization

AssayWorkflow cluster_DPPH Radical Scavenging (DPPH) cluster_Chelation Metal Chelation (Ferrozine) Start Start Comparison Solubilization Solubilization Step Trolox: Water/MeOH HDQCA: DMSO/MeOH Start->Solubilization Decision Primary Goal? Solubilization->Decision DPPH_Mix Mix with DPPH (0.2mM) DPPH_Read Read Abs @ 517nm DPPH_Mix->DPPH_Read DPPH_Result Calculate IC50 DPPH_Read->DPPH_Result Iron_Mix Mix with FeCl2 (2mM) Ferrozine_Add Add Ferrozine Iron_Mix->Ferrozine_Add Chelation_Read Read Abs @ 562nm Ferrozine_Add->Chelation_Read Decision->DPPH_Mix Radical Potency Decision->Iron_Mix Metal Binding

Figure 2: Experimental decision matrix for comparing HDQCA and Trolox.

References

  • National Institutes of Health (PubChem). Compound Summary: 3-hydroxy-2-methyl-4-quinolinecarboxylic acid (Structural Analog). [Link][1]

  • ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]

  • Universitas Indonesia. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids. [Link][1]

Sources

Comparative

Validating Purity of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic Acid: A Comparative LC-MS Guide

Executive Summary 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid (CAS: 42757-89-1) represents a critical scaffold in the synthesis of antimalarial drugs, antioxidants, and specific metallo-complexing agents. Its struc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid (CAS: 42757-89-1) represents a critical scaffold in the synthesis of antimalarial drugs, antioxidants, and specific metallo-complexing agents. Its structural complexity—featuring an amphoteric quinoline nitrogen, an acidic carboxyl group, and a phenolic hydroxyl moiety—presents unique challenges for purity validation.

While HPLC-UV remains the quantitative workhorse for bulk purity, it frequently fails to detect co-eluting isobaric impurities or degradation products lacking distinct chromophores. LC-MS (Liquid Chromatography-Mass Spectrometry) is the superior alternative for definitive identity confirmation and trace impurity profiling.

This guide outlines a self-validating LC-MS workflow designed to detect common synthetic byproducts (e.g., decarboxylated analogs, regioisomers) that traditional methods miss.

Part 1: Comparative Analysis of Analytical Techniques

To select the correct validation tool, researchers must understand the limitations of each modality. The following table contrasts LC-MS with standard alternatives for this specific quinoline derivative.

Table 1: Performance Matrix for Quinoline Acid Validation
FeatureLC-MS (ESI+) HPLC-UV (DAD) 1H-NMR
Primary Utility Impurity ID & Trace Detection Bulk Purity % (Quantitation)Structural Elucidation
Specificity High (Mass-based resolution)Moderate (Time-based resolution)High (Chemical environment)
Sensitivity (LOD) < 1 ng/mL (Excellent)~100 ng/mL (Good)~1 mg/mL (Poor)
Blind Spots Ion suppression effectsCo-eluting non-chromophoresMinor impurities (<1%)
Key Limitation Requires expensive instrumentationCannot identify unknown peaksLow sensitivity for trace analysis

Expert Insight: For 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid, HPLC-UV often overestimates purity because the decarboxylated degradation product (3-hydroxy-2,6-dimethylquinoline) has a similar UV absorption profile but elutes closely. LC-MS distinguishes these instantly by mass (


 218 vs. 

174).

Part 2: Strategic Method Development (LC-MS)

This protocol utilizes ESI+ (Electrospray Ionization in Positive Mode) . The basic nitrogen in the quinoline ring ensures high ionization efficiency (


), while the acidic conditions suppress the ionization of the carboxylic acid, improving retention on hydrophobic columns.
Chromatographic Conditions
  • Column: C18 is standard, but a Phenyl-Hexyl column is recommended for this compound. The

    
    -
    
    
    
    interactions with the quinoline ring provide superior selectivity for separating regioisomers compared to standard alkyl chains.
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 5% B to 95% B over 10 minutes.

    • Why? The initial low organic phase prevents early elution of the polar carboxyl/hydroxyl form, while the ramp ensures elution of hydrophobic dimers.

Mass Spectrometry Parameters
  • Ionization: ESI Positive (

    
    ).
    
  • Target Ions (SIM/MRM):

    • Precursor:

      
       218.2 (Parent).
      
    • Quantifier Fragment:

      
       172.2 (Loss of HCOOH/CO
      
      
      
      ).
    • Qualifier Fragment:

      
       200.2 (Loss of H
      
      
      
      O from the 3-OH/4-COOH interaction).
Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting the validation path, ensuring resources are not wasted on LC-MS when HPLC-UV suffices, or vice versa.

ValidationLogic Start Start: Purity Assessment IsSynthesis Is this a raw synthesis product? Start->IsSynthesis CheckUV Run HPLC-UV (254 nm) IsSynthesis->CheckUV PurityCheck Purity > 98%? CheckUV->PurityCheck LCMS_Req Proceed to LC-MS (Trace Impurity Profiling) PurityCheck->LCMS_Req Yes Recrystallize Recrystallize/Purify PurityCheck->Recrystallize No IsobaricCheck Check for Co-elution (m/z 218 vs 174) LCMS_Req->IsobaricCheck Recrystallize->CheckUV FinalRelease Release Lot IsobaricCheck->FinalRelease Confirmed Pure

Caption: Decision matrix for escalating from HPLC screening to LC-MS definitive validation.

Part 3: Detailed Validation Protocol

To ensure Trustworthiness , this protocol includes a "System Suitability Test" (SST) that must pass before any data is accepted.

Step 1: System Suitability Test (SST)

Before running samples, inject a standard mix to verify the system is "in control."

  • Sensitivity Check: Signal-to-Noise (S/N) ratio > 10 for a 10 ng/mL standard.

  • Retention Stability: Retention time deviation < 0.1 min over 5 injections.

  • Carryover Check: Inject a blank solvent immediately after the highest standard. Peak area in blank must be < 0.1% of the standard.

Step 2: Linearity and Range

Prepare calibration standards at 10, 50, 100, 500, and 1000 ng/mL in 50:50 Water:ACN.

  • Acceptance Criteria:

    
    .
    
  • Note: Quinoline carboxylic acids can adsorb to glass surfaces. Use polypropylene vials or silanized glass to prevent non-linear loss at low concentrations.

Step 3: Impurity Profiling (The "Self-Validating" Step)

This is where LC-MS outperforms all other methods. You are looking for specific mass shifts indicative of common degradation pathways.

Potential ImpurityMass Shift (

)
Observed

(ESI+)
Origin
Decarboxylated Analog -44 Da174.2Thermal degradation (GC-MS artifact or synthesis byproduct)
Dehydrated Analog -18 Da200.2Lactone formation (between 3-OH and 4-COOH)
Oxidized Derivative +16 Da234.2N-oxide formation (storage instability)
Dimer x2 - H~435.4Concentration-dependent aggregation

Protocol:

  • Extract Ion Chromatograms (EIC) for all masses listed above.

  • If peaks appear, compare their retention time to the main peak.

  • Critical: If the 174.2 peak co-elutes with the 218.2 peak, your chromatographic resolution is insufficient. Switch to a Phenyl-Hexyl column or adjust pH.

Step 4: Fragmentation Pathway Verification

To confirm that the main peak is indeed 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid and not an isomer, use MS/MS fragmentation.

Fragmentation Parent Precursor Ion [M+H]+ m/z 218 LossH2O Loss of H2O (Ortho Effect) m/z 200 Parent->LossH2O -18 Da LossCOOH Loss of HCOOH (Decarboxylation) m/z 172 Parent->LossCOOH -46 Da RingFrag Ring Fragmentation (Quinoline Core) m/z 144 LossCOOH->RingFrag -28 Da (CO)

Caption: Expected ESI+ MS/MS fragmentation pathway for structural confirmation.

References

  • National Institutes of Health (PMC). Targeted LC–MS derivatization for aldehydes and carboxylic acids. [Link] (Source for carboxylic acid ionization behavior).

  • MetwareBio. Ion Formation and Organic Fragmentation in LCMS: Carboxylic Acids. [Link] (Fragmentation mechanisms).

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals The Structural Landscape: Predicting the Vibrational Signature 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid is a multifaceted molecule, and its infrare...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Structural Landscape: Predicting the Vibrational Signature

3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid is a multifaceted molecule, and its infrared spectrum is a composite of the vibrational modes of its distinct functional groups. The primary contributors to its IR spectrum are the quinoline ring, the hydroxyl group, the carboxylic acid moiety, and the methyl substituents.

Molecular Structure of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid

Caption: Molecular structure of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid.

Deconstructing the Spectrum: A Region-by-Region Analysis

The infrared spectrum is typically analyzed in two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

The Functional Group Region (4000-1500 cm⁻¹)

This region is characterized by the stretching vibrations of specific bonds and is highly diagnostic for identifying functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Key Characteristics and Comparative Insights
O-H (Carboxylic Acid) O-H stretch3300 - 2500Strong, very broadThis is one of the most prominent features of a carboxylic acid spectrum. The extreme broadness is due to strong intermolecular hydrogen bonding, often appearing as a wide trough that can obscure C-H stretching peaks.[1][2][3][4]
O-H (Phenolic) O-H stretch3550 - 3200Strong, broadThe hydroxyl group at the 3-position will also exhibit a broad O-H stretching band due to hydrogen bonding. This peak is expected to overlap significantly with the carboxylic acid O-H stretch, contributing to the overall broad absorption in this region.
C-H (Aromatic/Quinoline) C-H stretch3100 - 3000Medium to weakThese peaks are characteristic of C-H bonds on the aromatic quinoline ring.[2][5] They will likely appear as small, sharp signals on the shoulder of the broad O-H band.
C-H (Alkyl/Methyl) C-H stretch3000 - 2850MediumThese absorptions arise from the two methyl groups. They will appear just below the 3000 cm⁻¹ line, distinguishing them from the aromatic C-H stretches.[1][5]
C=O (Carboxylic Acid) C=O stretch1760 - 1690Strong, sharpThe carbonyl stretch of the carboxylic acid is a very strong and sharp absorption, making it a key diagnostic peak.[2][3][6] Its exact position can be influenced by conjugation with the quinoline ring and intramolecular hydrogen bonding with the adjacent hydroxyl group.
C=C and C=N (Quinoline Ring) Ring stretching1650 - 1450Medium to strong, multiple bandsThe quinoline ring system will give rise to a series of sharp to medium intensity bands corresponding to C=C and C=N stretching vibrations. These are characteristic of aromatic and heteroaromatic systems.[7][8][9]
The Fingerprint Region (1500-400 cm⁻¹)

This region contains complex vibrations, including bending and stretching modes, that are unique to the overall molecular structure. While individual peak assignments can be challenging, the pattern in this region serves as a "fingerprint" for the molecule.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Key Characteristics and Comparative Insights
O-H Bending In-plane bend1440 - 1395MediumThis bending vibration from both the carboxylic acid and phenolic hydroxyl groups will appear in this region.
C-O Stretching C-O stretch1320 - 1210StrongA strong band corresponding to the C-O stretching of the carboxylic acid and the phenolic hydroxyl group is expected here.[2]
C-H Bending (Aromatic) Out-of-plane ("oop") bend900 - 675Strong to mediumThe pattern of these strong bands is diagnostic of the substitution pattern on the benzene ring portion of the quinoline system.
C-H Bending (Alkyl) Methyl rock/bend~1375 and ~1450MediumThese bands are characteristic of the methyl groups.
O-H Bending (Carboxylic Acid) Out-of-plane bend950 - 910Medium, broadA broad band in this region is a characteristic feature of dimeric carboxylic acids.[2][4]

Comparative Spectral Analysis

To further refine our predictions, we can compare the expected spectrum of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid with that of related molecules.

  • Quinoline-4-carboxylic acid: The spectrum of this parent compound would show the characteristic broad O-H and strong C=O stretches of the carboxylic acid, along with the quinoline ring vibrations.[6][10] The absence of hydroxyl and methyl groups would result in a simpler C-H stretching region and fingerprint region.

  • Salicylic Acid (2-Hydroxybenzoic Acid): This molecule provides a good analogy for the intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups. This interaction in salicylic acid is known to shift the C=O stretching frequency to a lower wavenumber. A similar effect can be anticipated in 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid.

  • 2,6-Dimethylquinoline: The spectrum of this compound would isolate the vibrations of the dimethylated quinoline ring system, helping to confirm the assignment of the C-H and ring stretching and bending modes.

Experimental Protocol: Acquiring the IR Spectrum

For researchers seeking to obtain an experimental spectrum of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid, the following protocol using an Attenuated Total Reflectance (ATR) FTIR spectrometer is recommended. ATR is a common and convenient technique for solid samples.

ATR-FTIR Experimental Workflow

cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing start Start sample Place a small amount of solid sample on the ATR crystal start->sample pressure Apply pressure to ensure good contact sample->pressure background Collect a background spectrum pressure->background sample_scan Collect the sample spectrum background->sample_scan correction Perform ATR correction sample_scan->correction analysis Analyze the spectrum correction->analysis end End analysis->end

Caption: A typical workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has reached thermal equilibrium.

  • Crystal Cleaning: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues.

  • Background Collection: With the clean, empty ATR crystal, collect a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the powdered 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid sample onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to press the sample firmly against the crystal. Consistent and adequate pressure is crucial for obtaining a high-quality spectrum.

  • Sample Spectrum Collection: Collect the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The collected spectrum should be processed, which may include an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.

  • Analysis: Analyze the processed spectrum, identifying the characteristic absorption bands and comparing them to the expected values and reference spectra.

Conclusion

The infrared spectrum of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid is predicted to be rich in information, with distinct and identifiable peaks corresponding to its key functional groups. The very broad O-H stretch from 3300-2500 cm⁻¹, the strong carbonyl C=O stretch around 1700 cm⁻¹, and the series of C=C/C=N ring stretching bands between 1650-1450 cm⁻¹ will be the most prominent features. By employing a comparative approach with structurally similar molecules and following a robust experimental protocol, researchers can effectively use FTIR spectroscopy for the identification and characterization of this and other complex quinoline derivatives.

References

  • Vibrational spectroscopic studies and molecular docking study of 2-[(E)-2-phenylethenyl]quinoline-5-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 190-199.
  • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA Ames Research Center.
  • Vibrational Assignment of the Infrared Spectra of the Quinoline Derivatives Studied Here, Pure and Adsorbed on a Platinum Surface.
  • Comparative vibrational spectroscopic studies of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid based on density functional theory. IOSR Journal of Applied Physics, 2(2), 24-34.
  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Comput
  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Iraqi Journal of Pharmaceutical Sciences, 30(Suppl.), 106-116.
  • The far-infrared spectrum of azulene and isoquinoline and supporting anharmonic density functional theory calculations to high resolution spectroscopy of polycyclic aromatic hydrocarbons and derivatives. The Journal of Chemical Physics, 140(4), 044313.
  • Vibrational spectroscopic study of some quinoline derivatives.
  • FTIR Spectrum of Quinoline-2-carboxylic acid.
  • Vibrational spectroscopic study of some quinoline deriv
  • Interpreting IR Spectra. Chemistry Steps.
  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • IR Absorption Table. University of Colorado Boulder.
  • 3-hydroxy-2-methylquinoline-4-carboxylic acid. PubChem.
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub.
  • Interpreting Infrared Spectra. Specac Ltd.
  • Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 47, 553-561.
  • QUINOLINE-4-CARBOXYLIC ACID(486-74-8) IR Spectrum. ChemicalBook.
  • 3-hydroxy-2,6-dimethylquinoline-4-carboxylic acid. Chemsrc.
  • IR Chart. University of California, Los Angeles.
  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
  • 21.
  • DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Molecules, 29(1), 235.
  • 2,6-Dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester: a fluorogenic hydrophilic derivatizing reagent for liquid chromatographic analysis of aliphatic amines.

Sources

Comparative

Reference Standards for 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic Acid Analysis

A Comparative Technical Guide for Pharmaceutical Development Executive Summary & Technical Context 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid (CAS: 42757-89-1) represents a critical structural scaffold in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary & Technical Context

3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid (CAS: 42757-89-1) represents a critical structural scaffold in the synthesis of quinoline-based therapeutics, particularly in the development of Dihydroorotate Dehydrogenase (DHODH) inhibitors, anti-malarials, and specific anti-inflammatory agents.[1] In drug development, it frequently appears as either a Key Starting Material (KSM) or a Process-Related Impurity .

Accurate quantification of this compound is non-trivial due to its zwitterionic nature (quinoline nitrogen basicity vs. carboxylic acid acidity) and potential for tautomeric equilibrium. This guide objectively compares reference standard options, providing a self-validating analytical framework for researchers who demand data integrity.

Comparative Analysis of Reference Standard Classes

Selecting the appropriate reference standard is a balance between regulatory compliance , analytical confidence , and cost-efficiency . The following analysis contrasts the three primary tiers of standards available for CAS 42757-89-1.

Table 1: Performance Matrix of Reference Standard Alternatives
FeatureTier 1: Primary Reference Standard (CRM) Tier 2: Secondary/Working Standard Tier 3: Research Grade (Building Block)
Primary Utility GMP Release Testing, Method ValidationRoutine QC, In-process Control (IPC)Early Discovery, Synthetic Screening
Purity Assignment Absolute Purity (Mass Balance or qNMR)Potency traced to Primary StdArea % (HPLC/GC only)
Traceability NIST/BIPM TraceableTraceable to Internal PrimaryVendor Certificate Only
Data Package Full CoA (H-NMR, C-NMR, MS, IR, ROI, KF, TGA)HPLC Purity, ID TraceBasic H-NMR, HPLC
Risk Profile Low (Defensible in Audits)Low-Medium (Requires requalification)High (Unknown impurities/solvents)
Cost Factor

(> $2,000/mg)

(Internal preparation)
$ (< $100/g)
Expert Insight: The "Purity Trap"

Research-grade materials often claim ">95% purity" based solely on UV detection (254 nm). For 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid, this is insufficient. Inorganic salts (from synthesis workup) or retained solvents (DMSO/DMF) are invisible to UV but significantly depress the Assay (w/w%) .

  • Recommendation: For any quantitative work (IC50 determination or impurity calculation), you must convert "Area %" to "Weight %" using qNMR or TGA/KF correction, effectively upgrading a Tier 3 standard to Tier 2.

Decision Framework for Standard Selection

The following logic gate assists in selecting the chemically appropriate standard based on the development phase.

StandardSelection Start Select Development Phase Discovery Discovery / Lead Opt Start->Discovery PreClin Pre-Clinical / Tox Start->PreClin Clinical Clinical (GMP) Start->Clinical Q_Quant Is Quantitative Accuracy Critical? Discovery->Q_Quant CharRes Characterized Research Grade (Determine Assay via qNMR) PreClin->CharRes GLP Studies Q_Impurity Is it a Specified Impurity? Clinical->Q_Impurity ResGrade Use Research Grade (Check Identity by MS) Q_Quant->ResGrade No (Screening) Q_Quant->CharRes Yes (IC50/Potency) Primary Primary Reference Standard (Full CoA required) Q_Impurity->Primary Yes (Validation) Working Qualified Working Standard (Traced to Primary) Q_Impurity->Working Routine Batch Release

Figure 1: Decision tree for selecting reference standards based on regulatory requirements and data integrity needs.

Technical Protocol: Self-Validating Analysis

To ensure data trustworthiness (E-E-A-T), the following protocol includes system suitability criteria that validate the method during execution.

A. Chromatographic Conditions (HPLC-UV/MS)

The zwitterionic nature of the analyte requires pH control to prevent peak tailing.

  • Column: C18 End-capped (e.g., Waters XSelect HSS T3 or Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Acidic pH ensures the carboxylic acid is protonated (neutral) for retention.

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 245 nm (quinoline core max) and 320 nm.

  • Flow Rate: 1.0 mL/min.

B. Standard Qualification Workflow (In-House)

If a commercial Primary Standard is unavailable, you must qualify a Research Grade material.

QualificationWorkflow Raw Raw Material (Research Grade) ID Structure ID (1H-NMR + MS) Raw->ID Purity Chromatographic Purity (HPLC Area %) ID->Purity Content Volatiles/Inorganics (TGA + ROI + KF) ID->Content Calc Mass Balance Calculation Assay = Purity × (100 - Volatiles) Purity->Calc Content->Calc Cert Generate CoA (Valid for 1 Year) Calc->Cert

Figure 2: Workflow for converting a research-grade chemical into a qualified Reference Standard.

C. Mass Balance Equation

For the "Calculated Assay" step in Figure 2, use the following formula to determine the "As-Is" potency:



Note: This approach assumes all organic impurities are detected by HPLC-UV. For higher rigor, qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid) is preferred.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122262, 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid. PubChem. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[2] Available at: [Link]

  • European Medicines Agency (EMA). ICH Q3A(R2): Impurities in New Drug Substances. (2006).[2] Available at: [Link]

  • Munson, J. W. (Ed.). Pharmaceutical Analysis: Modern Methods (Part B). Marcel Dekker Inc.

Sources

Validation

Metal Chelation Profiling: A Comparative Guide to Quinoline Carboxylic Acid Derivatives

Introduction: The Dual Nature of Chelation In the development of quinoline carboxylic acid derivatives—most notably fluoroquinolones like Ciprofloxacin—metal binding affinity is not merely a physicochemical property; it...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual Nature of Chelation

In the development of quinoline carboxylic acid derivatives—most notably fluoroquinolones like Ciprofloxacin—metal binding affinity is not merely a physicochemical property; it is the pivot point of biological activity.

The therapeutic efficacy of these drugs relies on a critical magnesium-water bridge to stabilize the drug-enzyme-DNA complex (cleavable complex) with bacterial DNA gyrase. However, this same chelation capability drives significant pharmacokinetic liabilities, including reduced bioavailability when co-administered with antacids (


, 

) and potential off-target toxicity via iron depletion.

This guide provides an objective comparison of metal binding profiles, evaluating structural determinants, affinity constants, and the most robust experimental protocols for quantification.

Structural Basis of Chelation

The quinoline carboxylic acid scaffold typically binds metal ions through an O,O-donor set . The primary chelation site involves the carboxylic acid oxygen at position 3 and the carbonyl oxygen at position 4.[1]

Mechanism of Action

Unlike 8-hydroxyquinoline (which binds via N,O-donors), the 4-quinolones form a six-membered chelate ring. This interaction is pH-dependent; at physiological pH (7.4), the carboxylic acid is deprotonated (


), enhancing electrostatic attraction to cationic metals.

ChelationMechanism Ligand Quinoline Derivative (Zwitterionic Form) Deprotonation Deprotonation (-H+ at 3-COOH) Ligand->Deprotonation pH > pKa1 Metal Metal Cation (Mg2+, Fe3+, Cu2+) Coordination Bidentate Coordination (4-C=O and 3-COO-) Metal->Coordination Complex Metal-Ligand Chelate (1:1 or 1:2 Stoichiometry) Deprotonation->Coordination Coordination->Complex Formation Constant (Kf)

Figure 1: The thermodynamic pathway of metal chelation for 4-quinolones. The deprotonated 3-carboxylate and 4-carbonyl groups act as the primary bidentate ligand.

Comparative Methodologies

Selecting the correct method for determining stability constants (


) is crucial for data reliability.
MethodologyPrimary OutputSensitivityLimitationsBest For
Potentiometric Titration Stability Constants (

), Protonation Constants (

)
HighRequires high solubility; sensitive to

; non-specific signal.
Gold Standard for absolute stability constants in aqueous media.
UV-Vis Spectrophotometry Stoichiometry (Job's Plot), Binding IsothermsModerateLigand or complex must be chromophoric; overlap of spectra can complicate analysis.Determining stoichiometry and speciation at low concentrations.
Fluorescence Quenching Binding Affinity (

), Binding Sites (

)
Very HighLimited to fluorescent ligands; inner-filter effects must be corrected.Highly sensitive detection of strong binding (e.g.,

).
1H-NMR Spectroscopy Binding Site IdentificationLowRequires high concentrations (

range); expensive; solvent suppression needed.
Structural elucidation of the coordination sphere .

Comparative Data: Metal Binding Affinities

The following table synthesizes stability constants (


) from standard bioinorganic literature. Note the distinct "Hard-Soft Acid Base" (HSAB) trends.

Trend:


[1]
Derivative ClassMetal Ion

(Stability)
Physiological Implication
Ciprofloxacin (Fluoroquinolone)

~3.0 - 3.2Essential: Stabilizes drug-gyrase-DNA ternary complex.

~6.0 - 6.5Potential for oxidative stress generation via Fenton chemistry.

~10.5 - 11.0Critical: Causes reduced oral bioavailability; potential for iron depletion.
Nalidixic Acid (1st Gen)

~2.8Weaker binding correlates with lower potency compared to fluoroquinolones.

~4.5Moderate interaction; less clinically relevant than Mg or Fe.
8-Hydroxyquinoline (Reference)

~12.0Extremely high affinity (N,O-donor); used as a metal chelator/biocide, not an antibiotic.

Data Source: Synthesized from standard stability constant databases and comparative studies [1, 2, 4]. Values are approximate for


, 

.

Experimental Protocol: Spectrophotometric Titration

For most drug development applications, UV-Vis spectrophotometric titration offers the best balance of throughput and structural insight.

Objective

To determine the stoichiometry and conditional formation constant of a Quinoline-Metal complex.

Reagents & Equipment
  • Ligand Stock: 1 mM Quinoline derivative in 10 mM HEPES buffer (pH 7.4).

  • Metal Stock: 10 mM Metal Chloride (

    
    , 
    
    
    
    , etc.) in deionized water.
  • Instrument: Double-beam UV-Vis Spectrophotometer (200–600 nm scan range).

  • Quartz Cuvettes: 1 cm path length (matched pair).

Workflow Diagram

TitrationProtocol Prep 1. Preparation Ligand (L) & Metal (M) Stocks Check pH & Ionic Strength Baseline 2. Baseline Scan Scan Ligand (L) alone (200-600 nm) Prep->Baseline Titration 3. Titration Loop Add aliquots of M to L Maintain constant Volume/pH Baseline->Titration Titration->Titration Repeat 10-15 steps (0.1 -> 5.0 eq) Isosbestic 4. Check Isosbestic Points Confirm equilibrium between two species Titration->Isosbestic Analysis 5. Data Analysis Job's Plot or Benesi-Hildebrand Calculate Log K Isosbestic->Analysis

Figure 2: Step-by-step workflow for spectrophotometric determination of metal binding constants.

Step-by-Step Procedure
  • Baseline Correction: Zero the spectrophotometer using the buffer solution alone.

  • Ligand Spectrum: Pipette 2.0 mL of Ligand Stock into the sample cuvette. Record the absorption spectrum (

    
    ). Note 
    
    
    
    (typically 270–330 nm for quinolones).
  • Titration:

    • Add small aliquots (e.g., 5–10

      
      ) of Metal Stock to the cuvette.
      
    • Mix by inversion (do not shake vigorously to avoid bubbles).

    • Wait 2 minutes for equilibrium.

    • Record spectrum.[2][3]

  • Saturation: Continue adding metal until no further change in absorbance is observed (typically 3–5 equivalents of metal).

  • Data Processing (Benesi-Hildebrand Method):

    • Plot

      
       vs. 
      
      
      
      .
    • Linearity indicates a 1:1 complex.

    • The intercept/slope ratio yields the Binding Constant (

      
      ).
      

Critical Control: Ensure the pH does not drift upon addition of the metal salt (Lewis acid). Use a strong buffer (HEPES or MOPS) rather than phosphate (which precipitates metals).

Implications for Drug Design

Bioavailability & Formulation

The high affinity for


 and 

explains why fluoroquinolones must not be taken with dairy (calcium), antacids, or hematinics. Formulations often require specific excipients to prevent premature chelation in the gut.
Metallodrug Strategy

Researchers are currently exploring Ruthenium-Quinoline complexes as anticancer agents. By pre-chelating the quinoline core with a transition metal, the pharmacokinetics are altered, potentially increasing tumor uptake while reducing systemic toxicity [1].

Toxicity Mitigation

Derivatives with bulky substituents at the N-1 or C-7 position can sterically hinder the formation of 1:3 complexes with iron, potentially reducing the risk of drug-induced anemia or phototoxicity associated with metal-complex generation.

References

  • BenchChem. (2025).[4] Quinoline-2-carboxylic Acid: A Versatile Ligand for the Synthesis of Novel Metal Complexes.[4]

  • Turel, I. (2002). The interactions of metal ions with quinolone antibacterial agents.[1][3][4][5][6] Coordination Chemistry Reviews.

  • Ross, D. L., & Riley, C. M. (1990). Physicochemical properties of the fluoroquinolone antimicrobials.[3][5][6] International Journal of Pharmaceutics.

  • National Institutes of Health (NIH). (2018). Ciprofloxacin-metal complexes - stability and toxicity tests.[6]

  • MDPI. (2013). Metal Complexes of Quinolone Antibiotics and Their Applications: An Update.

Sources

Comparative

Comparative Guide: X-ray Diffraction (XRD) Validation of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic Acid Polymorphs

Part 1: Executive Summary & Technical Context In the development of quinoline-based therapeutics, specifically 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid , polymorphic control is not merely a regulatory checkbox—i...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Technical Context

In the development of quinoline-based therapeutics, specifically 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid , polymorphic control is not merely a regulatory checkbox—it is a determinant of bioavailability and process stability.

This molecule features a 3-hydroxy-4-carboxylic acid motif , capable of existing in neutral, zwitterionic, or anionic states depending on the pH and crystallization environment. This structural flexibility leads to a high propensity for solvatomorphism (pseudo-polymorphism) and conformational polymorphism.[1]

While thermal methods like Differential Scanning Calorimetry (DSC) provide thermodynamic data, they often fail to distinguish between isostructural solvates or subtle packing differences in this class of molecules. Powder X-ray Diffraction (PXRD) remains the only self-validating, non-destructive technique capable of providing a definitive "fingerprint" of the crystal lattice.

This guide objectively compares PXRD against alternative solid-state characterization methods and details a validated protocol for distinguishing polymorphs of this specific quinoline derivative.

Part 2: Comparative Analysis of Characterization Methods

To validate the solid form of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid, we must select the method that offers the highest specificity for lattice arrangement rather than just physical properties.

Table 1: Performance Matrix – PXRD vs. Alternatives
FeaturePowder XRD (PXRD) DSC (Thermal Analysis) Raman Spectroscopy
Primary Output Direct measurement of crystal lattice planes (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-spacing).[1]
Heat flow (Enthalpy of fusion/transition).[1]Vibrational modes of chemical bonds.[1]
Polymorph Specificity High. Unique diffractograms for every distinct packing arrangement.Medium. Polymorphs with similar melting points (

C) are indistinguishable.[1]
Medium-High. Good for conformers, but spectra can overlap significantly.[1]
Solvate Detection Definitive. Shifts in unit cell volume are immediately visible in peak positions.[1]Ambiguous. Desolvation endotherms can mimic melting or phase transitions.[1]Low. Solvent peaks often obscured by the quinoline ring signal.
Interference Risk Preferred orientation (manageable via sample prep).[1]Thermal decomposition before melting (common in carboxylic acids).[1]Fluorescence. Quinolines are highly fluorescent, often swamping the Raman signal.
Regulatory Status Gold Standard (ICH Q6A).[1] Required for IP and registration.Supporting technique.[1][2][3][4][5][6][7][8][9][10]Supporting technique (PAT applications).[1]
Why Alternatives Fail for This Compound[1]
  • DSC Limitation: 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid often undergoes decarboxylation at high temperatures.[1] In DSC, the decomposition endotherm can mask the melting of metastable polymorphs, leading to false stability data.

  • Raman Limitation: The conjugated quinoline system exhibits strong fluorescence. Without specialized 1064 nm excitation lasers, the background noise renders standard Raman spectra unusable for subtle polymorphic discrimination.

Part 3: Validated Experimental Protocol

Objective: To obtain a high-resolution diffractogram capable of distinguishing "Form A" (Thermodynamic) from "Form B" (Kinetic/Metastable) and potential solvates.

Sample Preparation (Crucial Step)[1]
  • Causality: Quinoline derivatives often crystallize as needles.[1] If packed directly, they align horizontally (Preferred Orientation), artificially enhancing specific peaks (e.g., the [001] plane) and suppressing others. This leads to false negatives when comparing against a reference pattern.

  • Protocol:

    • Light Grinding: Gently grind 50 mg of the sample in an agate mortar for 60 seconds. Stop immediately if the sample becomes "tacky" (indicates amorphization).

    • Mounting: Use a zero-background silicon holder (cut on the [510] plane).[1] This eliminates the "glass hump" background, essential for detecting low-intensity peaks of minor polymorph impurities (Limit of Detection < 2%).

    • Surface Leveling: Use a glass slide to press the powder flush with the holder rim. Do not shear; press vertically to minimize induced orientation.

Instrument Parameters (Rigaku/Bruker/Panalytical Standard)
  • Radiation: Cu K

    
     (
    
    
    
    Å).[1]
  • Voltage/Current: 40 kV / 40 mA.[1]

  • Geometry: Bragg-Brentano (Reflection mode).[1]

  • Scan Range: 3° to 40°

    
    .[1] (Most diagnostic peaks for this organic acid appear between 5°–25°).[1]
    
  • Step Size: 0.02°

    
    .
    
  • Scan Speed: 2°/minute.[1] (Slower speeds required to resolve the "shoulder" peaks characteristic of mixed phases).

Part 4: Validation Workflow & Logic

The following diagram illustrates the decision logic for validating a new batch of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid. This workflow integrates PXRD with thermal methods to rule out solvates.[1]

PolymorphValidation Start Synthesized Batch (3-Hydroxy-2,6-dimethyl...) PXRD_Run Run PXRD (3-40° 2θ) Start->PXRD_Run Compare_Ref Compare with Reference Standards PXRD_Run->Compare_Ref Match_FormA Match: Form A (Thermodynamic Stable) Compare_Ref->Match_FormA Identical Peaks Match_FormB Match: Form B (Metastable) Compare_Ref->Match_FormB Shifted Peaks No_Match No Match / New Pattern Compare_Ref->No_Match Unique Pattern TGA_DSC Run TGA & DSC No_Match->TGA_DSC Weight_Loss Significant Weight Loss (< 150°C)? TGA_DSC->Weight_Loss Solvate Identify as Solvate/Hydrate (Pseudo-polymorph) Weight_Loss->Solvate Yes (Solvent Exit) New_Poly True New Polymorph (Form C) Weight_Loss->New_Poly No (Phase Transition)

Figure 1: Decision tree for solid-state validation. Note that TGA (Thermogravimetric Analysis) is triggered only when PXRD shows an anomalous pattern to distinguish solvates from true polymorphs.[1]

Part 5: Data Interpretation Guide

When analyzing the diffractogram for this specific compound, focus on the Low-Angle Region (5°–15°


) .
  • The "Fingerprint" Region:

    • Large organic molecules like 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid have large unit cells.[1] Their most distinct diffraction planes (Miller indices [100], [010]) appear at low angles.

    • Validation Criterion: A peak shift of

      
       usually indicates a structural change, whereas a uniform shift across all peaks suggests sample displacement error (instrumental artifact).
      
  • Solvate Identification:

    • If the lattice expands to accommodate a solvent molecule (e.g., Ethanol or Water), the low-angle peaks will shift to lower

      
       values (larger 
      
      
      
      -spacing).
    • Action: If peaks shift left, correlate immediately with TGA weight loss data.

  • Amorphous Content:

    • A "halo" or broad hump in the baseline between 15°–25° indicates amorphous material. This is a critical quality failure for this compound, as the amorphous form is chemically unstable (prone to oxidation at the hydroxyl group).

References

  • International Conference on Harmonisation (ICH). (1999).[1] Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.Link

  • United States Pharmacopeia (USP). (2023).[1] General Chapter <941> Characterization of Crystalline and Partially Crystalline Solids by X-ray Powder Diffraction (XRPD).[1]Link

  • Brittain, H. G. (2009).[1] Polymorphism in Pharmaceutical Solids (Drugs and the Pharmaceutical Sciences).[2][5][7][9][11][12] Informa Healthcare.[1] (Standard text for organic acid polymorphism).

  • Caira, M. R. (1998).[1] Crystalline Polymorphism of Organic Compounds.[1] Topics in Current Chemistry, 198, 163–208. Link[1]

Sources

Safety & Regulatory Compliance

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